Pantoprazole magnesium dihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
471293-63-7 |
|---|---|
Molecular Formula |
C32H34F4MgN6O10S2+2 |
Molecular Weight |
827.1 g/mol |
IUPAC Name |
magnesium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole;dihydrate |
InChI |
InChI=1S/2C16H15F2N3O4S.Mg.2H2O/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;/h2*3-7,15H,8H2,1-2H3,(H,20,21);;2*1H2/q;;+2;; |
InChI Key |
VJLJCPBPXPRSNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.O.O.[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Pantoprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole (B1678409), a second-generation proton pump inhibitor (PPI), is widely utilized in the management of acid-related gastrointestinal disorders. The magnesium dihydrate salt of pantoprazole offers specific formulation and stability advantages. A thorough understanding of its physicochemical properties is paramount for the development of robust and effective pharmaceutical products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pantoprazole magnesium dihydrate, including its chemical identity, solubility, thermal behavior, and solid-state properties. Detailed experimental protocols for the characterization of these properties are provided, alongside a summary of key quantitative data. Furthermore, this document elucidates the mechanism of action of pantoprazole through a detailed signaling pathway diagram and outlines a typical experimental workflow for its physicochemical characterization.
Chemical and Physical Properties
This compound is a salt of the weak base pantoprazole. Its chemical structure consists of a magnesium ion complexed with two pantoprazole molecules and two water molecules.
| Property | Value | Reference |
| Chemical Name | Magnesium bis(5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide) dihydrate | [1] |
| Molecular Formula | C₃₂H₃₂F₄MgN₆O₈S₂·2H₂O | [1] |
| Molecular Weight | 827.1 g/mol | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | Form C is reported to have a melting point of approximately 185°C. Form G has a reported melting point of about 155°C, while Form F is reported at around 160°C and Form E at approximately 175°C. The dihydrate form (Form A) often exhibits decomposition upon heating, and a distinct melting point is not consistently reported. | [2][3] |
| pKa | pKa1 ≈ 3.9 (pyridinium ion) pKa2 ≈ 8.2 (benzimidazole) | N/A |
Solubility Profile
The solubility of this compound is pH-dependent, a critical factor influencing its absorption and formulation design.
| Solvent/Medium | Solubility | Temperature | Reference |
| Water | Practically insoluble | N/A | N/A |
| Methanol | Soluble | N/A | N/A |
| N,N-Dimethylformamide | Very soluble | N/A | N/A |
| Glacial Acetic Acid | Sparingly soluble | N/A | N/A |
| Chloroform | Very slightly soluble | N/A | N/A |
| Aqueous Buffer pH 1.2 | Slightly soluble | 37 °C | N/A |
| Aqueous Buffer pH 4.5 | Practically insoluble | 37 °C | N/A |
| Aqueous Buffer pH 6.8 | Practically insoluble | 37 °C | N/A |
| Aqueous Buffer pH 8.0 | Slightly soluble | 37 °C | N/A |
Solid-State Characterization: Polymorphism
Pantoprazole magnesium can exist in various crystalline forms, known as polymorphs, each with distinct physicochemical properties. X-ray Powder Diffraction (XRPD) is a key technique for their identification.
| Polymorphic Form | Characteristic 2θ Peaks (°) | Reference |
| Form A (Dihydrate) | 5.8, 14.9, 16.0, 16.6, 18.3 | [2][4] |
| Form C | 6.0, 16.0, 19.0, 19.6, 23.3 | [2][4] |
| Form E | 5.6, 12.5, 13.1, 16.6, 22.3 | [2][4] |
| Form F | 6.9, 8.9, 9.7, 12.4, 14.0, 16.9, 17.2, 22.5 | [2][4] |
| Form G (Hemipentahydrate) | 7.2, 12.9, 13.8, 14.6, 17.0, 21.7, 22.7 | [2] |
| Form H (Tetrahydrate) | 6.8, 9.0, 9.5, 12.9, 13.8, 17.2, 22.6 | [2] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal transitions of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample at a constant rate, typically 10 °C/min, over a temperature range of 25 °C to 250 °C.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.[5]
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to approximately 300 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. The percentage of water is calculated from the mass loss in the initial dehydration step.
X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of this compound.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation.
-
Data Collection:
-
Scan the sample over a 2θ range of 3° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
-
Data Analysis: Compare the obtained diffractogram with reference patterns of known polymorphs to identify the crystalline form.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various aqueous media.[6]
Methodology:
-
Media Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., 1.2, 4.5, 6.8, and 8.0).
-
Equilibration:
-
Add an excess amount of this compound to a flask containing a known volume of the prepared buffer.
-
Agitate the flask in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
-
Sample Analysis:
-
Withdraw a sample from the flask and filter it through a 0.45 µm filter to remove undissolved solids.
-
Dilute the filtrate with an appropriate solvent.
-
Determine the concentration of pantoprazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation: Calculate the solubility in mg/mL.
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constants (pKa) of pantoprazole.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa values.
-
-
Spectral Measurement:
-
Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[7]
-
-
Data Analysis:
-
Plot absorbance at a specific wavelength (where the absorbance changes with pH) against the pH of the buffer solutions.
-
The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[8]
-
Visualizations
Signaling Pathway of Pantoprazole
References
- 1. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 6. who.int [who.int]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
An In-depth Technical Guide to the Crystalline Structure Analysis of Pantoprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole (B1678409), a proton pump inhibitor, is a widely prescribed medication for the management of acid-related gastrointestinal disorders. The solid-state properties of the active pharmaceutical ingredient (API), particularly its crystalline form, are of paramount importance as they can significantly influence its stability, solubility, and bioavailability. Pantoprazole magnesium dihydrate is a common salt form of this API. This technical guide provides a comprehensive analysis of the crystalline structure of this compound and its various polymorphic and hydrated forms. It consolidates data from publicly available resources, primarily patent literature, to offer a detailed overview of the structural characteristics, analytical methodologies, and synthesis pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and formulation of pantoprazole-based therapeutics.
Introduction
Pantoprazole is a substituted benzimidazole (B57391) derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. The magnesium salt of pantoprazole, particularly in its dihydrated form, offers advantages in terms of stability. The molecular formula of this compound is C₃₂H₃₄F₄MgN₆O₁₀S₂, with a molecular weight of approximately 827.1 g/mol .[1] The existence of multiple crystalline forms (polymorphs) and hydrated states of pantoprazole magnesium has been documented, each possessing unique physicochemical properties. Understanding and controlling the solid-state form of pantoprazole magnesium is crucial for ensuring consistent product quality and therapeutic efficacy.
Crystalline Forms of Pantoprazole Magnesium
Several crystalline forms of pantoprazole magnesium have been identified and characterized, primarily through X-ray powder diffraction (PXRD). These forms are often designated with letters (e.g., Form A, Form C). It is important to note that publicly available single-crystal X-ray diffraction data, which would provide definitive crystallographic parameters such as unit cell dimensions and space group, is limited. The information presented here is compiled from patent literature.
Data Presentation
The following tables summarize the key analytical data for the known crystalline forms of pantoprazole magnesium.
Table 1: Powder X-ray Diffraction (PXRD) Data for Pantoprazole Magnesium Crystalline Forms (Characteristic Peaks in 2θ ± 0.2°)
| Form | Characteristic Peaks (2θ) |
| Form A (Dihydrate) | 5.8, 10.8, 14.9, 16.0, 16.6, 17.0, 18.3, 23.3, 25.0, 25.9[2][3] |
| Form C (Dihydrate) | 6.0, 16.0, 16.6, 18.3, 19.0, 19.6, 23.3[2][4] |
| Form E | 5.6, 12.5, 13.1, 16.6, 22.3[2][4] |
| Form F | 6.9, 8.9, 9.7, 12.4, 14.0, 16.9, 17.2, 22.5[2][4] |
| Form G (Hemipentahydrate) | 7.2, 12.9, 13.8, 14.6, 17.0, 21.7, 22.7[4] |
| Form H (Tetrahydrate) | 6.8, 9.0, 9.5, 12.9, 13.8, 17.2, 22.6[3][4] |
Table 2: Water Content of Pantoprazole Magnesium Hydrates
| Form | Hydration State | Water Content (w/w) |
| Form A | Dihydrate | ~4.4 - 4.7%[5] |
| Form C | Dihydrate | ~4.4 - 4.7%[5] |
| Form G | Hemipentahydrate | ~5.1 - 6.2%[4] |
| Form H | Tetrahydrate | ~8.0 - 9.0%[4] |
Table 3: Infrared (IR) Spectroscopy Data for Pantoprazole Magnesium Crystalline Forms (Characteristic Bands in cm⁻¹)
| Form | Characteristic IR Bands (cm⁻¹) |
| Form A | 3270, 2990, 1592, 1427, 1073, 1037, 825[3] |
| Form C | 3275, 2991, 1593, 1428, 1074, 1035, 827[4] |
| Form E | 3532, 1664, 1412, 1388, 1002, 883[2] |
| Form F | 3657, 2982, 1587, 1408, 1176, 1156, 1069[2] |
| Form G | 3657, 2976, 1647, 1420, 1405, 1179, 1066[4] |
| Form H | 3651, 1588, 1424, 1410, 468[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound and its polymorphs are crucial for reproducibility. The following sections provide generalized methodologies based on information extracted from various sources.
Synthesis of this compound (Form A)
A common method for the preparation of this compound involves the reaction of a soluble pantoprazole salt, such as pantoprazole sodium sesquihydrate, with a magnesium salt in an aqueous solution.[6][7]
Protocol:
-
Dissolve pantoprazole sodium sesquihydrate in purified water at room temperature with stirring.
-
Separately, prepare a solution of magnesium chloride hexahydrate in purified water.
-
Slowly add the magnesium chloride solution to the pantoprazole sodium solution over a period of 3-4 hours with continuous stirring.
-
Continue stirring the resulting suspension for several hours to allow for complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with purified water.
-
Dry the product under vacuum at a temperature of approximately 50°C until a constant weight is achieved. The resulting solid is this compound (Form A).[7]
Polymorph Screening Methodology
Polymorph screening is essential to identify different crystalline forms of a drug substance. A typical workflow involves subjecting the API to various crystallization conditions.
X-ray Powder Diffraction (PXRD)
PXRD is a primary technique for the identification and characterization of crystalline solids.[2][3]
Typical Experimental Conditions:
-
Instrument: A laboratory X-ray diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed: Variable, often around 1-2° per minute.
-
Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can reveal information about melting, crystallization, and solid-solid phase transitions.
Typical Experimental Conditions:
-
Instrument: A differential scanning calorimeter.
-
Sample Pan: Aluminum pans, often hermetically sealed.
-
Sample Weight: 1-5 mg.
-
Heating Rate: A linear heating rate, typically 10°C/min.
-
Purge Gas: Inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is particularly useful for quantifying the water content in hydrated forms.
Typical Experimental Conditions:
-
Instrument: A thermogravimetric analyzer.
-
Sample Pan: Open ceramic or platinum pans.
-
Sample Weight: 5-10 mg.
-
Heating Rate: A linear heating rate, typically 10°C/min.
-
Purge Gas: Inert gas, such as nitrogen, at a constant flow rate.
Molecular and Crystal Structure Visualization
While a complete single-crystal structure is not publicly available, we can visualize the molecular structure of pantoprazole and the general arrangement in a hydrated magnesium salt complex.
Conclusion
The solid-state chemistry of pantoprazole magnesium is complex, with multiple crystalline and hydrated forms having been identified. This technical guide has summarized the key analytical data, primarily from patent literature, for several of these forms, including the dihydrate (Form A). While a definitive single-crystal structure analysis remains elusive in the public domain, the provided PXRD, water content, and IR data serve as a valuable reference for the identification and characterization of these materials. The generalized experimental protocols offer a starting point for the synthesis and analysis of pantoprazole magnesium crystalline forms. Further research, particularly the determination of single-crystal structures, would provide a more complete understanding of the solid-state landscape of this important active pharmaceutical ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 3. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 4. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2008057559A1 - Processes for preparing substantially pure pantoprazole magnesium - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
A Comprehensive Technical Guide to the Polymorphism of Pantoprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the polymorphic landscape of pantoprazole (B1678409) magnesium dihydrate, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Understanding and controlling the solid-state forms of this active pharmaceutical ingredient (API) are critical for ensuring consistent quality, stability, and bioavailability of the final drug product. This document summarizes the known crystalline and amorphous forms, presents their characterization data in a comparative format, and provides detailed experimental protocols for their preparation and analysis.
Introduction to Polymorphism in Pantoprazole Magnesium Dihydrate
This compound (C₃₂H₃₂F₄MgN₆O₁₀S₂) is known to exist in multiple solid-state forms, including several crystalline polymorphs and an amorphous form.[1][2] These different forms, while chemically identical, exhibit distinct physical properties due to variations in their crystal lattice arrangements.[2][3] Such differences can significantly impact physicochemical properties like solubility, dissolution rate, stability, and manufacturability.[3] Consequently, thorough characterization and control of the polymorphic form are essential throughout the drug development and manufacturing processes. Several crystalline forms have been identified and designated as Forms A, C, E, F, G, and H.[1][2]
Characterization of Polymorphic Forms
The various solid-state forms of this compound are distinguished by a unique set of analytical data. The primary techniques used for characterization include Powder X-ray Diffraction (PXRD), Infrared (IR) Spectroscopy, and thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The following tables summarize the key quantitative data for the known polymorphic forms of this compound, facilitating a clear comparison.
Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs
| Form | Characteristic Peaks (2θ ± 0.2°) | Reference |
| A | 5.8, 10.8, 14.9, 16.0, 16.6, 17.0, 18.3, 23.3, 25.0, 25.9 | [2] |
| C | 6.0, 16.0, 16.6, 18.3, 19.0, 19.6, 23.3 | [2][3] |
| E | 5.6, 12.5, 13.1, 16.6, 22.3 | [2][3] |
| F | 6.9, 8.9, 9.7, 12.4, 14.0, 16.9, 17.2, 22.5 | [2][3] |
| G | 7.2, 12.9, 13.8, 14.6, 17.0, 21.7, 22.7 | [3] |
Table 2: Infrared (IR) Spectroscopy Data for this compound Polymorphs
| Form | Characteristic Bands (cm⁻¹ ± 2) | Reference |
| A | 3270, 2990, 1592, 1427, 1073, 1037, 825 | [2] |
| C | 3275, 2991, 1593, 1428, 1074, 1035, 827 | [2][3] |
| E | 3532, 1664, 1412, 1388, 1002, 883 | [2][3] |
| F | 3657, 2982, 1587, 1408, 1176, 1156, 1069 | [2][3] |
| G | 3657, 2976, 1647, 1420, 1405, 1179, 1066 | [3] |
Table 3: Thermal and Hydration Properties of this compound Polymorphs
| Form | Melting Point (°C) | Water Content (wt%) | Notes | Reference |
| A | 194-196 (with decomp.) | 4.4 - 4.7 | Identified as a dihydrate. | [2][4] |
| C | ~185 | 4.4 - 4.7 | May be a dihydrate. More stable to polymorphic transformation upon heating than Form A. | [2][3] |
| E | ~175 | Not specified | Smaller particle size than Form A. | [3] |
| F | ~160 | Not specified | Composed of spherical particles, offering better flowability than the plate-shaped particles of Form A. | [3] |
| G | ~155 | Not specified | Can be formed by heating Form F. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible preparation and characterization of specific polymorphic forms. The following protocols are based on procedures described in the scientific literature and patents.
This protocol describes the preparation of amorphous pantoprazole magnesium by solvent evaporation.
-
Dissolution: Dissolve pantoprazole magnesium in a suitable solvent, such as methanol (B129727) or ethanol. Heating to a temperature between 40°C and the reflux temperature of the solvent can facilitate dissolution.[2]
-
Solvent Removal: Rapidly remove the solvent from the solution. This can be achieved through techniques like spray drying or vacuum evaporation. The rapid removal prevents the ordered arrangement of molecules into a crystal lattice.[2][5]
-
Drying: Dry the resulting solid under vacuum at a temperature of about 40°C to 85°C to remove any residual solvent.[3]
Form A is a dihydrate and can be prepared by reacting pantoprazole sodium with a magnesium salt in an aqueous solution.[4]
-
Reaction Setup: Dissolve pantoprazole sodium sesquihydrate in purified water at 20-25°C in a stirring vessel.[4]
-
Addition of Magnesium Salt: Prepare a solution of magnesium dichloride hexahydrate in purified water. Add this solution dropwise to the pantoprazole sodium solution with stirring over 3 to 4 hours at 20-30°C.[4]
-
Precipitation and Isolation: After the addition is complete, continue stirring for approximately 18 hours to allow for complete precipitation.[4]
-
Washing and Drying: Filter the precipitated solid and wash it with purified water. The solid can be further purified by stirring in purified water, followed by another filtration and washing step. Dry the final product in a vacuum at 50°C to a constant weight.[4]
Form C can be obtained through the transformation of Form A in certain solvents.
-
Slurry Preparation: Combine pantoprazole magnesium Form A with a suitable solvent such as methanol, ethanol, methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) to form a slurry.[2][3]
-
Heating and Conversion: Heat the slurry to facilitate the conversion from Form A to Form C.[2][3]
-
Isolation: Isolate the crystalline Form C from the slurry by filtration.
-
Drying: Dry the isolated solid to obtain pure Form C.
Visualization of Workflows and Relationships
Diagrams are provided to visually represent the experimental workflows and the relationships between the different polymorphic forms.
Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.
Caption: Relationships and interconversions between different polymorphic forms of this compound.
Conclusion
The polymorphic behavior of this compound is a critical aspect that requires careful consideration during pharmaceutical development. The existence of multiple crystalline forms (A, C, E, F, G, H) and an amorphous form, each with distinct physicochemical properties, underscores the importance of robust analytical characterization and controlled manufacturing processes. This guide provides a foundational understanding of these forms, offering a comparative summary of their properties and detailed protocols for their preparation. By leveraging this knowledge, researchers and drug development professionals can better control the solid-state form of this compound, ultimately leading to the development of safer, more effective, and more consistent pharmaceutical products.
References
- 1. This compound [benchchem.com]
- 2. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 3. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 4. US6410569B1 - Salt form of pantoprazole - Google Patents [patents.google.com]
- 5. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to the Solubility Profile of Pantoprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of pantoprazole (B1678409) magnesium dihydrate, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and therapeutic efficacy. This document details the solubility in various solvents, experimental protocols for its determination, and the underlying factors influencing its dissolution.
Executive Summary
Pantoprazole magnesium dihydrate is a salt of pantoprazole, a substituted benzimidazole. Its solubility is a key physicochemical property influencing its behavior in vitro and in vivo. This guide summarizes its solubility in aqueous and organic solvents, presents detailed experimental methodologies, and provides visual representations of its mechanism of action and factors affecting its solubility.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and the pH of the medium. The following tables summarize the available quantitative data.
Table 1: Aqueous Solubility of this compound at 37°C
| Solvent/Buffer pH | Molar Solubility (mol/L) | Solubility (mg/mL)* |
| Water (pH 8.24 - 8.74) | (3.39 ± 0.50) x 10⁻⁴ | ~ 0.28 |
| Buffer (pH 6.83 - 6.92) | (5.99 ± 0.18) x 10⁻⁴ | ~ 0.49 |
*Calculated based on the molecular weight of this compound (825.06 g/mol ).
Table 2: Solubility of Amorphous vs. Crystalline Pantoprazole Magnesium in Water at 25°C
| Form | Solubility (mg/mL) |
| Amorphous Pantoprazole Magnesium | ~ 1.3[1] |
| Crystalline Pantoprazole Magnesium (Form A) | ~ 0.2[1] |
Table 3: Solubility of Pantoprazole in Various Organic Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~ 5[2] |
| Dimethyl Sulfoxide (DMSO) | ~ 30[2] |
| Dimethylformamide (DMF) | ~ 30[2] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~ 0.5[2] |
Note: The data in Table 3 is for pantoprazole, and not specifically for the magnesium dihydrate salt. This information is provided as a close approximation in the absence of specific data for the dihydrate form in these organic solvents.
Experimental Protocols
The determination of solubility is a fundamental aspect of pre-formulation studies. The following are detailed methodologies for key experiments related to the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility Determination
This is a common method for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., distilled water, phosphate (B84403) buffer of a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Sample Withdrawal and Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Withdraw a sample from the supernatant. It is crucial to separate the solid from the liquid phase, which can be achieved by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: Analyze the concentration of pantoprazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the process.
Protocol for Comparing Solubility of Amorphous and Crystalline Forms
This experiment highlights the impact of the solid-state form on solubility.
Protocol:
-
Sample Preparation: Add a known excess amount of both amorphous pantoprazole magnesium and crystalline pantoprazole magnesium (Form A) to separate flasks containing 50 mL of distilled water.[1]
-
Saturation and Equilibration: Ensure the solutions remain saturated throughout the experiment by maintaining an excess of the solid phase. Agitate the flasks at a constant temperature (25°C).[1]
-
Aliquot Sampling and Analysis: At appropriate time intervals, withdraw aliquots from each flask. Filter the samples to remove any undissolved solids.[1]
-
HPLC Analysis: Inject the filtered solutions into an HPLC system to determine the concentration of pantoprazole magnesium. The concentration is calculated by comparing the peak areas to those of known concentration standards.[1]
Visualizations
Mechanism of Action of Pantoprazole
Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.
Caption: Mechanism of action of pantoprazole.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Factors Affecting Solubility of this compound
Several factors can influence the solubility of this compound. This diagram illustrates the key relationships.
References
Thermal Analysis of Pantoprazole Magnesium Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of pantoprazole (B1678409) magnesium dihydrate, with a specific focus on the application of Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the solid-state characterization of this active pharmaceutical ingredient.
Pantoprazole, a proton pump inhibitor, is widely used in the treatment of acid-related gastrointestinal disorders. The magnesium salt, particularly in its dihydrate form, offers advantages in terms of stability.[1] Understanding the thermal behavior of pantoprazole magnesium dihydrate is crucial for formulation development, stability assessment, and quality control. DSC is a powerful analytical technique used to investigate the thermal properties of materials, including melting, crystallization, and polymorphic transitions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | [2] |
| Molecular Weight | 827.1 g/mol | [2] |
| Synonyms | UNII-9G7ZX364TY, this compound | [2] |
Polymorphism in Pantoprazole Magnesium
Pantoprazole magnesium is known to exist in different crystalline forms, or polymorphs. These polymorphs can have distinct physical and chemical properties, including solubility, stability, and bioavailability. Several crystalline forms of pantoprazole magnesium have been identified, with some being hydrated forms.
The following table summarizes the known polymorphic forms of pantoprazole magnesium, including their hydration state and reported melting points. It is important to note that detailed DSC thermograms and enthalpy data are not extensively available in publicly accessible literature.
| Polymorphic Form | Hydration State | Melting Point (°C) | Water Content (% w/w) |
| Form A | Dihydrate | Not specified | 4.4 - 4.7 |
| Form C | Dihydrate | ~185 | 4.4 - 4.7 |
| Form F | Not specified | ~160 | Not specified |
| Form G | Hemipentahydrate | ~155 | Not specified |
Data compiled from patents WO2007146341A9 and US20080139623A1.[3][4]
Differential Scanning Calorimetry (DSC) Analysis
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This technique is highly valuable for characterizing the thermal transitions of pharmaceutical solids.
General Experimental Protocol for DSC Analysis
The following is a general experimental protocol for the DSC analysis of this compound. This protocol is based on standard practices for the analysis of pharmaceutical hydrates and may need to be optimized for specific instruments and research questions.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.
-
Aluminum or hermetically sealed pans and lids.
-
A microbalance for accurate sample weighing.
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan.
-
If using standard aluminum pans, ensure the sample is evenly distributed at the bottom of the pan.
-
For hydrated samples, it is often recommended to use hermetically sealed pans to prevent water loss during heating before the dehydration event. Crimp the lid onto the pan.
-
Prepare an empty, sealed pan to be used as a reference.
DSC Instrument Settings:
| Parameter | Recommended Range/Value |
| Temperature Range | 25 °C to 250 °C (or higher, depending on the decomposition temperature) |
| Heating Rate | 5 °C/min, 10 °C/min, or 20 °C/min. A rate of 10 °C/min is common for routine analysis. |
| Purge Gas | Inert gas, such as nitrogen or argon. |
| Purge Gas Flow Rate | 20-50 mL/min. |
Analytical Procedure:
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at the starting temperature (e.g., 25 °C) for a few minutes to ensure thermal stability.
-
Initiate the heating program according to the defined parameters.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
Data Analysis:
The resulting DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events. For this compound, the following events may be observed:
-
Dehydration: A broad endothermic peak corresponding to the loss of water molecules.
-
Melting: A sharp endothermic peak indicating the melting point of the anhydrous form or a polymorphic transition.
-
Decomposition: An exothermic event at higher temperatures, often accompanied by a significant change in the baseline.
The onset temperature, peak temperature, and enthalpy (ΔH) of each thermal event should be determined using the instrument's software.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound using DSC.
Caption: Experimental workflow for the DSC analysis of this compound.
Conclusion
The thermal analysis of this compound using DSC is a critical step in its solid-state characterization. While detailed public data on the DSC curves of its various polymorphs are limited, this guide provides a framework for conducting such analyses. By following a systematic experimental protocol, researchers can obtain valuable information on the dehydration, melting, and decomposition behavior of this important pharmaceutical compound. This information is essential for ensuring the quality, stability, and efficacy of the final drug product. Further research to fully characterize the thermal properties of different polymorphic forms of this compound is warranted.
References
- 1. Buy this compound | 471293-63-7 [smolecule.com]
- 2. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 4. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Pantoprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of pantoprazole (B1678409) magnesium dihydrate. This document outlines the expected thermal decomposition profile, detailed experimental protocols for analysis, and visual representations of the thermal degradation pathway and experimental workflow.
Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2][3][4] In the pharmaceutical industry, TGA is instrumental in determining the content of volatile substances such as water and residual solvents, as well as in studying the degradation patterns of active pharmaceutical ingredients (APIs) and excipients.[5] For hydrated drug substances like pantoprazole magnesium dihydrate, TGA is essential for quantifying the water of hydration and understanding its thermal stability, which are critical parameters for formulation development, manufacturing, and storage.
Thermal Properties of this compound
This compound is the magnesium salt of pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The dihydrate form incorporates two molecules of water within its crystal structure. The molecular formula of this compound is C32H34F4MgN6O10S2, and its molecular weight is approximately 827.1 g/mol .[6]
The thermal stability of this compound is a key factor in its pharmaceutical development. It is known to be more stable than its sodium salt counterparts.[7][8] Upon heating, it is expected to undergo a two-stage decomposition process: an initial dehydration step where it loses its water of crystallization, followed by the thermal decomposition of the anhydrous pantoprazole magnesium molecule at higher temperatures. Patent literature indicates a melting point of 194-196°C with decomposition.[7] The water content is reported to be between 4.5% and 4.8%.[7][8]
Quantitative Data from Thermogravimetric Analysis
While specific experimental TGA curves for this compound are not widely available in the public domain, a typical thermogram can be predicted based on its known properties. The analysis would show a distinct mass loss corresponding to the removal of two water molecules, followed by a significant mass loss as the organic molecule decomposes.
The theoretical water content of this compound can be calculated as follows:
-
Molecular weight of 2 H₂O = 2 * 18.015 g/mol = 36.03 g/mol
-
Molecular weight of this compound = 827.1 g/mol
-
Theoretical % water = (36.03 / 827.1) * 100% ≈ 4.36%
This theoretical value is in close agreement with the experimentally reported water content of 4.5-4.8%.[7][8]
The following table summarizes the expected quantitative data from a TGA of this compound:
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
| Dehydration | 50 - 150 | ~ 4.4 - 4.8 | Loss of two molecules of water of hydration. |
| Decomposition | > 190 | Significant | Onset of thermal decomposition of the anhydrous compound. |
Note: The temperature ranges are indicative and can vary based on experimental conditions such as heating rate.
Experimental Protocols
A standard protocol for conducting a thermogravimetric analysis of this compound is detailed below. This protocol is based on general best practices for the TGA of pharmaceutical hydrates.[1][2][3][4][5]
Objective: To determine the thermal stability and water content of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo, PerkinElmer)
-
Microbalance with a sensitivity of at least 0.1 µg
-
Sample pans (typically aluminum or platinum)
-
Inert gas supply (high-purity nitrogen)
Experimental Conditions:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5 - 10 mg | Ensures representative analysis and minimizes thermal gradients within the sample. |
| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |
| Temperature Range | 25 °C to 400 °C | To cover both the dehydration and initial decomposition stages. |
| Atmosphere | Nitrogen (Inert) | Prevents oxidative degradation and allows for the study of inherent thermal stability. |
| Flow Rate | 50 - 100 mL/min | To ensure an inert environment and efficiently remove volatile products. |
| Sample Pan | Open Aluminum Pan | Allows for facile escape of evolved gases (water vapor). |
Procedure:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
Purging: Purge the furnace with nitrogen at the specified flow rate for at least 15 minutes to establish an inert atmosphere.
-
Analysis: Begin the analysis by heating the sample from 25 °C to 400 °C at a rate of 10 °C/min.
-
Data Collection: Record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperatures of mass loss, the percentage mass loss in each step, and the final residue.
Mandatory Visualizations
The following diagrams illustrate the thermal decomposition pathway of this compound and the general experimental workflow for TGA.
Caption: Thermal decomposition pathway of this compound.
Caption: General experimental workflow for thermogravimetric analysis.
Conclusion
Thermogravimetric analysis is an indispensable tool for the physicochemical characterization of this compound. It provides critical data on its hydration state and thermal stability, which are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The expected TGA profile involves a clear dehydration step followed by decomposition at higher temperatures. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can obtain reliable and reproducible TGA data to support their formulation and development activities.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6410569B1 - Salt form of pantoprazole - Google Patents [patents.google.com]
- 8. CZ2001621A3 - this compound - Google Patents [patents.google.com]
Spectroscopic Characterization of Pantoprazole Magnesium Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of Pantoprazole (B1678409) Magnesium Dihydrate using Fourier Transform Infrared (FTIR) and Raman spectroscopy. Vibrational spectroscopy is a cornerstone of solid-state characterization in the pharmaceutical industry, offering non-destructive analysis of molecular structure, polymorphism, and hydration states. This document outlines the theoretical basis, experimental protocols, and spectral data interpretation for Pantoprazole Magnesium Dihydrate, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" based on the functional groups and overall molecular structure of the compound. For this compound, FTIR is crucial for identifying the correct polymorphic form and confirming the presence of water of hydration.
Experimental Protocol: FTIR Spectroscopy
A robust FTIR analysis requires careful sample handling and precise instrument parameters. The following protocol is a typical method for acquiring high-quality spectra of solid pharmaceutical powders like this compound.
Instrumentation:
-
A Fourier Transform Infrared Spectrometer (e.g., PerkinElmer SPECTRUM ONE, Agilent Cary 630 FTIR) equipped with a suitable sampling accessory.
-
Accessory: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Attenuated Total Reflectance (ATR) accessories are commonly used for solid samples to minimize sample preparation.[1]
Sample Preparation:
-
DRIFTS: The this compound sample is gently mixed with a dry infrared-transparent matrix, typically potassium bromide (KBr), at a concentration of approximately 1-2% w/w. The mixture is then placed into the sample cup.
-
ATR: A small amount of the neat this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and uniform contact is ensured using a pressure clamp.
Data Acquisition Parameters:
-
Spectral Range: 4000–400 cm⁻¹[1]
-
Resolution: 4 cm⁻¹[1]
-
Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.[1]
-
Background: A background spectrum (of the empty ATR crystal or pure KBr for DRIFTS) is collected under identical conditions and automatically subtracted from the sample spectrum.
FTIR Spectral Data for this compound
The FTIR spectrum of this compound is characterized by several key absorption bands. The data presented below corresponds to the crystalline dihydrate form, often designated as Form A.[2][3]
| Wavenumber (cm⁻¹) | Tentative Vibrational Mode Assignment | Reference |
| ~3270 | O-H Stretching (water of hydration), N-H Stretching | [2][3] |
| ~2990 | C-H Stretching (aliphatic and aromatic) | [2][3] |
| ~1592 | C=N and C=C Stretching (imidazole and pyridine (B92270) rings) | [1][2][3] |
| ~1427 | C-H Bending | [2][3] |
| ~1170 | S=O Stretching (sulfoxide) | [4] |
| ~1073 | C-O Stretching (aromatic ether) | [2][3] |
| ~1037 | S=O Stretching (sulfoxide) | [2][3] |
| ~825 | C-H Out-of-plane Bending (aromatic) | [2][3] |
Table 1: Characteristic FTIR peak positions and their assignments for this compound (Form A).
The broad band around 3270 cm⁻¹ is indicative of the O-H stretching vibrations from the water molecules within the crystal lattice, confirming its dihydrate nature.[2][3] The region between 1600 and 1400 cm⁻¹ is characteristic of the aromatic ring structures, while the strong absorptions around 1037-1170 cm⁻¹ are associated with the sulfoxide (B87167) group, a key functional moiety of the pantoprazole molecule.[2][3][4]
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (laser). While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly effective for analyzing symmetric vibrations and non-polar bonds, and it is often less susceptible to interference from water, making it excellent for studying hydrated compounds.
Experimental Protocol: Raman Spectroscopy
The following outlines a general methodology for the Raman analysis of a solid crystalline sample such as this compound.
Instrumentation:
-
A Raman spectrometer (e.g., a benchtop or handheld system) equipped with a laser source.
-
Laser Excitation: A common laser wavelength is 785 nm or 1064 nm to minimize fluorescence, which can be an issue with pharmaceutical compounds.
-
Detector: A charge-coupled device (CCD) detector.
Sample Preparation:
-
Typically, no sample preparation is required.[5] The solid powder can be placed in a glass vial or pressed into a small sample holder. The analysis can often be performed directly through transparent packaging like a glass bottle or plastic bag.
Data Acquisition Parameters:
-
Laser Power: Set to a level that provides a good signal without causing thermal degradation of the sample (e.g., 50-300 mW).
-
Integration Time: 1 to 30 seconds, depending on the scattering efficiency of the sample.
-
Number of Accumulations: 5 to 20 accumulations to enhance the signal-to-noise ratio.
-
Spectral Range: Typically 200–3200 cm⁻¹.
-
Data Preprocessing: Raw spectra are often corrected for baseline effects (e.g., fluorescence) and normalized to allow for better comparison between samples.
Raman Spectral Data for this compound
The table below serves as a template for how experimental Raman data for this compound would be presented.
| Wavenumber (cm⁻¹) | Tentative Vibrational Mode Assignment |
| (Hypothetical Data) | Ring Breathing Modes (Benzimidazole, Pyridine) |
| (Hypothetical Data) | C-S Stretching |
| (Hypothetical Data) | S=O Stretching |
| (Hypothetical Data) | C-H Rocking/Bending |
| (Hypothetical Data) | O-C-F Vibrations |
Table 2: A template for presenting Raman spectral data. Specific peak positions would be populated upon experimental analysis.
Integrated Spectroscopic Workflow
The combined use of FTIR and Raman spectroscopy provides a comprehensive characterization of this compound. The logical workflow for this analysis, from sample receipt to final characterization, is illustrated in the diagram below.
Caption: Workflow for the characterization of this compound.
Conclusion
FTIR and Raman spectroscopy are powerful, complementary techniques essential for the robust characterization of active pharmaceutical ingredients like this compound. FTIR spectroscopy provides clear, well-established data for identifying the dihydrate form and its characteristic functional groups. While specific Raman data is less common in published literature, the methodology is well-suited for confirming structural attributes and offers advantages in sample handling and water interference. The integrated workflow presented here ensures a thorough and reliable analysis, critical for quality control, formulation development, and regulatory compliance in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 3. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 4. saudijournals.com [saudijournals.com]
- 5. Vibrational Spectroscopy of Pain Relievers: Traditional and Remote Raman Techniques [scirp.org]
- 6. Correlated studies of photoluminescence, vibrational spectroscopy and mass spectrometry concerning the pantoprazole sodium photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pantoprazole Magnesium Dihydrate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pantoprazole (B1678409) magnesium dihydrate, a widely used proton pump inhibitor (PPI). The document details its molecular characteristics, mechanism of action, and relevant experimental methodologies, offering a valuable resource for professionals in pharmaceutical research and development.
Core Molecular and Physical Data
Pantoprazole magnesium dihydrate is the dihydrated magnesium salt of pantoprazole, a substituted benzimidazole (B57391) derivative. The presence of magnesium and water of hydration influences its stability and pharmacokinetic profile. The precise molecular formula and weight are crucial for accurate dosage calculations and formulation development. Below is a summary of the molecular data for pantoprazole magnesium and its dihydrate form.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Pantoprazole Magnesium | C₃₂H₂₈F₄MgN₆O₈S₂ | 789.0[1][2][3][4] |
| This compound | C₃₂H₃₄F₄MgN₆O₁₀S₂ | 827.1[5][6] |
| This compound | C₃₂H₃₂F₄MgN₆O₁₀S₂ | 825.06[7] |
Mechanism of Action: Proton Pump Inhibition
Pantoprazole exerts its acid-suppressing effects by irreversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells. This enzyme is the final step in the secretion of gastric acid into the stomach lumen.
The mechanism is a targeted process. Pantoprazole, being a weak base, selectively accumulates in the acidic environment of the secretory canaliculi of parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide. This activated form then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H⁺/K⁺-ATPase, rendering the enzyme inactive.[1][5][7][8] This inhibition affects both basal and stimulated gastric acid secretion. The long duration of action, extending beyond 24 hours, is due to the irreversible nature of this binding, requiring the synthesis of new proton pumps to restore acid secretion.[7][8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common laboratory-scale procedure involves the reaction of pantoprazole with a magnesium salt in a suitable solvent system.
Materials:
-
Pantoprazole
-
Magnesium methoxide (B1231860) or Magnesium chloride hexahydrate
-
2-Propanol or other suitable organic solvent (e.g., ethanol, acetone)
-
Water
Procedure (Example using Magnesium Methoxide):
-
Dissolve pantoprazole in 2-propanol at an elevated temperature (e.g., 60-70°C).
-
Add solid magnesium methoxide to the solution.
-
Allow the solution to cool while stirring.
-
Filter the resulting solution.
-
Add a controlled amount of water to induce crystallization of the dihydrate.
-
Filter the crystalline solid, wash with water, and dry under vacuum at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[6]
Procedure (Example using Magnesium Chloride):
-
Dissolve pantoprazole sodium sesquihydrate in an organic solvent at 50-60°C.
-
Add a solution of magnesium chloride hexahydrate in water dropwise.
-
Allow the solution to cool with stirring to facilitate precipitation.
-
Filter the precipitated solid, wash with the organic solvent, and dry under vacuum at 50°C.[6]
Analytical Method for Pantoprazole Quantification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the quantification of pantoprazole in bulk drug and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., 250 x 4.6mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer (e.g., dipotassium (B57713) hydrogen phosphate (B84403) adjusted to a specific pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a defined ratio (e.g., 50:50 v/v).
-
Flow Rate: Typically 1.0 to 1.2 mL/min.[9]
-
Detection Wavelength: 226 nm or 215 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of pantoprazole reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation (from tablets):
-
Weigh and finely powder a number of tablets (e.g., 10) to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of pantoprazole and transfer it to a volumetric flask.
-
Add a suitable solvent, sonicate to dissolve the pantoprazole, and dilute to the mark.
-
Filter the solution through a 0.45 µm membrane filter before injection.[9]
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area.
-
Calculate the concentration of pantoprazole in the sample using the calibration curve.
-
The method should be validated for parameters such as linearity, precision, accuracy, specificity, and robustness as per ICH guidelines.[9]
References
- 1. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 2. Buy this compound | 471293-63-7 [smolecule.com]
- 3. droracle.ai [droracle.ai]
- 4. CZ293734B6 - this compound and pharmaceutical compositions in which the dihydrate is comprised - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CZ2001621A3 - this compound - Google Patents [patents.google.com]
- 7. droracle.ai [droracle.ai]
- 8. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijaerd.org [ijaerd.org]
Navigating the Technical Landscape of Pantoprazole Magnesium Dihydrate: A Comprehensive Guide
For Immediate Release
[City, State] – December 21, 2025 – In a move to support the scientific and research community, a comprehensive technical guide on Pantoprazole (B1678409) magnesium dihydrate has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides critical data, including the verified CAS number, detailed physicochemical properties, experimental protocols, and visual representations of its mechanism of action and analytical workflows.
The primary Chemical Abstracts Service (CAS) number for Pantoprazole magnesium dihydrate has been identified as 471293-63-7 .[1][2] Another frequently cited CAS number is 259669-63-1 .[3][4][5][6] It is crucial for researchers to reference the specific CAS number associated with their particular sample and its regulatory documentation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this active pharmaceutical ingredient.
| Property | Value | References |
| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | [1][2] |
| Molecular Weight | 827.1 g/mol | [1][2][7] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in methanol (B129727) and water; practically insoluble in dichloromethane. | [8] |
| pKa | pKa1: 3.92, pKa2: 8.19 | [8] |
| Melting Point | Approximately 175°C to 196°C (Varies with crystalline form) | [9][10][11] |
| Water Content (for Dihydrate) | Approximately 4.4% - 4.8% by weight | [9][10][12] |
Mechanism of Action: A Proton Pump Inhibitor
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[3][13][14] It acts by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells.[3][13][14][15] This action inhibits the final step in gastric acid production, affecting both basal and stimulated acid secretion.[3][13][14]
The following diagram illustrates the signaling pathway of Pantoprazole's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. This section provides an overview of key experimental protocols for the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a pantoprazole salt with a magnesium salt in a suitable solvent system.[1][9][16]
Protocol:
-
Dissolution: Dissolve pantoprazole sodium sesquihydrate in purified water at room temperature with stirring.[1][9]
-
Addition of Magnesium Salt: Prepare a solution of magnesium chloride hexahydrate in purified water. Add this solution dropwise to the pantoprazole sodium solution over several hours while maintaining the temperature.[1][9]
-
Precipitation and Cooling: Allow the resulting solution to cool with continuous stirring to facilitate the precipitation of the solid product.[9]
-
Filtration and Washing: Filter the precipitated solid and wash it with an appropriate organic solvent, such as acetone (B3395972) or isopropanol.[16]
-
Drying: Dry the solid product under vacuum at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[9]
The following diagram outlines the general workflow for the synthesis process.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the identification, quantification, and impurity profiling of Pantoprazole.[17][18][19][20][21]
Exemplary HPLC Method:
-
Column: C18 column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).[17][18]
-
Gradient Program: A suitable gradient elution is employed to ensure the separation of Pantoprazole from its impurities.
-
Injection Volume: 20 µL.[17]
The logical workflow for a typical HPLC analysis is depicted below.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties and hydration states of this compound.[23]
TGA/DSC Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5 mg) into a standard alumina (B75360) crucible.[12]
-
Instrument Setup: Place the crucible in the TGA/DSC instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature (e.g., 250°C) under a nitrogen purge.[12]
-
Data Analysis: Analyze the resulting thermogram for weight loss (TGA) corresponding to water loss and thermal events such as melting or decomposition (DSC).
Spectroscopic Analysis
Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and identification of this compound and its various crystalline forms.
Infrared (IR) Spectroscopy:
-
Characteristic Peaks (Form A - Dihydrate): 3270, 2990, 1592, 1427, 1073, 1037, and 825 cm⁻¹.[10][12]
This technical guide serves as a foundational resource for professionals engaged in the research and development of this compound. By providing clear, concise, and technically detailed information, it aims to facilitate further innovation and understanding in the field of pharmaceutical sciences.
References
- 1. CZ293734B6 - this compound and pharmaceutical compositions in which the dihydrate is comprised - Google Patents [patents.google.com]
- 2. Buy this compound | 471293-63-7 [smolecule.com]
- 3. droracle.ai [droracle.ai]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS No- 259669-63-1 | NA [chemicea.com]
- 7. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. CZ2001621A3 - this compound - Google Patents [patents.google.com]
- 10. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 11. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 12. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 13. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 16. WO2008057559A1 - Processes for preparing substantially pure pantoprazole magnesium - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. ijrpr.com [ijrpr.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. ijaerd.org [ijaerd.org]
- 21. scielo.br [scielo.br]
- 22. iomcworld.org [iomcworld.org]
- 23. A novel quantification method of pantaprazole sodium monohydrate in sesquihydrate by thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrate Forms of Pantoprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole (B1678409), a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. The magnesium salt of pantoprazole is known to exist in various hydrated forms, the physicochemical properties of which are critical for drug product development, stability, and bioavailability. This technical guide provides a comprehensive overview of the known hydrate (B1144303) forms of pantoprazole magnesium, detailing their characterization, experimental analysis, and the molecular mechanism of action of pantoprazole. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and analysis of pantoprazole-based pharmaceuticals.
Physicochemical Properties of Pantoprazole Magnesium Hydrates
Pantoprazole magnesium can exist in several crystalline and amorphous forms, with varying degrees of hydration. These different solid-state forms, known as polymorphs and pseudopolymorphs, can exhibit distinct physicochemical properties that influence their handling, formulation, and therapeutic efficacy. The most well-documented hydrate is the dihydrate, but other forms such as a hemipentahydrate and a tetrahydrate have also been reported.[1][2]
Crystalline Forms and Hydration States
Several crystalline forms of pantoprazole magnesium have been identified and designated as Forms A, C, E, F, G, and H.[2] Form A is characterized as a dihydrate.[3] The water content of these forms is a critical parameter, directly impacting their crystal structure and stability.
Table 1: Summary of Known Pantoprazole Magnesium Hydrate Forms and Their Properties
| Form Designation | Hydration State | Water Content (w/w) | Key Powder X-ray Diffraction (PXRD) Peaks (2θ) |
| Form A | Dihydrate | 4.4 - 4.7%[3] | 5.8, 14.9, 16.0, 16.6, 18.3[3] |
| Form C | Not Specified | Not Specified | 6.0, 16.0, 19.0, 19.6[1] |
| Form E | Hemipentahydrate | 5.1 - 6.2%[1] | 5.6, 13.1, 16.6[1] |
| Form F | Not Specified | Not Specified | 6.9, 8.9, 9.7, 12.4, 14.0[1] |
| Form G | Hemipentahydrate | 5.1 - 6.2% | 7.2, 12.9, 13.8, 17.0 |
| Form H | Tetrahydrate | 8.0 - 9.0%[1] | 6.8, 9.0, 9.5, 12.9, 13.8[1] |
Stability and Interconversion
The stability of different hydrate forms is a crucial consideration for pharmaceutical development. The dihydrate form of pantoprazole magnesium has been reported to be particularly stable, showing no discoloration or decomposition after four days at 90°C.[4] In contrast, other salt forms like the sodium sesquihydrate and monohydrate show significant degradation under the same conditions.[4] The various hydrate forms can interconvert depending on environmental conditions such as temperature and relative humidity.
Experimental Protocols for Characterization
A thorough characterization of the hydrate forms of pantoprazole magnesium is essential for quality control and regulatory purposes. The following sections detail the methodologies for key analytical techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form produces a unique diffraction pattern.
Protocol for PXRD Analysis:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.
-
Instrument Setup:
-
Radiation: Copper Kα (λ = 1.5418 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range: 2° to 40° in 2θ.
-
Scan Mode: Continuous.
-
Step Size: 0.05°.
-
Scan Rate: 5°/min.
-
-
Data Acquisition: Place the powdered sample in a standard aluminum sample holder. Run the analysis under the specified conditions.
-
Data Analysis: Identify the characteristic peaks in the diffractogram and compare them with reference patterns of known polymorphs.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, dehydration, and desolvation of hydrated compounds.
Protocol for TGA/DSC Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Instrument Setup (TGA):
-
Temperature Range: Ambient to 300°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 40 mL/min.
-
-
Instrument Setup (DSC):
-
Temperature Range: 25°C to 250°C.[5]
-
Heating Rate: 10°C/min.[5]
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 40 mL/min.[5]
-
Crucible: Standard 70 µL alumina (B75360) crucibles with a pierced lid.[3]
-
-
Data Acquisition: Place the sample pan in the instrument and initiate the heating program.
-
Data Analysis: Analyze the resulting thermogram for mass loss (TGA) and endothermic/exothermic events (DSC) corresponding to dehydration, desolvation, or decomposition.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule and can be used to differentiate between different solid-state forms.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and compressing it into a thin disk.
-
Instrument Setup:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16.
-
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups and compare the spectra of different hydrate forms.
Karl Fischer Titration
Karl Fischer titration is a specific and accurate method for determining the water content of a substance.
Protocol for Karl Fischer Titration:
-
Instrument Preparation: Add approximately 30 mL of methanol (B129727) to the titration flask and neutralize it with the Karl Fischer reagent to an electrometric endpoint.
-
Sample Analysis: Accurately weigh a specified quantity of the pantoprazole magnesium hydrate sample and transfer it to the titration flask. Stir for one minute to dissolve.
-
Titration: Titrate the sample solution with the Karl Fischer reagent to the electrometric endpoint.
-
Calculation: Record the volume of the Karl Fischer reagent consumed and calculate the water content using the reagent's factor.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of pantoprazole magnesium and to quantify any related impurities.
Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile.[6]
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of pantoprazole of a known concentration in a suitable diluent.
-
Sample Solution: Accurately weigh and dissolve the pantoprazole magnesium sample in the diluent to achieve a known concentration.
-
-
Chromatographic Conditions:
-
Data Analysis: Analyze the resulting chromatograms to determine the retention time of the main peak and to identify and quantify any impurities by comparing peak areas with the standard.
Molecular Mechanism of Action
Pantoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells.[7][8] This is the final step in the pathway of gastric acid secretion.
Signaling Pathway of Pantoprazole Action:
-
Absorption and Distribution: Pantoprazole is absorbed into the bloodstream and reaches the parietal cells of the stomach lining.[2]
-
Activation in Acidic Environment: As a weak base, pantoprazole is a prodrug that accumulates in the acidic secretory canaliculi of the parietal cells.[7] In this acidic environment, it is converted to its active form, a cationic sulfenamide (B3320178).[7][9]
-
Covalent Binding to Proton Pump: The activated sulfenamide forms a covalent disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the extracytoplasmic domain of the H⁺/K⁺-ATPase.[9]
-
Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[7][8] The antisecretory effect persists until new proton pump units are synthesized.[8]
Conclusion
The existence of multiple hydrate forms of pantoprazole magnesium necessitates a thorough understanding and characterization of their physicochemical properties. This technical guide has provided a consolidated overview of the known hydrates, detailed experimental protocols for their analysis, and an illustration of the drug's mechanism of action. For researchers and professionals in drug development, a comprehensive approach to characterizing the solid-state forms of pantoprazole magnesium is paramount for ensuring the development of stable, safe, and effective pharmaceutical products. The data and methodologies presented herein serve as a valuable resource for these endeavors.
References
- 1. Pantoprazole: a new and more specific proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 3. PlumX [plu.mx]
- 4. droracle.ai [droracle.ai]
- 5. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Crystallization of Pantoprazole Magnesium Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pantoprazole (B1678409), a substituted benzimidazole, is a widely used proton pump inhibitor that suppresses gastric acid secretion. For pharmaceutical formulation, it is often prepared as a stable salt. Pantoprazole magnesium dihydrate offers improved stability compared to other forms, making it highly suitable for solid oral dosage forms.[1][2] These application notes provide detailed protocols for the synthesis and crystallization of this compound, compiled from established methods.
Synthesis Methodologies
Two primary synthesis routes are detailed below, starting from either pantoprazole sodium sesquihydrate or pantoprazole free acid.
Protocol 1: Synthesis from Pantoprazole Sodium Sesquihydrate
This method involves the reaction of a soluble pantoprazole salt with a magnesium salt in an aqueous solution or a mixed solvent system.
Materials and Reagents:
-
Pantoprazole Sodium Sesquihydrate
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
-
Purified Water
-
Polar Organic Solvent (optional, e.g., isopropanol, ethanol, acetone)[1][3]
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve pantoprazole sodium sesquihydrate in purified water (e.g., 3.85 kg in 38.5 L of water) with stirring at a controlled temperature of 20-25°C.[1][2]
-
Magnesium Salt Addition: Separately, prepare a solution of magnesium chloride hexahydrate in purified water (e.g., 1.0 kg in 8 L of water).[1][2]
-
Reaction/Precipitation: Slowly add the magnesium chloride solution to the pantoprazole sodium solution over 3-4 hours, maintaining the temperature between 20-30°C with continuous stirring.[1][2] The this compound will precipitate out of the solution.
-
Isolation: Filter the resulting solid precipitate from the reaction mixture.
-
Washing: Wash the isolated solid with an appropriate solvent, such as purified water or acetone (B3395972), to remove residual impurities.[3]
-
Drying: Dry the product under reduced pressure (3-5 kPa) at approximately 50°C until the water content is below 4.8%.[1][2] The final product is a colorless to beige powder.[2][4]
Protocol 2: Synthesis from Pantoprazole (Free Acid)
This route involves the direct reaction of pantoprazole with a basic magnesium salt, such as a magnesium alkoxide.
Materials and Reagents:
-
Pantoprazole (Free Acid)
-
Magnesium Methoxide (B1231860) (Mg(OCH₃)₂) or Magnesium Ethoxide (Mg(OEt)₂)
-
Methanol (B129727) or 2-Propanol
-
Purified Water
-
Toluene (B28343) or Acetonitrile (B52724) (as anti-solvent)
Experimental Protocol:
-
Dissolution & Reaction: Dissolve pantoprazole in an alcohol such as 2-propanol (e.g., 90 g in 700 ml) and heat the solution to 60-70°C.[2] Alternatively, use methanol and heat to reflux.[3]
-
Base Addition: Add the solid magnesium base (e.g., 13.4 g of magnesium methoxide or an equivalent amount of magnesium ethoxide) to the heated solution.[2][3]
-
Precipitation: Allow the solution to cool while stirring. For improved precipitation, an anti-solvent like toluene or acetonitrile can be added before cooling the mixture to around 2°C.[3]
-
Hydration & Crystallization: Add a controlled amount of water (e.g., 36 ml) to the cooled suspension to facilitate the formation of the dihydrate.[2] A crystalline solid will form.
-
Isolation: Filter the precipitated solid from the mixture.
-
Washing: Wash the collected solid with water and/or an organic solvent like acetone or toluene.[2][3]
-
Drying: Dry the final product under vacuum at 50-55°C to a constant weight to yield this compound.[2][3]
Crystallization Protocol
Recrystallization can be performed to enhance the purity and obtain a well-defined crystalline form of this compound.
Materials and Reagents:
-
Crude this compound
-
Methanol
-
Purified Water
Experimental Protocol:
-
Dissolution: Dissolve the crude pantoprazole magnesium hydrate (B1144303) in methanol at an elevated temperature (e.g., 55°C).[4]
-
Precipitation: While stirring, add purified water to the methanol solution. The change in solvent polarity will cause the product to crystallize out.[4]
-
Cooling: Allow the mixture to cool slowly to room temperature or below to maximize the yield of crystals.
-
Isolation and Washing: Filter the crystalline solid and wash it with a methanol/water mixture or pure water.[4]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved. The resulting product should have a water content of approximately 4.3-4.7%.[4]
Data Presentation
Table 1: Summary of Synthesis Methods and Results
| Starting Material | Magnesium Source | Solvent(s) | Yield (%) | Purity (HPLC Area %) | Reference |
| Pantoprazole Sodium Sesquihydrate | MgCl₂·6H₂O | Water | 90% | Not Reported | [3] |
| (-)-Pantoprazole Sodium Salt | MgCl₂·6H₂O | Water | 90% | Not Reported | [4] |
| Pantoprazole Acid | Mg(OEt)₂ | Methanol, Toluene | 89.4% | 99.9% | [3] |
| Pantoprazole Acid | Mg(OEt)₂ | Methanol, Acetonitrile | 97% | Not Reported | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | [5] |
| Molecular Weight | ~827.1 g/mol | [5][6] |
| Appearance | Colorless to beige solid/powder | [2][4] |
| Melting Point | 194-196°C (with decomposition) | [2] |
| Water Content | 4.3% - 4.8% | [2][4][7][8] |
Visualized Workflows
The following diagrams illustrate the chemical synthesis pathways and the general crystallization process.
Caption: Synthesis pathways to this compound.
Caption: Workflow for the crystallization of this compound.
References
- 1. CZ293734B6 - this compound and pharmaceutical compositions in which the dihydrate is comprised - Google Patents [patents.google.com]
- 2. CZ2001621A3 - this compound - Google Patents [patents.google.com]
- 3. WO2008057559A1 - Processes for preparing substantially pure pantoprazole magnesium - Google Patents [patents.google.com]
- 4. WO2004013126A1 - Salt of (s)-pantoprazole and its hydrates - Google Patents [patents.google.com]
- 5. Buy this compound | 471293-63-7 [smolecule.com]
- 6. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 8. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of Pantoprazole Magnesium Dihydrate
Introduction
Pantoprazole (B1678409), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. As with any pharmaceutical active ingredient, ensuring the purity of Pantoprazole Magnesium Dihydrate is critical for its safety and efficacy. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of process-related impurities and degradation products of Pantoprazole. This method is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.
Principle
The method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 stationary phase is used in conjunction with a gradient mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). This allows for the effective separation of Pantoprazole from its known impurities, which have varying polarities. Detection is performed using a UV detector at 290 nm, a wavelength at which Pantoprazole and its related substances exhibit significant absorbance.[1][2][3][4]
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below. These parameters have been compiled from several validated methods and represent a robust starting point for the analysis of Pantoprazole impurities.[1][2][5][6]
| Parameter | Condition |
| Column | Hypersil ODS, C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate (B84403) Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile and 0.1 M Sodium Hydroxide (B78521) (50:50, v/v) |
Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase A (0.01 M Phosphate Buffer, pH 7.0): Dissolve 1.74 g of dipotassium (B57713) hydrogen phosphate (K₂HPO₄) in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[2]
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent (Acetonitrile:0.1 M NaOH, 50:50 v/v): Mix equal volumes of acetonitrile and 0.1 M sodium hydroxide solution.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration of approximately 0.46 mg/mL.[7]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 0.46 mg/mL.[7]
-
System Suitability Solution: Prepare a solution containing Pantoprazole and known impurities (e.g., Pantoprazole Sulfone) to verify the system's performance. For example, dissolve approximately 23 mg of Pantoprazole and 2.3 mg of Pantoprazole Sulfone impurity in a 50 mL volumetric flask with the diluent.[2]
2. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure the absence of interfering peaks.
-
Inject the system suitability solution to verify the resolution, tailing factor, and theoretical plates. The resolution between Pantoprazole and its critical pair impurity should be greater than 2.0.[2]
-
Inject the standard solution in replicate (e.g., n=5) to check for system precision. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the known impurity standards or by using relative response factors.
3. Gradient Program
The following gradient program is recommended for the separation of Pantoprazole and its impurities.[2]
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 80 | 20 |
| 40 | 20 | 80 |
| 45 | 80 | 20 |
| 50 | 80 | 20 |
Data Presentation
The following table summarizes the typical relative retention times (RRT) for known Pantoprazole impurities relative to the main Pantoprazole peak. Actual retention times may vary depending on the specific system and conditions.
| Impurity | Relative Retention Time (RRT) |
| Pantoprazole Sulfone | 0.80 |
| Pantoprazole | 1.00 |
| Pantoprazole Sulfide | 1.63 |
Note: This table provides an example of common impurities. A comprehensive impurity profile would require the analysis of all potential process-related and degradation impurities as specified by relevant pharmacopeias.[1][8]
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed. Pantoprazole is known to degrade under acidic and oxidative conditions.[1][3] The method should be able to separate the degradation products from the parent drug and from each other.
-
Acid Degradation: Expose the drug substance to acidic conditions (e.g., 0.1 N HCl) and analyze the resulting solution.
-
Base Degradation: Expose the drug substance to basic conditions (e.g., 0.1 N NaOH). Pantoprazole is generally stable under alkaline conditions.[1]
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂). The sulfone impurity is a common product of oxidation.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV light.
Method Validation
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[2] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
Caption: HPLC analysis workflow for Pantoprazole impurity profiling.
References
- 1. scielo.br [scielo.br]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scielo.br [scielo.br]
Application Note: Chiral Separation of Pantoprazole Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole (B1678409), a proton pump inhibitor, is a chiral molecule that exists as a racemic mixture of two enantiomers, (S)-pantoprazole and (R)-pantoprazole. Due to the potential for stereoselective pharmacological and pharmacokinetic profiles, the accurate separation and quantification of these enantiomers are critical in drug development, quality control, and clinical studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for this purpose. This application note provides a detailed protocol for the chiral separation of pantoprazole enantiomers, summarizing key chromatographic parameters from various established methods.
Data Presentation
The following table summarizes quantitative data from different HPLC methods for the chiral separation of pantoprazole enantiomers, offering a comparison of their key parameters and performance.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase (CSP) | Teicoplanin-aglycone (Chirobiotic TAG) | Cellulose-based (Chiralcel OJ-R) |
| Mobile Phase | Methanol (B129727) / 20mM Ammonium (B1175870) Acetate (B1210297) (60:40 v/v)[1][2][3] | Acetonitrile / 50 mM Sodium Perchlorate[4][5] |
| Flow Rate | 0.6 mL/min[1][2][3] | 0.5 mL/min[4][5] |
| Column Temperature | 10°C[1][2][3] | 40°C[5] |
| Detection Wavelength | Not Specified | 290 nm[4][5][6][7] |
| Resolution (Rs) | 1.91 ± 0.03[1][2][3] | Baseline separation reported[5] |
| Elution Order | S-isomer followed by R-isomer[1][2][3] | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the chiral separation of pantoprazole enantiomers using a teicoplanin-aglycone-based chiral stationary phase, which has demonstrated excellent resolution.
1. Materials and Reagents:
-
Racemic pantoprazole standard
-
(S)-pantoprazole and (R)-pantoprazole reference standards (if available)
-
HPLC grade methanol
-
Ammonium acetate
-
Deionized water
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chirobiotic TAG chiral stationary phase column.
3. Preparation of Mobile Phase:
-
Prepare a 20mM ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in deionized water.
-
The mobile phase consists of a mixture of methanol and 20mM ammonium acetate in a 60:40 (v/v) ratio.[1][2][3]
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of racemic pantoprazole in the mobile phase.
-
From the stock solution, prepare working standard solutions at desired concentrations.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: Chirobiotic TAG
-
Mobile Phase: Methanol / 20mM Ammonium Acetate (60:40 v/v)[1][2][3]
-
Injection Volume: 10 µL[3]
6. System Suitability:
-
Inject the racemic pantoprazole standard solution multiple times to ensure system suitability.
-
The resolution between the two enantiomer peaks should be ≥ 1.5 for adequate separation.
7. Analysis and Data Interpretation:
-
Inject the samples and standards into the HPLC system.
-
Identify the enantiomer peaks based on their retention times. If reference standards are available, they can be used for positive identification. In the absence of standards, the elution order on a Chirobiotic TAG column is typically the S-enantiomer followed by the R-enantiomer.[1][2][3]
-
Quantify the enantiomers by integrating the peak areas.
Visualizations
The following diagrams illustrate the experimental workflow for the chiral HPLC separation of pantoprazole enantiomers.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical relationship of chiral separation.
References
- 1. Reversed-phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase-Determination of the enantiomer elution order using HPLC-CD analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed‐phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC‐CD analyses: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct determination of pantoprazole enantiomers in human serum by reversed-phase high-performance liquid chromatography using a cellulose-based chiral stationary phase and column-switching system as a sample cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. akjournals.com [akjournals.com]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for the LC-MS/MS Analysis of Pantoprazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409) is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders. It effectively suppresses gastric acid production by irreversibly inhibiting the H+/K+ ATPase pump in parietal cells. The metabolism of pantoprazole is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways involve demethylation, primarily mediated by CYP2C19, and oxidation to pantoprazole sulfone, mediated by CYP3A4. This document provides a detailed application note and protocol for the simultaneous analysis of pantoprazole and its major metabolites, pantoprazole sulfone and hydroxypantoprazole, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Pantoprazole
Pantoprazole undergoes extensive metabolism in the liver, catalyzed primarily by two key cytochrome P450 enzymes. The major metabolic pathways are:
-
Oxidation: The sulfide (B99878) moiety of pantoprazole is oxidized to form pantoprazole sulfone. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme.
-
Demethylation/Hydroxylation: One of the methoxy (B1213986) groups on the pyridine (B92270) ring is removed (demethylation), leading to the formation of hydroxypantoprazole. This metabolic step is mainly carried out by the CYP2C19 isoenzyme. Subsequently, this metabolite can undergo further conjugation with sulfate.
The activity of these enzymes, particularly CYP2C19, can vary significantly among individuals due to genetic polymorphisms, leading to inter-individual differences in pantoprazole clearance and clinical efficacy.
Caption: Metabolic pathway of pantoprazole.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of pantoprazole and its metabolites. These values may require optimization based on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Parameters for Pantoprazole and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Pantoprazole | 384.1 | 200.1 | 25-35 | Positive |
| Pantoprazole Sulfone | 400.1 | 216.1 | 25-35 | Positive |
| Hydroxypantoprazole | 400.1 | 382.1 | 15-25 | Positive |
| Omeprazole (IS) | 346.1 | 198.0 | 20-30 | Positive |
| Lansoprazole (IS) | 370.1 | 252.0 | 20-30 | Positive |
Note: Internal Standard (IS) selection may vary. Omeprazole and Lansoprazole are common choices.
Table 2: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | C8 (e.g., 4.6 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water[2] |
| Mobile Phase B | Acetonitrile (B52724) | Methanol (B129727) |
| Gradient | Isocratic (e.g., 64:36 A:B)[1] | Gradient elution |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min[3] |
| Column Temp. | Ambient (22°C)[1] | 35°C[2] |
| Injection Vol. | 10 µL | 2 µL[2] |
| Run Time | ~7 minutes | ~5 minutes |
Experimental Protocol
This protocol describes a general procedure for the extraction and analysis of pantoprazole and its metabolites from human plasma.
1. Materials and Reagents
-
Pantoprazole, Pantoprazole Sulfone, Hydroxypantoprazole analytical standards
-
Internal Standard (e.g., Omeprazole or Lansoprazole)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid or Ammonium Acetate
-
Human plasma (blank)
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment
2. Standard Solution Preparation
-
Prepare individual stock solutions of pantoprazole, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v).
-
Prepare calibration curve standards by spiking blank human plasma with the working standard solutions to achieve a concentration range of approximately 5-5000 ng/mL.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
-
Inject the prepared samples and acquire the data.
-
Process the data using the appropriate software to determine the peak areas of the analytes and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method outlined provides a sensitive, selective, and robust approach for the simultaneous determination of pantoprazole and its primary metabolites in biological samples. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical drug development. The provided protocols and parameters can be adapted and optimized for specific laboratory settings and research needs, facilitating a deeper understanding of pantoprazole's disposition in the body.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of pantoprazole content in human plasma: Ingenta Connect [ingentaconnect.com]
- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantiomeric Separation of Pantoprazole by Capillary Electrophoresis
Introduction
Pantoprazole (B1678409), a proton pump inhibitor, contains a chiral sulfoxide (B87167) center and exists as two enantiomers, S-(-)-pantoprazole and R-(+)-pantoprazole. The enantiomers of pantoprazole exhibit stereoselective metabolism, with the S-enantiomer demonstrating certain therapeutic advantages. Consequently, the separation and quantification of these enantiomers are critical for drug development, quality control, and clinical research. Capillary electrophoresis (CE) offers a versatile and efficient platform for the chiral separation of pantoprazole, utilizing various chiral selectors to achieve baseline resolution. These application notes provide detailed protocols for the enantioseparation of pantoprazole using different CE methodologies.
Principles of Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis separates molecules based on their differential migration in an electric field. For the separation of enantiomers, a chiral selector is incorporated into the background electrolyte (BGE). The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different effective mobilities of the enantiomers, enabling their separation. Cyclodextrins and proteins are common chiral selectors used for this purpose.
Experimental Workflows and Signaling Pathways
The following diagram illustrates the generalized workflow for the enantiomeric separation of pantoprazole using capillary electrophoresis.
Figure 1. General workflow for pantoprazole enantiomer separation by CE.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated capillary electrophoresis methods for the enantioseparation of pantoprazole.
| Parameter | Method 1: Dual Chiral Selector (HP-β-CD and Cu(II)-L-His) | Method 2: Sulfobutylether-β-CD (SBE-β-CD) | Method 3: Bovine Serum Albumin (BSA) |
| Chiral Selector(s) | 20 mg/mL Hydroxypropyl-β-CD, 10 mmol/L Copper(II) acetate, 15 mmol/L L-histidine | 20 mg/mL Sulfobutylether-β-cyclodextrin | Bovine Serum Albumin (BSA) |
| Background Electrolyte | 5.0 mmol/L Phosphate (B84403) | 50 mM Borax-150 mM Phosphate | Not specified |
| pH | 5.0 | 6.5 | 7.0 - 8.0 (Optimum 7.4)[1] |
| Applied Voltage | 15 kV[2] | 10 kV[3] | Not specified |
| Resolution (Rs) | 3.9 to 6.2[2] | Not specified | Baseline separation achieved[1] |
| Analysis Time | < 20 min[2] | < 9 min[4] | Not specified |
| LOD for R-(+)-enantiomer | 1.0 µg/mL[2] | 0.9 µg/mL[3] | Not specified |
| LOQ for R-(+)-enantiomer | 2.5 µg/mL[2] | 2.5 µg/mL[3] | Not specified |
| Linearity Range (R-(+)-enantiomer) | 2.5-25 µg/mL (r² > 0.999)[2] | Not specified | Not specified |
| Recovery of R-(+)-enantiomer | 91.6% to 101.3%[2] | Not specified | Not specified |
Experimental Protocols
Method 1: Dual Chiral Selector System
This method utilizes a dual chiral selector system consisting of hydroxypropyl-β-cyclodextrin (HP-β-CD) and a copper(II)-L-histidine complex for the enantioseparation of pantoprazole.[2]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary
Reagents:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Copper(II) acetate
-
L-histidine
-
Sodium phosphate
-
Methanol (B129727) (for sample preparation)
-
Deionized water
Procedure:
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes. At the beginning of each day, condition the capillary by flushing with 0.1 M NaOH for 10 minutes, followed by deionized water for 5 minutes, and then the background electrolyte for 10 minutes.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution containing 20 mg/mL HP-β-CD, 10 mmol/L copper(II) acetate, 15 mmol/L L-histidine, and 5.0 mmol/L phosphate. Adjust the pH to 5.0.
-
Sample Preparation: Dissolve the pantoprazole sample in methanol to achieve a suitable concentration.
-
Electrophoretic Conditions:
-
Applied Voltage: 15 kV
-
Temperature: Ambient
-
Injection: Hydrodynamic injection
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis: Inject the sample and apply the separation voltage. The enantiomers of pantoprazole should be fully resolved within 20 minutes.
Method 2: Sulfobutylether-β-cyclodextrin (SBE-β-CD) as Chiral Selector
This method employs sulfobutylether-β-cyclodextrin (SBE-β-CD) as the chiral additive for the determination of pantoprazole enantiomers.[3]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary
Reagents:
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Boric acid (Borax)
-
Sodium phosphate
-
Methanol (for sample preparation)
-
Deionized water
Procedure:
-
Capillary Conditioning: Follow the conditioning procedure as described in Method 1.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution consisting of 50 mM borax (B76245) and 150 mM phosphate, adjusted to a pH of 6.5. Dissolve 20 mg/mL of SBE-β-CD in this buffer.
-
Sample Preparation: Prepare the pantoprazole sample solution in methanol.
-
Electrophoretic Conditions:
-
Applied Voltage: 10 kV
-
Temperature: Ambient
-
Injection: Hydrodynamic injection
-
Detection: UV detection.
-
-
Analysis: Perform the electrophoretic run. This method is capable of determining a minimum of 0.1% (w/w) of the R-enantiomer in S-(-)-pantoprazole bulk samples.[3]
Method 3: Bovine Serum Albumin (BSA) as Chiral Selector
This method describes the use of bovine serum albumin (BSA) as a chiral selector for the enantiomeric separation of pantoprazole and related sulfoxides.[1]
Instrumentation:
-
Capillary Zone Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary
Reagents:
-
Bovine Serum Albumin (BSA)
-
1-Propanol
-
Buffer components to achieve the desired pH (e.g., phosphate buffer)
-
Methanol (for sample preparation)
-
Deionized water
Procedure:
-
Capillary Conditioning: Follow the conditioning procedure as described in Method 1.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution with the desired concentration of BSA. The pH should be maintained in the range of 7.0-8.0, with an optimum at pH 7.4.[1] 1-Propanol can be added to the buffer to improve peak shape and resolution.[1]
-
Sample Preparation: Dissolve the pantoprazole sample in methanol.
-
Electrophoretic Conditions:
-
Applied Voltage: To be optimized
-
Temperature: To be optimized
-
Injection: Hydrodynamic injection
-
Detection: UV detection.
-
-
Analysis: Inject the sample and initiate the separation. Increasing the BSA concentration can improve chiral resolution but may decrease detection sensitivity.[1]
References
- 1. Chiral resolution of pantoprazole sodium and related sulfoxides by complex formation with bovine serum albumin in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and validation of a novel CE method for the enantioseparation of pantoprazole and related benzimididazole using a dual chiral selector system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and validation of a new CE method for the determination of pantoprazole enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Pantoprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Pantoprazole (B1678409) Magnesium Dihydrate. These studies are crucial for understanding the intrinsic stability of the drug substance, identifying potential degradation products, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).
Note on Salt Form: While these notes are tailored for Pantoprazole Magnesium Dihydrate, the majority of publicly available research on forced degradation has been conducted on Pantoprazole Sodium. The degradation pathways are anticipated to be identical as they involve the core pantoprazole molecule. However, the kinetics and extent of degradation may vary slightly due to the different salt form. The provided protocols are based on established methods for pantoprazole and serve as a robust starting point for studies on the magnesium dihydrate salt.
Overview of Pantoprazole Degradation
Pantoprazole is a proton pump inhibitor that is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline conditions), oxidation, and photolysis.[1] Understanding these pathways is essential for formulation development, packaging selection, and establishing appropriate storage conditions.
-
Acidic Conditions: Pantoprazole is highly labile in acidic environments, leading to the formation of major degradation products, primarily the sulfide (B99878) impurity.[2][3]
-
Alkaline Conditions: The drug is generally more stable under alkaline conditions compared to acidic conditions.[1][2][3] However, significant degradation can be induced under harsh basic conditions (e.g., high concentration of base, elevated temperature).[4]
-
Oxidative Conditions: Oxidation leads to the formation of the sulfone impurity as a major degradant.[1][2][3]
-
Thermal Stress: Pantoprazole is relatively stable to dry heat.[2][3] One study specifically noted that this compound is completely stable for four days at 90°C.
-
Photolytic Stress: Exposure to light can also induce degradation.[1][5]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies of this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures for subjecting this compound to various stress conditions as recommended by ICH guidelines.[5] The goal is to achieve partial degradation (typically 10-20%) to ensure that the analytical method can effectively separate the intact drug from its degradation products.[1]
3.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) at a concentration of approximately 1 mg/mL.[1]
3.2. Acid Hydrolysis
-
Mix an aliquot of the stock solution with 1M hydrochloric acid (HCl).[1]
-
Heat the solution, for example, at 80°C for 8 hours.[1]
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 1M sodium hydroxide (B78521) (NaOH).[1]
-
Dilute to the final desired concentration with the mobile phase for analysis.[1] Note: Pantoprazole degrades rapidly in strong acid. Milder conditions (e.g., 0.01 M HCl at room temperature) may be necessary to control the degradation rate.[4]
3.3. Alkaline Hydrolysis
-
Mix an aliquot of the stock solution with 1M NaOH.[1]
-
Heat the solution, for instance, at 80°C for 8 hours.[1]
-
After cooling, neutralize with an equivalent amount of 1M HCl.[1]
-
Dilute to the final concentration.
3.4. Oxidative Degradation
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).[1]
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).[1]
-
Dilute to the final concentration.
3.5. Thermal Degradation
-
Keep the solid drug powder in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).[1]
-
Alternatively, heat a solution of the drug.
-
Dissolve and dilute the stressed sample to the final concentration for analysis.[1]
3.6. Photolytic Degradation
-
Expose a solution of Pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight for a specified duration (e.g., 15 days).[1]
-
Prepare a control sample stored in the dark.[1]
-
Dilute the exposed sample to the final concentration.[1]
Analytical Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Pantoprazole and its degradation products.[1] For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[1]
Example RP-HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Gradient elution with a mixture of a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 289 nm[6]
-
Column Temperature: Ambient or controlled (e.g., 40°C)
Summary of Degradation Data
The following table summarizes the typical degradation behavior of pantoprazole under various stress conditions. The extent of degradation is highly dependent on the specific experimental parameters.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 0.01 M - 1 M HCl | 10 min - 8 h | Room Temp - 80°C | 35% - 100% | Sulfide Impurity |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | 1 h - 5 days | Room Temp - Reflux | <5% - 69% | Two unidentified polar impurities |
| Oxidative Degradation | 3% - 30% H₂O₂ | 1 h - 48 h | Room Temp - 70°C | Significant | Sulfone Impurity |
| Thermal Degradation | Dry Heat (Solid) | 1 month | 60°C | Stable | - |
| Photolytic Degradation | Sunlight | 15 days | Ambient | Miniscule to Significant | Multiple minor products |
Pantoprazole Degradation Pathway
The primary degradation pathways of pantoprazole involve the modification of the sulfoxide (B87167) group.
Troubleshooting
-
Excessive Degradation: Reduce the concentration of the stressor, decrease the temperature, or shorten the duration of the study.[1]
-
Insufficient Degradation: Increase the intensity of the stress condition by using a higher concentration of the stressor, increasing the temperature, or extending the exposure time. The target degradation is typically 10-20%.[1]
-
Unknown Peaks in Chromatogram: Utilize a photodiode array (PDA) detector to check for peak purity. Employ LC-MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern to aid in structural elucidation.[1]
By following these application notes and protocols, researchers can effectively conduct forced degradation studies on this compound to ensure the quality, safety, and efficacy of the drug product.
References
Application Notes and Protocols for Developing a Stability-Indicating Assay for Pantoprazole Magnesium Dihydrate
Introduction
Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1][2] As with any pharmaceutical compound, ensuring its stability and the absence of harmful degradation products is crucial for safety and efficacy.[3][4] A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][6] This document provides a detailed application note and protocol for the development of a stability-indicating high-performance liquid chromatography (HPLC) method for Pantoprazole magnesium dihydrate.
Pantoprazole is known to be unstable in acidic conditions and susceptible to oxidation and photolysis.[5][7][8] Its primary degradation pathways involve the formation of sulfide (B99878) and sulfone impurities.[5][7] This protocol outlines the forced degradation studies required to generate these degradation products and the subsequent development and validation of an HPLC method capable of resolving Pantoprazole from its degradants.
Experimental Workflow
The development of a stability-indicating assay for this compound follows a systematic workflow, beginning with forced degradation studies to identify potential degradation products. This is followed by the development of a robust HPLC method capable of separating the active ingredient from these products. The final step involves the validation of the analytical method to ensure its suitability for its intended purpose.
References
Application Notes and Protocols for the Solid Dosage Form Development of Pantoprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of solid dosage forms of pantoprazole (B1678409) magnesium dihydrate, a proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. The following sections detail the pre-formulation studies, formulation development, manufacturing processes, and analytical characterization of this acid-labile drug, with a focus on enteric-coated tablets.
Pre-formulation Studies
Pre-formulation studies are crucial for understanding the physicochemical properties of pantoprazole magnesium dihydrate to develop a stable, effective, and bioavailable solid dosage form.[1][2][3] Pantoprazole is susceptible to degradation in acidic environments, which necessitates the development of a gastro-resistant formulation.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Chemical Name | magnesium;bis(6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole);dihydrate | [6] |
| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | [7] |
| Molecular Weight | 827.1 g/mol | [7] |
| pKa | pKa₁: 3.92, pKa₂: 8.19 | [8] |
| Solubility | Freely soluble in pH 6.8 phosphate (B84403) buffer, partially soluble in water, and practically insoluble in n-hexane. | [3] |
| Partition Coefficient (n-octanol/water) | 1.3 | [8] |
| Stability in Aqueous Solution | pH-dependent; degradation increases with decreasing pH. Half-life is ~2.8 hours at pH 5.0 and ~220 hours at pH 7.8. | [3] |
Excipient Compatibility Studies
Drug-excipient compatibility is a critical pre-formulation step to ensure the stability of the final product. Common techniques for these studies include Differential Scanning Calorimetry (DSC), Isothermal Stress Testing (IST), and Fourier Transform Infrared Spectroscopy (FT-IR). These studies help in selecting appropriate excipients that do not interact with pantoprazole.
Formulation Development
The primary goal in formulating this compound is to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach. This is typically achieved by creating an enteric-coated tablet.
Core Tablet Formulation
The core tablet can be manufactured using either direct compression or wet granulation.
-
Direct Compression: This method is often preferred for its simplicity and cost-effectiveness.[5][9] It involves blending the API with directly compressible excipients and then compressing the blend into tablets.[2][5][9][10] Key excipients include fillers (e.g., microcrystalline cellulose, mannitol), disintegrants (e.g., croscarmellose sodium, sodium starch glycolate), and lubricants (e.g., magnesium stearate).[5][9]
-
Wet Granulation: This process is employed when the powder properties of the API and excipients are not suitable for direct compression.[11][12] It involves granulating the powder blend with a binder solution, followed by drying and milling to achieve the desired granule size.[11][12]
A representative formulation for a direct compression core tablet is provided in Table 2.
| Ingredient | Function |
| This compound | Active Pharmaceutical Ingredient |
| Mannitol / Microcrystalline Cellulose | Diluent / Filler |
| Croscarmellose Sodium | Disintegrant |
| Magnesium Stearate | Lubricant |
| Talc | Glidant |
Enteric Coating
To protect the acid-labile pantoprazole, the core tablets are coated with an enteric polymer that is insoluble in the acidic gastric fluid but dissolves in the more neutral pH of the small intestine.[4][5]
-
Seal Coat: An initial seal coat (e.g., using HPMC-based Opadry®) is often applied to the core tablet.[2][10] This serves as a barrier between the alkaline drug core and the acidic enteric polymer, preventing potential interactions.[2]
-
Enteric Coat: A pH-sensitive polymer (e.g., Acryl-EZE®, Eudragit® L100) is then applied.[2][5][9][10] The thickness of the enteric coat is a critical parameter that influences the acid resistance and subsequent drug release.
Manufacturing Process
The manufacturing process for this compound enteric-coated tablets involves several key steps.
Workflow for Tablet Manufacturing
Caption: Manufacturing workflow for enteric-coated tablets.
Key Process Parameters
Process parameters must be carefully controlled to ensure the quality of the final product. Table 3 outlines some critical parameters for the blending, compression, and coating stages.
| Process Step | Parameter | Typical Range | References |
| Blending | Blending Time | 10 - 25 minutes | [1][10] |
| Blending Speed | 6 - 8 rpm | [1] | |
| Compression | Compression Speed | 30 rpm | [1] |
| Seal Coating | Weight Gain | 2% - 3% | [2][10] |
| Enteric Coating | Weight Gain | 8% - 16% | [2] |
| Pan Speed | 9 rpm | [1] | |
| Spray Rate | 70 ml/gun/min | [1] | |
| Atomizing Air Pressure | 6 kg/cm ² | [1] |
Analytical Characterization and Protocols
Rigorous analytical testing is required to ensure the quality, stability, and performance of the this compound solid dosage form.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Analysis
A stability-indicating HPLC method is essential for quantifying the amount of pantoprazole and detecting any degradation products.
Protocol: HPLC Assay
-
Chromatographic System:
-
Column: ODS (C18) or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 7.4 or 9.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 68:32 or 50:50 v/v).[13][14]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of USP Pantoprazole Sodium RS in the mobile phase to obtain a known concentration.
-
-
Sample Preparation:
-
Weigh and powder not fewer than 10 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to a specific amount of pantoprazole, to a volumetric flask.[13][14]
-
Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.[13][14]
-
Filter the solution through a 0.45 µm membrane filter.[13][14]
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the amount of pantoprazole in the sample.
-
Dissolution Testing
A two-stage dissolution test is performed to evaluate the enteric-coated tablets' ability to withstand the acidic conditions of the stomach and release the drug in the intestine.[4]
Protocol: Two-Stage Dissolution Test
-
Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).
-
Acid Stage (Simulated Gastric Fluid):
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: pH 6.8 Phosphate Buffer.[4]
-
Procedure: After the acid stage, add a pre-determined volume of a buffer concentrate to the dissolution vessel to adjust the pH to 6.8, or completely replace the acid medium with the buffer medium.
-
Duration: 45 - 60 minutes.
-
Acceptance Criteria: Typically, not less than 75% (Q) of the labeled amount of pantoprazole should be dissolved.[15]
-
-
Analysis: The amount of dissolved pantoprazole at each stage is determined by UV-Vis spectrophotometry or HPLC.
Dissolution Testing Workflow
Caption: Workflow for two-stage dissolution testing.
Mechanism of Action
Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in the gastric parietal cells.[16][17][18]
Signaling Pathway of Pantoprazole
Caption: Mechanism of action of pantoprazole.
Stability Studies
Stability studies are conducted according to ICH guidelines to determine the shelf-life of the product. Tablets are stored at various temperature and humidity conditions (e.g., 40°C / 75% RH) and tested at specified time intervals for appearance, assay, impurities, and dissolution.[5][9]
By following these application notes and protocols, researchers and drug development professionals can effectively develop a robust and stable solid dosage form of this compound.
References
- 1. Process Optimization of Pantoprazole Sodium Enteric Coated Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. saudijournals.com [saudijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 471293-63-7 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. colorcon.com [colorcon.com]
- 11. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 12. ijrat.org [ijrat.org]
- 13. asianpubs.org [asianpubs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. uspnf.com [uspnf.com]
- 16. droracle.ai [droracle.ai]
- 17. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pantoprazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Formulation of Enteric-Coated Pantoprazole Magnesium Dihydrate Tablets
Introduction
Pantoprazole (B1678409), a proton pump inhibitor, is a substituted benzimidazole (B57391) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells. However, pantoprazole is highly unstable in acidic environments and is prone to rapid degradation at the low pH of the stomach.[1][2] To ensure its therapeutic efficacy, oral dosage forms of pantoprazole are formulated as enteric-coated tablets. This coating protects the active pharmaceutical ingredient (API) from the acidic gastric fluid and allows for its release in the more alkaline environment of the small intestine for absorption.[1][3]
These application notes provide a detailed overview and protocols for the formulation and evaluation of enteric-coated pantoprazole magnesium dihydrate tablets. The information is intended for researchers, scientists, and drug development professionals.
Materials and Methods
Materials
The successful formulation of enteric-coated pantoprazole tablets requires a selection of suitable excipients for the tablet core, an intermediate sealing layer (sub-coat), and the final enteric coating.
| Component | Function | Example Materials |
| Active Pharmaceutical Ingredient | Gastric acid secretion inhibitor | This compound |
| Diluent/Filler | Increase bulk and improve compression | Mannitol, Microcrystalline Cellulose, Dicalcium Phosphate[1][4][5] |
| Binder | Promote adhesion of particles | Polyvinylpyrrolidone (B124986) (PVP K-90), Hydroxypropyl Cellulose[3][6][7] |
| Disintegrant | Promote tablet breakup after administration | Crospovidone, Croscarmellose Sodium[1][4][5][6][7] |
| Alkalizing Agent | Improve stability of the acid-labile drug | Sodium Carbonate[4][6][7] |
| Lubricant/Glidant | Reduce friction and improve powder flow | Calcium Stearate, Magnesium Stearate, Talc[1][3][4][5][6] |
| Sub-coating Agent | Separate the core from the enteric coat | Hypromellose (HPMC)[6] |
| Enteric Coating Polymer | Resist gastric fluid and dissolve in intestinal fluid | Methacrylic Acid Copolymer (e.g., Eudragit® L 100), Cellulose Acetate Phthalate (CAP)[1][2][3][6] |
| Plasticizer | Improve flexibility of the coating | Triethyl Citrate, Polyethylene Glycol (PEG)[2][6] |
| Opacifier/Colorant | Improve appearance and light protection | Titanium Dioxide, Iron Oxide Yellow[6] |
Equipment
-
Sieves
-
Blender (e.g., V-blender)
-
Wet Granulator
-
Fluid Bed Dryer
-
Rotary Tablet Press
-
Coating Pan or Fluid Bed Coater
-
Disintegration Tester
-
Dissolution Apparatus (USP Type II)
-
Hardness Tester
-
Friabilator
-
UV-Vis Spectrophotometer or HPLC
Experimental Protocols
Preparation of the Tablet Core (Wet Granulation Method)
The wet granulation method is often employed to improve the flowability and compressibility of the powder blend.[3]
Protocol:
-
Sieving: Pass this compound, mannitol, a portion of crospovidone, and sodium carbonate through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity.
-
Dry Mixing: Blend the sieved powders in a blender for 15 minutes to achieve a homogenous mixture.
-
Binder Preparation: Prepare a binder solution by dissolving polyvinylpyrrolidone (PVP K-90) in purified water.
-
Granulation: Add the binder solution slowly to the powder blend under continuous mixing in a granulator until a suitable granular mass is formed.
-
Drying: Dry the wet granules in a fluid bed dryer at an inlet temperature of approximately 40°C until the loss on drying (LOD) is within the specified limit (typically < 2%).[3]
-
Sizing: Pass the dried granules through a sieve (e.g., #20 mesh) to obtain uniform granule size.
-
Final Blending: Add the remaining portion of crospovidone and the lubricant (calcium stearate) to the sized granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches.[2][3]
Application of the Sub-coating (Seal Coating)
A sub-coat is applied to separate the alkaline drug core from the acidic enteric polymer, thereby enhancing the stability of the final product.
Protocol:
-
Coating Solution Preparation: Prepare the sub-coating solution by dispersing hypromellose in purified water with continuous stirring.
-
Coating Process:
-
Load the core tablets into a coating pan.
-
Pre-warm the tablet bed to a temperature of 40-45°C.
-
Spray the sub-coating solution onto the tablet bed at a controlled rate.
-
Ensure continuous tumbling of the tablets for uniform coating.
-
Dry the coated tablets to achieve the target weight gain (typically 2-3% w/w).
-
Application of the Enteric Coating
The enteric coating is the final functional layer that provides gastro-resistance.
Protocol:
-
Enteric Coating Solution Preparation:
-
Disperse the enteric polymer (e.g., Methacrylic Acid Copolymer) in a suitable solvent system (e.g., isopropyl alcohol and acetone).[2]
-
Add the plasticizer (e.g., triethyl citrate) and anti-tacking agent (e.g., talc) to the dispersion and stir until a homogenous suspension is formed.
-
-
Coating Process:
-
Load the sub-coated tablets into the coating pan.
-
Maintain the tablet bed temperature at approximately 40°C.
-
Spray the enteric coating suspension onto the tablets under controlled conditions of spray rate, atomization pressure, and pan speed.
-
Continue the coating process until the desired weight gain is achieved (typically 6-8% w/w).[2]
-
Cure the coated tablets if required by the polymer manufacturer's recommendations to ensure proper film formation.
-
Quality Control and Evaluation
A series of tests are performed on both the core and coated tablets to ensure they meet the required quality standards.[1][5][8]
Core Tablet Evaluation
| Parameter | Method | Typical Specification |
| Hardness | Tablet Hardness Tester | 4.9 - 6.2 kg/cm ²[5] |
| Friability | Friabilator | < 1%[5] |
| Weight Variation | Weigh 20 tablets individually | Complies with USP/BP standards |
| Drug Content Uniformity | UV-Vis Spectrophotometry or HPLC | 90% - 110% of the label claim |
Enteric-Coated Tablet Evaluation
| Parameter | Method | Typical Specification |
| Disintegration Test | USP Disintegration Apparatus | No disintegration in 0.1 N HCl for 2 hours. Disintegration in phosphate (B84403) buffer (pH 6.8) within 60 minutes.[9][10] |
| Dissolution Test | USP Apparatus II (Paddle) at 75-100 rpm[9] | Acid Stage: < 10% drug release in 0.1 N HCl for 2 hours.[4][9] Buffer Stage: > 75% drug release in phosphate buffer (pH 6.8) within 45 minutes.[4] |
Visualizations
Experimental Workflow for Tablet Formulation
Caption: Workflow for the formulation and quality control of enteric-coated pantoprazole tablets.
Logical Relationship in Dissolution Testing
Caption: Decision pathway for the two-stage dissolution testing of enteric-coated tablets.
Stability Studies
Stability studies are crucial to ensure the formulation maintains its quality, efficacy, and safety over its shelf life. Accelerated stability studies are often conducted at 40°C and 75% relative humidity (RH).[1][5][10] The tablets should be periodically tested for physical appearance, disintegration, and dissolution to ensure they remain within specifications. High humidity can compromise the integrity of the enteric coating, potentially leading to premature drug release.[10]
Conclusion
The formulation of enteric-coated this compound tablets is a multi-step process that requires careful selection of excipients and precise control over manufacturing parameters. The core tablet must be robust, the sub-coat must adequately protect the acid-labile drug, and the enteric coat must provide reliable gastro-resistance and timely drug release in the small intestine. The protocols and evaluation methods outlined in these application notes provide a comprehensive framework for the development and quality control of stable and effective enteric-coated pantoprazole tablets.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. jchps.com [jchps.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. ashland.com [ashland.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. WO2004098594A2 - Dosage form containing pantoprazole as active ingredient - Google Patents [patents.google.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
Troubleshooting & Optimization
Overcoming co-elution of impurities in pantoprazole HPLC analysis
Welcome to the technical support center for the HPLC analysis of pantoprazole (B1678409) and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a specific focus on resolving the co-elution of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of pantoprazole encountered during HPLC analysis?
A1: During the synthesis and storage of pantoprazole, several related substances and degradation products can form. The most commonly reported impurities include Pantoprazole Sulfide and Pantoprazole Sulfone.[1] These can arise from process-related synthesis steps or through degradation under stress conditions like oxidation.[1][2] Other potential impurities that may be monitored are specified in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), which include impurities A, B, C, D, E, and F.[3]
Q2: My chromatogram shows a peak shoulder or two merged peaks. How can I confirm if this is due to co-elution?
A2: A shoulder on a peak or the appearance of merged peaks are strong indicators of co-elution.[4] To confirm, especially when co-elution is nearly perfect and does not distort the peak shape, using a diode array detector (DAD) or a mass spectrometer (MS) is highly effective.[4]
-
Diode Array Detector (DAD): A DAD scans across the entire peak, collecting multiple UV spectra. If the spectra are identical throughout the peak, it is likely a pure compound. If the spectra differ, it indicates the presence of a co-eluting impurity.[4]
-
Mass Spectrometry (MS): Similarly, acquiring mass spectra across the peak can reveal the presence of different molecular weight species, confirming co-elution.[4]
Q3: What are the initial steps to troubleshoot co-eluting peaks in my pantoprazole HPLC method?
A3: When facing co-elution, a systematic approach to method optimization is crucial. The initial steps should focus on modifying the mobile phase, as this can often be done without changing the column. Key parameters to adjust include:
-
Mobile Phase Strength: For reversed-phase HPLC, altering the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact retention and selectivity. Decreasing the organic content will increase retention times, potentially improving the separation of closely eluting peaks.
-
Mobile Phase pH: The pH of the mobile phase buffer can dramatically affect the retention and peak shape of ionizable compounds like pantoprazole and its impurities.[5] Adjusting the pH can alter the ionization state of the analytes, leading to changes in their interaction with the stationary phase and improved resolution. It is recommended to work at a pH at least 2 units away from the pKa of the analytes to ensure a single ionic form predominates.[5]
-
Gradient Slope (for gradient elution): If you are using a gradient method, modifying the gradient profile can resolve co-eluting peaks. A shallower gradient (a slower increase in the organic modifier concentration) over the region where the critical pair elutes can increase the separation between them.[6]
Q4: I have tried adjusting the mobile phase, but some impurities still co-elute. What are my next options?
A4: If mobile phase optimization is insufficient, the next step is to consider the stationary phase and other instrumental parameters:
-
Column Chemistry: The selectivity of the separation is highly dependent on the column's stationary phase. If a standard C18 column does not provide adequate resolution, switching to a different chemistry can be effective.[7] Alternative stationary phases to consider include C8, Phenyl, or Biphenyl columns, which offer different retention mechanisms.[4]
-
Column Temperature: Adjusting the column temperature can influence selectivity.[7] Increasing the temperature generally decreases viscosity and can improve peak efficiency, but it can also alter the retention times of analytes differently, potentially resolving co-elution.[7] It is advisable to explore a range of temperatures (e.g., 30°C to 50°C).
-
Flow Rate: While less common for resolving co-elution, optimizing the flow rate can sometimes provide a marginal improvement in resolution. A lower flow rate can lead to better peak separation.
Troubleshooting Guides
Guide 1: Resolving Co-elution of Pantoprazole and its Sulfone Impurity
A common challenge is the co-elution of pantoprazole with its sulfone impurity. The following guide provides a systematic approach to resolving this issue.
Troubleshooting Workflow
Caption: A workflow for resolving co-elution issues.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Initial Conditions: Start with a validated method, for example, using a C18 column and a mobile phase of phosphate (B84403) buffer (pH 7.0) and acetonitrile.[1]
-
pH Modification: Prepare a series of mobile phase buffers with varying pH values, for instance, pH 6.5, 7.5, and 8.0.
-
Analysis: Equilibrate the column with each new mobile phase for at least 20 column volumes before injecting your sample (a mix of pantoprazole and the sulfone impurity standard).
-
Evaluation: Compare the chromatograms for resolution between the pantoprazole and sulfone peaks.
Protocol 2: Gradient Optimization
-
Initial Gradient: Begin with a standard gradient program, for example, starting with a low percentage of organic modifier and ramping up.
-
Identify Elution Zone: Determine the approximate percentage of the organic modifier at which the pantoprazole and sulfone peaks elute.
-
Flatten the Gradient: Modify the gradient program to have a shallower slope in the identified elution zone. For example, if the peaks elute between 40% and 50% acetonitrile, change the gradient from a 2%/minute increase to a 0.5%/minute increase in this range.
-
Analysis and Evaluation: Run the analysis with the modified gradient and assess the improvement in resolution.
Protocol 3: Changing Column Chemistry
-
Column Selection: If mobile phase adjustments are insufficient, select a column with a different stationary phase, such as a Phenyl-Hexyl or a Biphenyl column. These offer different selectivity based on pi-pi interactions.
-
Method Adaptation: Adapt your mobile phase and gradient to the new column, starting with the manufacturer's recommendations.
-
Analysis: Inject the sample mixture and evaluate the separation.
Data Presentation
The following table summarizes the effect of different chromatographic conditions on the resolution of Pantoprazole and its Sulfone impurity.
| Parameter Modified | Condition 1 | Resolution (Rs) | Condition 2 | Resolution (Rs) |
| Mobile Phase pH | pH 7.0 | 1.2 | pH 7.5 | 1.8 |
| Gradient Slope | 2.0% Organic/min | 1.3 | 0.5% Organic/min | 2.1 |
| Column Chemistry | C18 | 1.2 | Phenyl-Hexyl | 2.5 |
| Column Temperature | 30 °C | 1.8 | 40 °C | 2.0 |
Note: The resolution values presented are hypothetical and for illustrative purposes.
Signaling Pathways and Logical Relationships
The logical process for troubleshooting co-elution can be visualized as a decision tree, guiding the analyst from the initial problem to a successful resolution.
Caption: Decision tree for HPLC troubleshooting.
References
Technical Support Center: Optimizing Mobile Phase for Pantoprazole Enantiomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of pantoprazole (B1678409) enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for pantoprazole enantiomer separation.
| Issue | Possible Cause | Suggested Solution |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP) or chiral mobile phase additive (CMPA). | - Screen different types of CSPs, such as polysaccharide-based (e.g., Lux Cellulose-2) or macrocyclic glycopeptide-based (e.g., Chirobiotic TAG) columns. - If using a CMPA like sulfobutylether-beta-cyclodextrin (SBE-β-CD), ensure the concentration is optimized.[1] |
| Incorrect mobile phase composition. | - Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. - Optimize the pH of the aqueous buffer; for example, a pH of 2.5 has been shown to be effective with a phosphate (B84403) buffer.[1] | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal mobile phase pH. | Adjust the pH of the mobile phase. For ionizable compounds like pantoprazole, small changes in pH can significantly impact peak shape.[1] |
| Presence of secondary interactions with the stationary phase. | Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active sites on the stationary phase. | |
| Long Retention Times | Mobile phase has low elution strength. | - Increase the percentage of the organic modifier in the mobile phase. - Consider switching to a stronger organic solvent (e.g., from methanol (B129727) to acetonitrile). |
| Low flow rate. | Increase the flow rate, but monitor the effect on resolution and backpressure. A flow rate of 0.9 mL/min has been used successfully.[1] | |
| Irreproducible Results | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using isocratic methods.[2] |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure proper mixing and degassing. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. A temperature of 20°C has been reported for successful separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) used for pantoprazole enantiomer separation?
A1: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of pantoprazole and other proton pump inhibitors.[3][4] Specifically, Lux Cellulose-2 and Chiralcel OJ-R have shown good results.[5][6] Macrocyclic glycopeptide-based CSPs, like Chirobiotic TAG, have also been successfully employed.[3][7]
Q2: What are typical mobile phase compositions for reversed-phase separation of pantoprazole enantiomers?
A2: A common approach involves a mixture of an organic modifier and an aqueous buffer. For example, a mobile phase consisting of acetonitrile and a 10 mM phosphate buffer (pH 2.5) containing 10 mM sulfobutylether-beta-cyclodextrin (SBE-β-CD) in a 15:85 (v/v) ratio has been used.[1] Another example is a mobile phase of 0.1% formic acid in water and acetonitrile (30:70, v/v).
Q3: Can normal-phase chromatography be used for this separation?
A3: Yes, normal-phase chromatography can also be effective. A mobile phase of hexane-isopropanol-acetic acid (95:5:0.1, v/v) has been successfully used with a Kromasil CHI-TBB chiral stationary phase.[8]
Q4: What is the role of additives in the mobile phase?
A4: Additives play a crucial role in optimizing the separation.
-
Chiral Mobile Phase Additives (CMPAs): Additives like cyclodextrins (e.g., SBE-β-CD) can form transient diastereomeric complexes with the enantiomers in the mobile phase, enabling separation on a non-chiral stationary phase.[1]
-
Acidic/Basic Modifiers: Additives like acetic acid, formic acid, or triethylamine (TEA) are often used to improve peak shape and resolution by controlling the ionization of the analyte and interacting with the stationary phase.[8]
Q5: How does mobile phase pH affect the separation?
A5: The pH of the mobile phase is a critical parameter as it influences the ionization state of pantoprazole. Optimizing the pH can significantly impact retention time, peak shape, and enantioselectivity.[1] For instance, a low pH (e.g., 2.5) is often used in reversed-phase methods.[1]
Experimental Protocols
Method 1: Reversed-Phase HPLC with a Chiral Mobile Phase Additive
This method utilizes a standard C18 column and introduces chirality through an additive in the mobile phase.
-
Column: Spherigel C18 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 2.5) containing 10 mM sulfobutylether-beta-cyclodextrin (SBE-β-CD) (15:85 v/v)[1]
-
Flow Rate: 0.9 mL/min[1]
-
Temperature: 20°C[1]
-
Detection: UV at 290 nm[1]
Method 2: Normal-Phase HPLC with a Chiral Stationary Phase
This method employs a chiral stationary phase to achieve separation under normal-phase conditions.
-
Column: Kromasil CHI-TBB[8]
-
Mobile Phase: Hexane-isopropanol-acetic acid (95:5:0.1, v/v)[8]
-
Flow Rate: 2.0 mL/min[8]
-
Temperature: 25°C[8]
-
Detection: Not specified, but UV at 290 nm is common for pantoprazole.
Method 3: Reversed-Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase
This method uses a cellulose-based chiral column for enantioseparation in reversed-phase mode.
-
Column: Chiralcel OJ-R[6]
-
Mobile Phase: Acetonitrile and 50 mM sodium perchlorate[6]
-
Flow Rate: 0.5 mL/min[6]
-
Temperature: Ambient
-
Detection: UV at 290 nm[6]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Spherigel C18[1] | Kromasil CHI-TBB[8] | Chiralcel OJ-R[6] |
| Mobile Phase | ACN/10mM Phosphate Buffer (pH 2.5) with 10mM SBE-β-CD (15:85)[1] | Hexane/Isopropanol/Acetic Acid (95:5:0.1)[8] | ACN/50mM Sodium Perchlorate[6] |
| Flow Rate (mL/min) | 0.9[1] | 2.0[8] | 0.5[6] |
| Temperature (°C) | 20[1] | 25[8] | Ambient |
| Detection (nm) | 290[1] | Not Specified | 290[6] |
Visualizations
Caption: A generalized workflow for the chiral separation of pantoprazole enantiomers by HPLC.
References
- 1. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. mdpi.com [mdpi.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Direct determination of pantoprazole enantiomers in human serum by reversed-phase high-performance liquid chromatography using a cellulose-based chiral stationary phase and column-switching system as a sample cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase-Determination of the enantiomer elution order using HPLC-CD analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Direct enantiomeric separation of pantoprazole sodium by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pantoprazole Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pantoprazole (B1678409). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of pantoprazole, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pantoprazole?
A1: Pantoprazole is susceptible to degradation under several conditions, with the main pathways being hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1] Under acidic and oxidative conditions, the formation of sulfide (B99878) and sulfone impurities are major degradation products.[1][2] The drug is notably more stable in alkaline and dry heat conditions.[1][2]
Q2: Why is pantoprazole so unstable in acidic conditions?
A2: Pantoprazole is an acid-labile drug, meaning it degrades rapidly in acidic environments (low pH).[3][4][5] Its stability is highly pH-dependent, with the rate of degradation increasing as the pH decreases.[3][6] The highest stability is observed at a pH above 5.5.[3][4] This instability in acidic media is why oral formulations are typically enteric-coated to protect the drug from stomach acid.[3][5]
Q3: What are the initial steps for conducting a forced degradation study on pantoprazole?
A3: A forced degradation or stress testing study is essential for understanding the stability of a drug and for developing stability-indicating analytical methods.[1] The first step involves subjecting a pantoprazole solution to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, with the aim of achieving partial degradation (approximately 10-20%).[1]
Q4: What is the visual indication of pantoprazole degradation in acidic conditions?
A4: A common visual cue for pantoprazole degradation in an acidic solution is the solution turning yellow.[3][7][8]
Q5: What analytical technique is most suitable for analyzing pantoprazole and its degradation products?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of pantoprazole and its degradation products.[1] For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[1]
Troubleshooting Guides
Problem 1: Rapid degradation of pantoprazole observed during in-vitro experiments.
-
Possible Cause: The experimental medium has a pH that is too low. Pantoprazole degrades significantly at low pH values.
-
Solution:
-
pH Adjustment: Ensure the pH of your experimental medium is neutral to alkaline (ideally above 7.0) to minimize degradation.[9]
-
Use of Buffers: Incorporate appropriate buffers into your formulation to maintain a stable, higher pH environment. The use of buffering agents like sodium bicarbonate has been shown to increase the stability of pantoprazole in acidic environments.[10]
-
Enteric Coating (for solid dosage forms): If developing an oral formulation, an enteric coating is crucial to protect the drug from the acidic environment of the stomach.[5]
-
Problem 2: Poor separation of pantoprazole and its degradation products in HPLC analysis.
-
Possible Cause: The mobile phase composition of your HPLC method is not optimized.
-
Solution:
-
Adjust Mobile Phase pH: The pH of the aqueous component of the mobile phase can significantly affect the retention and resolution of ionizable compounds like pantoprazole and its degradants. Experiment with different pH values to improve separation.[1]
-
Modify Organic Solvent Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer to enhance resolution.[1]
-
Column Selection: Ensure you are using an appropriate column. A C18 column is commonly used for pantoprazole analysis.[8]
-
Problem 3: The extent of degradation in forced degradation studies is either too high or too low.
-
Possible Cause: The stress conditions (e.g., concentration of stressor, temperature, duration) are not appropriate.
-
Solution:
-
For Excessive Degradation: Reduce the concentration of the acid, base, or oxidizing agent. Alternatively, you can decrease the temperature or the duration of the stress study.[1]
-
For Insufficient Degradation: Increase the intensity of the stress condition. For example, use a higher concentration of the stressor, a higher temperature, or a longer exposure time.[1]
-
Data Presentation
Table 1: Summary of Pantoprazole Degradation under Various Acidic Conditions
| Acidic Condition | Time | Temperature | Degradation (%) | Reference |
| 1 M HCl or 0.1 M HCl | ~10 min | Room Temperature | Total Degradation | [8] |
| 0.05 M HCl | 30 min | Room Temperature | ~86% | [8] |
| 0.01 M HCl | 10 min | Room Temperature | ~35% | [3][8] |
| 0.01 M HCl | 60 min | Room Temperature | ~92% | [3][8] |
| pH 4.4 (Acidified solution) | 25 hours | Heated | Significant Degradation | [3][11] |
Table 2: Stability of Pantoprazole Solutions under Different Storage Conditions
| Concentration | Diluent | Storage Temperature | Stability Duration | Reference |
| 4 mg/mL | - | 20°C to 25°C (Room Temp) | 3 days (in glass vials) | [11] |
| 4 mg/mL | - | 2°C to 8°C (Refrigerated) | 28 days (in polypropylene (B1209903) syringes) | [11] |
| 0.4 mg/mL | 5% Dextrose in Water (D5W) | 20°C to 25°C (Room Temp) | 2 days | [11] |
| 0.4 mg/mL | 5% Dextrose in Water (D5W) | 2°C to 8°C (Refrigerated) | 14 days | [11] |
| 0.8 mg/mL | 5% Dextrose in Water (D5W) | 20°C to 25°C (Room Temp) | 3 days | [11] |
| 0.8 mg/mL | 5% Dextrose in Water (D5W) | 2°C to 8°C (Refrigerated) | 28 days | [11] |
| 0.4 or 0.8 mg/mL | Normal Saline (NS) | 20°C to 25°C (Room Temp) | 3 days | [11] |
| 0.4 or 0.8 mg/mL | Normal Saline (NS) | 2°C to 8°C (Refrigerated) | 28 days | [11] |
Experimental Protocols
Protocol 1: Forced Degradation of Pantoprazole
This protocol provides a general procedure for subjecting pantoprazole to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1]
-
Preparation of Stock Solution: Prepare a stock solution of pantoprazole in a suitable solvent like methanol (B129727) at a concentration of approximately 1 mg/mL.[1][7]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Visualizations
Caption: Acid-catalyzed degradation pathway of pantoprazole.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. Stability of Pantoprazole [medscape.com]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. benchchem.com [benchchem.com]
- 10. ijrat.org [ijrat.org]
- 11. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Pantoprazole Magnesium Dihydrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the dissolution rate of the poorly soluble pantoprazole (B1678409) magnesium dihydrate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the dissolution rate of pantoprazole magnesium dihydrate?
A1: The main strategies to enhance the dissolution rate of poorly soluble drugs like this compound focus on increasing the drug's surface area and/or its apparent solubility. Key techniques include:
-
Solid Dispersion: Dispersing the drug in an inert, hydrophilic carrier at the molecular level.[1][2] This can be achieved through methods like kneading, melting, and solvent evaporation.[1][3]
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanonization.[4][5]
-
Conversion to Amorphous Form: Transforming the stable crystalline structure into a higher-energy, more soluble amorphous state.[6][7]
-
Co-crystallization: Forming a multi-component crystal with a suitable co-former to alter the physicochemical properties of the drug.[8]
Q2: Why is improving the dissolution rate of this compound important?
A2: Pantoprazole is a proton pump inhibitor used to treat acid-related stomach conditions.[9][10] Its therapeutic efficacy is dependent on its absorption in the small intestine. As a poorly soluble drug, its dissolution can be the rate-limiting step for absorption. Enhancing the dissolution rate can lead to improved bioavailability and more consistent therapeutic outcomes.
Q3: What are co-formers and how do they help in co-crystallization?
A3: Co-formers are molecules that form a new crystalline structure with the active pharmaceutical ingredient (API) through non-covalent bonds, such as hydrogen bonds. In the context of pantoprazole, a co-former like glutaric acid can create a co-crystal with improved dissolution properties compared to the drug alone.[8]
Q4: Is there a significant difference in solubility between crystalline and amorphous pantoprazole magnesium?
A4: Yes, the amorphous form of pantoprazole magnesium has been found to be significantly more soluble than its crystalline counterparts. One study reported that the amorphous form is approximately 6.5 times more soluble in water than the crystalline Form A.[11] Another study mentioned that the dissolution rate of amorphous pantoprazole was almost three times higher than the crystalline form.[6]
Section 2: Troubleshooting Guides
Solid Dispersions
| Problem | Potential Cause | Suggested Solution |
| Low drug release from the solid dispersion. | Incomplete formation of a molecular dispersion; the drug may still exist in a crystalline form within the carrier. | Optimize the drug-to-carrier ratio. For instance, a 1:3 ratio of pantoprazole to mannitol (B672) using the kneading method has shown increased dissolution.[1][2] Ensure the chosen solvent in the solvent evaporation method completely dissolves both the drug and the carrier. |
| The solid dispersion is sticky and difficult to handle. | The chosen polymer has a low glass transition temperature (Tg) or is hygroscopic. | Select a carrier with a higher Tg. Store the prepared solid dispersion in a desiccator to prevent moisture absorption. |
| Drug degradation during preparation. | The melting method (fusion) might be exposing the drug to temperatures that cause thermal degradation. | Use the solvent evaporation or kneading method, which can be performed at lower temperatures.[3] |
Particle Size Reduction (Micronization/Nanonization)
| Problem | Potential Cause | Suggested Solution |
| Particle agglomeration after milling. | High surface energy of the newly formed small particles leads to re-aggregation. | Introduce a stabilizer or surfactant during the milling process to prevent agglomeration. |
| Minimal improvement in dissolution despite smaller particle size. | The drug powder may have poor wettability, preventing the dissolution medium from effectively contacting the particle surface. | Incorporate a wetting agent into the formulation. |
| Contamination from milling equipment. | Abrasion of the milling components (e.g., balls in a ball mill). | Use high-quality, durable milling equipment and consider shorter milling times if feasible. |
Conversion to Amorphous Form
| Problem | Potential Cause | Suggested Solution |
| Recrystallization of the amorphous form during storage. | The amorphous state is thermodynamically unstable. Moisture and temperature can accelerate the conversion back to the crystalline form. | Store the amorphous pantoprazole in a tightly sealed container at low humidity and controlled temperature. Consider formulating with crystallization-inhibiting polymers like PVP or HPMC.[7] |
| Incomplete conversion to the amorphous state. | The quenching rate during cooling of the melt or the evaporation rate of the solvent is not rapid enough. | Optimize the cooling or evaporation process. For spray drying, adjust parameters like inlet temperature and feed rate to ensure rapid solvent removal. |
Co-crystallization
| Problem | Potential Cause | Suggested Solution |
| Failure to form co-crystals. | The chosen co-former is not interacting with pantoprazole to form a stable co-crystal structure. The solvent system is not appropriate. | Screen a variety of co-formers with different functional groups that can form hydrogen bonds. Experiment with different solvents or use solvent-drop grinding methods. |
| Co-crystals convert back to the original forms in the presence of solvent. | The co-crystal may be unstable in certain solvents. | Perform stability studies of the co-crystals in different media to identify a suitable formulation environment. |
Section 3: Experimental Protocols and Data
Solid Dispersion by Kneading Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Experimental Protocol:
-
Accurately weigh this compound and a hydrophilic carrier (e.g., Mannitol, PVP K30, or PEG 6000) in the desired ratio (e.g., 1:1, 1:3).[1][2]
-
Triturate the mixture in a mortar.
-
Add a sufficient volume of a hydroalcoholic solution (e.g., ethanol/water) to the powder mixture to form a paste-like consistency.
-
Knead the paste for a specified time (e.g., 30 minutes).
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Perform in vitro dissolution studies on the prepared solid dispersion.
Quantitative Data:
| Formulation | Drug:Carrier Ratio | Carrier | % Drug Release at 30 min |
| Pure Pantoprazole | - | - | < 20% |
| Solid Dispersion | 1:3 | Mannitol | > 70%[2] |
| Solid Dispersion | 1:1 | PVP K30 | Data varies by study |
| Solid Dispersion | 1:1 | PEG 6000 | Data varies by study |
Conversion to Amorphous Form by Solvent Evaporation
Objective: To prepare amorphous pantoprazole magnesium by rapid solvent evaporation and compare its dissolution profile with the crystalline form.
Experimental Protocol:
-
Dissolve pantoprazole magnesium in a suitable solvent such as methanol (B129727) or ethanol.[11]
-
Rapidly remove the solvent using a rotary evaporator under reduced pressure or by spray drying.
-
Collect the resulting powder.
-
Confirm the amorphous nature of the product using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).
-
Conduct comparative dissolution studies between the amorphous and crystalline forms of pantoprazole magnesium.
Quantitative Data:
| Form of Pantoprazole Magnesium | Dissolution Rate/Solubility |
| Crystalline (Form A) | Baseline |
| Amorphous | Approximately 6.5 times more soluble in water than Crystalline Form A.[11] |
| Amorphous | Dissolution rate almost 3 times higher than the crystalline form.[6] |
Section 4: Visualizations
Caption: Experimental workflow for improving the dissolution rate of pantoprazole.
Caption: Mechanism of action of pantoprazole in inhibiting gastric acid secretion.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]
- 5. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pantoprazole - Wikipedia [en.wikipedia.org]
- 11. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
Impact of excipients on the stability of pantoprazole magnesium dihydrate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pantoprazole (B1678409) magnesium dihydrate formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with pantoprazole magnesium dihydrate?
A1: Pantoprazole is a proton pump inhibitor that is highly unstable in acidic environments.[1] The main challenges in formulating this compound are preventing its degradation due to acidic excipients or residual acidic activity in the formulation, as well as protecting it from moisture and heat, which can also accelerate degradation.[1][2] Therefore, creating a stable formulation requires careful selection of excipients and manufacturing processes to maintain an alkaline microenvironment around the active pharmaceutical ingredient (API).[2]
Q2: Which excipients are generally considered compatible with pantoprazole?
A2: Based on compatibility studies (primarily with pantoprazole sodium), excipients such as mannitol (B672), lactose, microcrystalline cellulose (B213188) (MCC), povidone (PVP), crospovidone, sodium starch glycolate, magnesium stearate, and alkaline agents like magnesium oxide and sodium carbonate are often used.[3][4][5] However, it is crucial to conduct compatibility studies with the specific grade of excipient and the manufacturing process to be used, as interactions can still occur.[6]
Q3: How does the manufacturing process (direct compression vs. wet granulation) impact the stability of this compound formulations?
A3: Both direct compression and wet granulation have implications for stability:
-
Direct Compression: This method is often preferred as it avoids the use of water and heat, thereby minimizing the risk of degradation of moisture- and heat-sensitive drugs like pantoprazole.[2][7] However, it requires excipients with excellent flowability and compressibility.[8]
-
Wet Granulation: This process can improve the flowability and compressibility of the powder blend, leading to tablets with better physical properties.[9] However, the use of a granulation liquid (even non-aqueous ones) and the subsequent drying step can introduce moisture and heat, potentially degrading the pantoprazole.[2] Careful control of the granulation and drying parameters is essential to mitigate this risk.
Q4: What is the role of alkaline excipients in pantoprazole formulations?
A4: Alkaline excipients, such as magnesium oxide or sodium carbonate, are critical for creating a protective alkaline microenvironment within the dosage form.[2] This microenvironment neutralizes any acidic impurities from other excipients and protects the acid-labile pantoprazole from degradation, thereby enhancing its stability.[2]
Q5: Are there differences in stability between this compound and pantoprazole sodium sesquihydrate?
A5: Yes, this compound has been reported to have significantly improved stability compared to pantoprazole sodium sesquihydrate, particularly under thermal stress.[10] One study showed that this compound is completely stable for four days at 90°C, while the sodium sesquihydrate form shows considerable discoloration and decomposition under the same conditions.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (browning/darkening) of tablets upon storage. | Degradation of pantoprazole due to acidic excipients or exposure to moisture/heat. | - Ensure the use of an effective alkaline stabilizer (e.g., magnesium oxide).- Review excipient compatibility data; consider alternative fillers or binders with lower acidity.- Control moisture content during manufacturing and use appropriate packaging with desiccants.- Optimize drying parameters in wet granulation to avoid excessive heat exposure. |
| Potency loss or increase in degradation products during stability studies. | - Incompatible excipients.- Inadequate protection from acidic environment.- High moisture content in the final dosage form.- Inappropriate manufacturing process parameters. | - Conduct thorough drug-excipient compatibility studies (see Experimental Protocol 1).- Increase the concentration of the alkaline stabilizer.- Implement stricter controls on moisture content throughout the manufacturing process.- If using wet granulation, consider switching to direct compression or a non-aqueous granulation solvent. |
| Poor tablet hardness or high friability in direct compression formulations. | - Poor compressibility of the powder blend.- Inadequate binder concentration. | - Use excipients specifically designed for direct compression (e.g., spray-dried mannitol, microcrystalline cellulose).- Optimize the concentration of the binder.- Consider a dry granulation (roller compaction) step to improve the compressibility of the blend. |
| Failure of enteric-coated tablets in the acidic stage of dissolution testing. | - Insufficient thickness or integrity of the enteric coating.- Interaction between the acidic enteric coating and the pantoprazole core. | - Increase the weight gain of the enteric coating.- Apply a sub-coat (seal coat) between the tablet core and the enteric coat to prevent direct contact.- Ensure the enteric coating polymer is appropriate and applied under optimal conditions. |
Data Presentation
Table 1: Results of Isothermal Stress Testing (IST) for Pantoprazole with Various Excipients
This table summarizes the percentage of pantoprazole remaining after storage of drug-excipient mixtures under stressed conditions. While this data is for pantoprazole sodium, it provides valuable insights into potential interactions.
| Sample (Drug:Excipient Ratio) | % Remaining (Control @ 2-8°C for 3 weeks) | % Remaining (Stressed @ 50°C for 3 weeks) |
| Pantoprazole (PPZ) | 102.13 ± 0.11 | 97.73 ± 0.06 |
| PPZ + Chitosan (1:3) | 101.51 ± 0.22 | 96.24 ± 0.10 |
| PPZ + PVP K 30 (1:1) | 100.92 ± 0.09 | 98.16 ± 0.14 |
| PPZ + Lactose (1:2) | 101.41 ± 0.23 | 97.21 ± 0.21 |
| PPZ + Magnesium Stearate (1:3) | 99.13 ± 0.11 | 98.10 ± 0.31 |
| PPZ + Sodium Alginate (1:2) | 102.50 ± 0.18 | 97.26 ± 0.13 |
(Data adapted from a study on Pantoprazole Sodium Sesquihydrate)[6]
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with selected excipients using isothermal stress testing (IST), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR).
Methodology:
-
Sample Preparation:
-
Prepare physical mixtures of this compound and each excipient in a 1:1 ratio (or a ratio representative of the intended formulation).
-
Triturate the mixtures gently in a mortar and pestle to ensure homogeneity.
-
-
Isothermal Stress Testing (IST):
-
Place a portion of each mixture into a glass vial.
-
Prepare two sets of samples: one for control (stored at 2-8°C) and one for stressed conditions (stored at 50°C).[6]
-
After a predetermined period (e.g., 3 weeks), analyze the samples for the remaining percentage of pantoprazole using a validated stability-indicating HPLC method.[6]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the pure drug, pure excipient, and the physical mixture into separate aluminum pans.
-
Seal the pans and heat them at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.
-
Record the thermograms and observe for any changes in the melting endotherm of the drug, such as shifting, broadening, or disappearance, which may indicate an interaction.[6]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Record the FTIR spectra of the pure drug, pure excipients, and the physical mixtures.
-
Compare the spectrum of the mixture with those of the individual components. The appearance of new peaks or the disappearance or shifting of characteristic peaks of the drug can indicate a chemical interaction.[3]
-
Protocol 2: Stability Testing of Solid Dosage Forms
Objective: To assess the stability of this compound tablets under accelerated and long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Manufacture batches of this compound tablets using the intended formulation and process.
-
Package the tablets in the proposed container closure system (e.g., HDPE bottles with desiccants or blister packs).
-
-
Storage Conditions:
-
Place the packaged tablets in stability chambers maintained at the following ICH-recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[11]
-
-
-
Testing Schedule:
-
Pull samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
-
Analytical Testing:
-
At each time point, evaluate the samples for the following parameters:
-
Appearance: Note any changes in color, shape, or physical integrity.
-
Assay: Determine the content of this compound using a validated stability-indicating HPLC method.
-
Related Substances: Quantify any degradation products using the same HPLC method.
-
Dissolution: Perform dissolution testing as per pharmacopeial methods (e.g., acid stage in 0.1 N HCl followed by a buffer stage at pH 6.8).[4]
-
Water Content: Determine the water content by Karl Fischer titration.
-
-
Visualizations
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ijpbs.net [ijpbs.net]
- 4. jopir.in [jopir.in]
- 5. Effect of spray-dried mannitol on the performance of microcrystalline cellulose-based wet granulated tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Granulation vs. Direct Compression Method : Analysis | ZIM Labs [zimlab.in]
- 8. pharmtech.com [pharmtech.com]
- 9. Applicability and Comparative Evaluation of Wet Granulation and Direct Compression Technology to Rauwolfia serpentina Root Powder: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CZ2001621A3 - this compound - Google Patents [patents.google.com]
- 11. ijhacr.com [ijhacr.com]
Pantoprazole magnesium dihydrate particle size reduction for improved bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the particle size reduction of pantoprazole (B1678409) magnesium dihydrate to improve its bioavailability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the particle size reduction of pantoprazole magnesium dihydrate.
Q1: What is this compound and why is its bioavailability a concern?
Pantoprazole is a proton pump inhibitor (PPI) used to treat acid-related stomach conditions by reducing gastric acid production.[1][2] It is a substituted benzimidazole (B57391) that works by irreversibly inhibiting the H+/K+-ATPase enzyme (the proton pump) in the stomach's parietal cells.[3] this compound is a salt form of pantoprazole.[4] While it has an absolute bioavailability of about 77%, like many PPIs, it is poorly water-soluble, which can limit its dissolution rate and overall bioavailability.[5][6] Furthermore, pantoprazole is an acid-labile drug, meaning it degrades in the acidic environment of the stomach, necessitating protective formulations like enteric coatings.[7]
Q2: How does reducing particle size improve the bioavailability of this compound?
Reducing the particle size of a drug substance increases its surface-area-to-volume ratio.[6] This larger surface area leads to a higher dissolution rate, which can enhance the absorption of poorly soluble drugs like pantoprazole.[6][8][9] For pantoprazole, improved dissolution can lead to more consistent and potentially higher absorption in the gastrointestinal tract, thereby improving its bioavailability.[10][11] Some studies suggest that amorphous forms of pantoprazole magnesium, which can be achieved through certain particle size reduction techniques, have greater solubility and thus provide greater bioavailability.[12]
Q3: What are the common particle size reduction techniques used for active pharmaceutical ingredients (APIs) like pantoprazole?
Common techniques, also known as comminution, can be broadly categorized as mechanical milling or precipitation-based methods.[13]
-
Milling/Micronization: This involves the mechanical breakdown of particles.[14]
-
Dry Milling: Techniques like hammer mills, ball mills, and jet mills are used.[11][14] Dry milling is common but can generate heat, which may be a concern for heat-sensitive compounds.[11]
-
Wet Milling: The API is suspended in a liquid medium and milled, often using a bead mill.[8][15][16] This method is beneficial for heat-sensitive APIs and can help prevent issues like dust explosions and particle agglomeration.[8]
-
-
Spray Drying: This technique involves atomizing a solution or suspension of the API into a hot gas stream, which evaporates the solvent and produces dry particles.[17][18] Spray drying is highly effective for producing amorphous solid dispersions, which can significantly enhance the solubility and bioavailability of poorly soluble drugs.[19][20]
-
Homogenization/Microfluidics®: These methods use high shear forces to break down particles within a fluid.[10][21] They are known for producing uniform nanoparticles with a narrow size distribution.[21]
Q4: Are there any specific challenges associated with the particle size reduction of this compound?
Yes, several challenges may be encountered:
-
Heat Sensitivity: Pantoprazole is sensitive to heat, and the energy generated during dry milling can cause degradation.[22] The dihydrate form may also be sensitive to temperature changes that could alter its hydration state.
-
Polymorphism: Mechanical stress from milling can induce polymorphic changes or a reduction in crystallinity, which could affect the drug's stability and dissolution properties.[23] Pantoprazole magnesium is known to exist in multiple crystalline forms.[24]
-
Agglomeration: Fine particles have a high surface energy and tend to agglomerate, which can negate the benefits of size reduction. This is a common issue in both dry and wet milling.[23][25]
-
Stickiness: Some APIs can become sticky during processes like spray drying, especially if they have a low glass transition temperature, leading to low product yield and operational difficulties.[19]
II. Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Problem 1: Significant particle agglomeration is observed after milling.
-
Possible Cause (Dry Milling): High surface energy of newly formed fine particles leads to re-agglomeration due to electrostatic forces or van der Waals forces.
-
Solution:
-
Introduce a Milling Aid/Anti-Caking Agent: Use a small percentage of an excipient like colloidal silicon dioxide to reduce inter-particle cohesion.
-
Control Humidity: Perform milling in a controlled low-humidity environment.
-
Switch to Wet Milling: Suspending the particles in a liquid medium with an appropriate stabilizer can prevent agglomeration.[8][25]
-
-
Possible Cause (Wet Milling): Inadequate stabilization of the particle suspension.
-
Solution:
-
Optimize Stabilizer Concentration: The concentration of the surfactant or polymer used as a stabilizer is critical. Too little will not provide sufficient steric or electrostatic repulsion, while too much can cause other issues. Experiment with different concentrations to find the optimal level.
-
Select a Different Stabilizer: The choice of stabilizer is crucial. Consider factors like the surface chemistry of pantoprazole and the properties of the suspension medium. Tween 80 is a commonly used stabilizer in wet milling experiments.[25]
-
Problem 2: The particle size distribution (PSD) is too broad.
-
Possible Cause (Milling): Inefficient milling process, improper mill speed, or incorrect media size (in bead mills).
-
Solution:
-
Optimize Milling Time and Speed: Longer milling times and higher speeds generally lead to smaller particles, but an optimum must be found to avoid excessive heat or degradation.[8][25]
-
Use Smaller Grinding Media (Wet Milling): In bead mills, smaller grinding beads increase the frequency of collisions, resulting in a smaller and potentially narrower particle size distribution.[25]
-
Classification: Couple the milling process with a classifier to separate particles by size and re-mill the larger particles.
-
-
Possible Cause (Spray Drying): Sub-optimal atomization or drying parameters.
-
Solution:
-
Adjust Atomizer Settings: The nozzle type, gas flow rate, and liquid feed rate all significantly impact the initial droplet size, which dictates the final particle size.[19]
-
Optimize Drying Gas Temperature and Flow Rate: These parameters influence the drying kinetics. Rapid drying can help achieve a more uniform particle size.[19]
-
Problem 3: The spray-dried product has a low yield and is sticking to the chamber walls.
-
Possible Cause: The particles are not sufficiently dry before they come into contact with the chamber walls, often due to a low glass transition temperature (Tg) of the formulation.[19]
-
Solution:
-
Increase Inlet Temperature: A higher inlet temperature can improve drying efficiency, ensuring particles are solid before they reach the walls. However, care must be taken to avoid thermal degradation of the pantoprazole.
-
Decrease Feed Rate: Reducing the liquid feed rate allows more residence time for each droplet in the drying chamber, promoting more complete evaporation.[17]
-
Use a Co-current Flow Configuration: Ensure the drying gas and the atomized droplets move in the same direction.
-
Formulation Adjustment: Incorporate excipients with a high Tg, such as certain polymers, into the spray solution to raise the overall Tg of the final particles.
-
Problem 4: There are signs of chemical degradation or change in the crystalline form of the API after processing.
-
Possible Cause: Excessive mechanical stress or thermal stress during the size reduction process.[22][23]
-
Solution:
-
Implement Temperature Control: For dry milling, use a mill with a cooling jacket. For wet milling, the liquid medium acts as a heat sink, which is advantageous.[9][22]
-
Cryogenic Milling: For particularly heat-sensitive materials, cooling the material with liquid nitrogen until it becomes brittle can be an effective, though more complex, method.[10]
-
Optimize Process Parameters: Reduce the intensity of the process (e.g., lower mill speed, lower spray drying inlet temperature) and find a balance between achieving the desired particle size and maintaining product stability.
-
Characterize the Output Material: Use techniques like X-Ray Powder Diffraction (XRPD) to check for changes in crystallinity or polymorphism and High-Performance Liquid Chromatography (HPLC) to quantify any degradation products.[7][24]
-
III. Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | [4] |
| Molecular Weight | 827.1 g/mol | [4][26] |
| Physical Description | White to beige powder | [2][3] |
| Water Solubility (37°C, pH 8.24-8.74) | (3.39 ± 0.50) x 10⁻⁴ Mol/l | [2][3] |
| Crystalline Forms | Multiple forms exist (e.g., Form A, C, E, F, G, H) | [24] |
Table 2: Pharmacokinetic Parameters of Oral Pantoprazole (40 mg Enteric-Coated Tablet)
| Parameter | Value | Reference |
| Absolute Bioavailability | ~77% | [5][27] |
| Cmax (Maximum Plasma Concentration) | ~2.5 mg/L | [27][28] |
| Tmax (Time to Cmax) | 2-3 hours | [27] |
| AUC (Area Under the Curve) | ~5 mg·h/L | [27] |
| Protein Binding | ~98% | [27] |
Table 3: Comparison of Particle Size Reduction Techniques
| Technique | Principle | Typical Particle Size Range | Key Advantages | Key Disadvantages |
| Wet Bead Milling | Mechanical attrition via grinding media in a liquid suspension | 50 nm - 10 µm | Good for heat-sensitive APIs, narrow PSD achievable, reduces dust explosion risk.[8][15] | Potential for media contamination, complex formulation (stabilizers needed). |
| Jet Milling | High-velocity particle-on-particle or particle-on-wall impact | 1 - 10 µm | No media contamination, suitable for hard, abrasive materials.[14] | Can generate significant heat, not ideal for soft/sticky materials, high energy consumption. |
| Spray Drying | Atomization of a liquid feed followed by rapid solvent evaporation | 2 - 50 µm | Can produce amorphous particles, continuous process, suitable for heat-sensitive drugs.[17][19] | Can be inefficient for very small batches, potential for product sticking, requires solubility in a suitable solvent.[19][20] |
| High-Pressure Homogenization | Forcing a suspension through a narrow gap at high pressure | 100 nm - 1 µm | Produces very fine particles with uniform distribution, scalable.[21] | High energy input, potential for equipment wear, requires a liquid suspension. |
IV. Experimental Protocols
The following are generalized protocols. Researchers must optimize these based on their specific equipment and formulation.
Protocol 1: Wet Bead Milling of this compound
Objective: To reduce the particle size of this compound to the sub-micron range using a laboratory-scale bead mill.
Materials & Equipment:
-
This compound API
-
Purified Water (or other suitable non-solvent)
-
Stabilizer (e.g., Polysorbate 80, Hydroxypropyl Methylcellulose)
-
Zirconium oxide grinding beads (e.g., 0.3 mm diameter)
-
Laboratory-scale agitator bead mill
-
Particle size analyzer (e.g., laser diffraction)
Methodology:
-
Preparation of Suspension: a. Prepare a stabilizer solution by dissolving the chosen stabilizer (e.g., 1-2% w/v) in purified water. b. Disperse the this compound powder into the stabilizer solution to a final concentration of 5-10% w/v. c. Stir the suspension gently for 15-30 minutes to ensure complete wetting of the API particles.
-
Milling Process: a. Load the grinding chamber of the bead mill with the zirconium oxide beads to approximately 70-80% of the chamber volume. b. Prime the mill with the suspension vehicle (stabilizer solution) to remove any air. c. Pump the prepared API suspension through the milling chamber at a defined flow rate. d. Set the agitator tip speed to the desired value (e.g., 10-15 m/s). Tip speed is a critical parameter influencing the shear force.[8] e. Operate the mill in recirculation mode for a set duration (e.g., 60-120 minutes).[25] Ensure the system is cooled to prevent excessive heat generation.
-
In-Process Monitoring & Collection: a. Withdraw small aliquots of the suspension at regular time intervals (e.g., every 15 minutes) to monitor the progress of particle size reduction using a particle size analyzer. b. Continue milling until the desired particle size and distribution are achieved and a plateau is reached.[25] c. Once complete, flush the mill with a fresh stabilizer solution to recover the maximum amount of product.
-
Characterization: a. Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential. b. If a dry powder is required, the nanosuspension can be further processed via spray drying or lyophilization.
Protocol 2: Spray Drying for Amorphous this compound
Objective: To produce an amorphous solid dispersion of this compound to enhance solubility.
Materials & Equipment:
-
This compound API
-
Polymer (e.g., HPMC, PVP K30)
-
Organic Solvent (e.g., methanol, ethanol, or a mixture with water, ensuring API and polymer are soluble)[4]
-
Laboratory-scale spray dryer with a two-fluid nozzle
-
High-efficiency cyclone separator
-
Analytical balance, magnetic stirrer
Methodology:
-
Preparation of Spray Solution: a. Dissolve the chosen polymer in the selected solvent system with gentle stirring. b. Once the polymer is fully dissolved, add the this compound API to the solution. A typical drug-to-polymer ratio might range from 1:1 to 1:4 by weight. c. Continue stirring until a clear solution is obtained. The total solid content should typically be low (e.g., 2-5% w/v) to ensure low viscosity for effective atomization.[29]
-
Spray Drying Process: a. Set up the spray dryer with the appropriate nozzle. b. Pre-heat the system to the desired inlet temperature (e.g., 100-140°C). The outlet temperature is a critical process parameter and should be monitored (e.g., kept between 50-70°C). c. Set the atomizing gas flow rate and the aspirator/blower rate to the desired levels. d. Pump the prepared spray solution through the nozzle at a constant, controlled feed rate. e. The atomized droplets are dried almost instantaneously in the drying chamber.
-
Product Collection: a. The dried solid particles are carried by the gas stream to the cyclone separator, where they are collected in a receiving vessel. b. After the entire solution has been sprayed, continue running the hot gas for a few minutes to dry any remaining particles in the system. c. Carefully collect the powdered product from the collection vessel.
-
Characterization: a. Characterize the spray-dried powder for particle size and morphology (using Scanning Electron Microscopy - SEM), yield, drug content, and residual solvent. b. Confirm the amorphous nature of the product using XRPD and Differential Scanning Calorimetry (DSC). c. Conduct dissolution studies to compare the performance against the unprocessed API.
V. Mandatory Visualizations
Caption: Workflow for Pantoprazole particle size reduction via wet milling.
Caption: Troubleshooting guide for low yield in spray drying.
Caption: Relationship between particle size and bioavailability.
References
- 1. Drug Details - Drug and Health Product Register [hpr-rps.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Buy this compound | 471293-63-7 [smolecule.com]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wet Milling for Micronization in API Development [wahalengineers.com]
- 9. kinematica.ch [kinematica.ch]
- 10. blog.praterindustries.com [blog.praterindustries.com]
- 11. Particle Size Reduction: A Comprehensive Guide [idexindia.in]
- 12. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance [idexindia.in]
- 15. Wet Bead Milling Of Active Pharmaceutical Ingredients - Dongguan Longly Machinery Co., Ltd. [longlymill.com]
- 16. wab-group.com [wab-group.com]
- 17. kinampark.com [kinampark.com]
- 18. scribd.com [scribd.com]
- 19. WHITEPAPER - Unlock the Secrets of Spray Drying for Sticky APIs - Drug Development and Delivery [drug-dev.com]
- 20. kerone.com [kerone.com]
- 21. microfluidics-mpt.com [microfluidics-mpt.com]
- 22. Size Reduction: Objectives, Mechanisms & Laws Governing Size Reduction and Factors Affecting Size Reduction | Pharmaguideline [pharmaguideline.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound [benchchem.com]
- 25. Wet Media Milling Preparation and Process Simulation of Nano-Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Portico [access.portico.org]
- 29. ardena.com [ardena.com]
Technical Support Center: Troubleshooting Pantoprazole Formulation Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing formulation instability issues encountered during experiments with pantoprazole (B1678409).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pantoprazole degradation in a formulation?
A1: Pantoprazole is a proton pump inhibitor that is inherently unstable in acidic conditions.[1][2] Its stability is significantly influenced by pH, temperature, light, and the presence of certain excipients.[1][3] The main degradation pathways include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[4] Under acidic and oxidative stress, the formation of sulfide (B99878) and sulfone impurities are major degradation products.[4][5]
Q2: My pantoprazole formulation is showing a yellow discoloration. What could be the cause?
A2: A yellow discoloration is a common indicator of pantoprazole degradation, particularly in acidic environments.[1] This color change is often associated with the formation of degradation products through acid-catalyzed hydrolysis.[1] It is crucial to ensure the pH of your formulation remains in the neutral to alkaline range to maintain stability.[1][5]
Q3: I am observing unexpected peaks during HPLC analysis of my pantoprazole formulation. How can I identify them?
A3: The appearance of unexpected peaks in an HPLC chromatogram suggests the presence of degradation products or impurities. To identify these, liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for structural elucidation by providing the molecular weight of the unknown compounds.[4][6] Additionally, conducting a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) can help systematically generate and identify potential degradation products.[4][5] Comparing the retention times of the unknown peaks with those of known pantoprazole-related compounds and impurities can also aid in identification.[7]
Q4: Can the excipients in my formulation affect pantoprazole's stability?
A4: Yes, excipients can significantly impact the stability of pantoprazole. Although common fillers like lactose (B1674315) and microcrystalline cellulose (B213188) are generally considered compatible, it is essential to conduct compatibility studies.[8] Some excipients can create an acidic microenvironment around the drug particles, leading to degradation.[9] The presence of moisture within the formulation, often influenced by hygroscopic excipients, can also accelerate degradation.[3]
Q5: What strategies can I employ to improve the stability of my pantoprazole formulation?
A5: The most common and effective strategy is to protect pantoprazole from the acidic environment of the stomach by using an enteric coating.[1][10] This coating is designed to dissolve at a pH greater than 5.5.[11][12] Other strategies include:
-
Buffering Agents: Incorporating alkaline buffers like sodium bicarbonate can help maintain a stable pH in the microenvironment of the formulation.[2][13]
-
Microencapsulation: Encapsulating pantoprazole in a polymeric matrix, such as Eudragit S100, can enhance its stability against both acidic conditions and light.[14][15]
-
Co-crystals: Forming co-crystals of pantoprazole with a suitable co-former can significantly improve its acid stability.[16]
-
Packaging: Using appropriate packaging that protects the formulation from light and moisture is crucial for long-term stability.[3]
Troubleshooting Guides
Issue 1: Premature Drug Release from Enteric-Coated Formulations
Symptom: Dissolution testing shows significant release of pantoprazole in the acidic stage (e.g., pH 1.2).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Coating Thickness | Increase the coating level to ensure a sufficient barrier. |
| Defective Coating | Optimize coating process parameters (e.g., spray rate, atomization pressure, pan speed) to ensure a uniform and intact film. Examine tablets for cracks or peeling.[11] |
| Interaction with Formulation Core | Consider applying a sub-coat or seal coat between the drug core and the enteric coating to prevent direct interaction.[17] |
| Inappropriate Polymer Selection | Ensure the chosen enteric polymer has a dissolution pH profile suitable for protecting the drug in the stomach. |
Issue 2: High Levels of Degradation Products in the Final Formulation
Symptom: HPLC analysis reveals high percentages of known degradation products like pantoprazole sulfone or sulfide.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Exposure to Acidic Conditions During Manufacturing | Maintain a non-acidic environment throughout the manufacturing process. Use of alkaline stabilizers in the core formulation can be beneficial.[13] |
| Oxidative Degradation | Minimize exposure to oxygen during manufacturing and storage. Consider incorporating antioxidants if compatible.[4] |
| Photodegradation | Protect the formulation from light at all stages of manufacturing and storage by using amber-colored containers or light-resistant packaging.[4][18] |
| Incompatible Excipients | Conduct thorough drug-excipient compatibility studies using techniques like DSC to identify and replace any problematic excipients.[8] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Pantoprazole
| pH | Degradation Half-life (at ambient temperature) | Reference |
| 5.0 | Approximately 2.8 hours | [19] |
| 7.8 | Approximately 220 hours | [19] |
Table 2: Solubility of Pantoprazole Sodium Sesquihydrate in Various Solvents
| Solvent | Solubility (mg/mL) | Classification | Reference |
| Water | 18.781 ± 0.436 | Very Soluble | [1] |
| Methanol (B129727) | 12.377 ± 0.909 | Very Soluble | [1] |
| Ethanol | 7.864 ± 0.436 | Freely Soluble | [1] |
| Phosphate (B84403) Buffer pH 6.8 | 0.490 ± 0.006 | Sparingly Soluble | [1] |
| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble | [1] |
Note: Solubility classifications are based on USP definitions.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of Pantoprazole
This protocol outlines a general procedure for subjecting pantoprazole to various stress conditions to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of pantoprazole in methanol at a concentration of approximately 1 mg/mL.[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl and heat at 80°C for 8 hours. Neutralize with an equivalent amount of 1M NaOH before analysis.[4]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH and heat at 80°C for 8 hours. Neutralize with an equivalent amount of 1M HCl before analysis.[4]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for 48 hours.[4]
-
Thermal Degradation: Store the solid pantoprazole powder in an oven at 60°C for one month.[4]
-
Photolytic Degradation: Expose a 1 mg/mL solution of pantoprazole in methanol to direct sunlight for 15 days. A control sample should be stored in the dark.[4][18]
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. A reversed-phase C18 column is commonly used.[4][5]
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for structural elucidation of degradation products.[4]
Protocol 2: In Vitro Dissolution Testing for Enteric-Coated Pantoprazole Tablets
This protocol is based on USP guidelines for delayed-release dosage forms.
1. Acid Stage:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 0.1 N HCl.
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 75 rpm.
-
Time: 2 hours.
-
Acceptance Criteria: Not more than 10% of the labeled amount of pantoprazole is dissolved.
2. Buffer Stage:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: pH 6.8 phosphate buffer.
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 75 rpm.
-
Time: 45 minutes.
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of pantoprazole is dissolved.
Visualizations
Caption: Major degradation pathways of pantoprazole under stress conditions.
Caption: A logical workflow for troubleshooting pantoprazole formulation instability.
References
- 1. benchchem.com [benchchem.com]
- 2. medscape.com [medscape.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS | Semantic Scholar [semanticscholar.org]
- 7. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. complexgenerics.org [complexgenerics.org]
- 13. ijrat.org [ijrat.org]
- 14. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in Photostability of Pantoprazole Sodium by Microencapsulation | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 16. researchgate.net [researchgate.net]
- 17. ashland.com [ashland.com]
- 18. actascientific.com [actascientific.com]
- 19. saudijournals.com [saudijournals.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical method validation for pantoprazole (B1678409) and its related substances.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work, offering potential causes and recommended solutions.
Issue 1: Poor Resolution Between Pantoprazole and Its Impurities
Poor resolution between the main component (pantoprazole) and its related substances, such as the sulfone and sulfide (B99878) impurities, is a common challenge.[1][2] This can lead to inaccurate quantification and failure to meet specificity requirements.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak resolution.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Justification |
| Inappropriate Mobile Phase pH | The pH of the mobile phase buffer is critical for the separation of pantoprazole and its impurities.[1][2][3] Adjust the pH of the buffer (e.g., phosphate (B84403) buffer) to a range of 7.0-7.4.[1][2][3] | Pantoprazole and its related substances have ionizable groups, and their retention behavior is highly dependent on the pH of the mobile phase. |
| Suboptimal Column Chemistry | Ensure the use of a suitable stationary phase. C18 columns, such as Hypersil ODS, are commonly reported to provide good separation.[1][2] | The hydrophobicity of a C18 column is often effective for retaining and separating the structurally similar pantoprazole and its impurities.[1][2] |
| Inadequate Mobile Phase Composition | Optimize the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile). A gradient elution is often necessary to resolve all related substances.[1][2] | A gradient elution allows for the separation of compounds with a wider range of polarities, which is typical for a drug substance and its degradation products. |
| Incorrect Flow Rate | While a flow rate of 1.0 mL/min is common, slight adjustments (e.g., ±0.2 mL/min) can sometimes improve resolution.[1][4][5] | Modifying the flow rate alters the time analytes spend interacting with the stationary phase, which can impact separation. |
Issue 2: Inconsistent Retention Times
Variability in retention times can affect the precision and reliability of the analytical method.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Justification |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature (e.g., 30°C or 40°C).[6][7] | Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, both of which can influence retention times. |
| Mobile Phase Preparation Inconsistency | Prepare the mobile phase fresh daily and ensure accurate pH measurement and component mixing. | Changes in mobile phase composition, especially pH, can lead to shifts in retention times for ionizable compounds. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | Insufficient equilibration can lead to a drifting baseline and retention time variability at the beginning of a sequence. |
| System Leaks or Pump Issues | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. | Fluctuations in flow rate due to leaks or pump malfunction will directly impact retention times. |
Frequently Asked Questions (FAQs)
Method Validation Parameters
Q1: What are the key parameters to consider for validating a method for pantoprazole related substances?
As per ICH guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[8][9][10][11]
Q2: How can I demonstrate the specificity of my stability-indicating method?
Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] For pantoprazole, this is typically achieved through forced degradation studies.[1][2][3][5] The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[1][2][3][12] The method is considered specific if the pantoprazole peak is well-resolved from all degradation product peaks, and peak purity analysis (e.g., using a PDA detector) confirms no co-elution.[2][10]
Q3: What is a typical linear range for pantoprazole and its impurities?
The linear range should cover the expected concentration of the analyte and its impurities in the sample. For pantoprazole assay, a typical range might be 50% to 150% of the target concentration.[13][14] For related substances, the range should span from the reporting threshold up to a level above the specification limit, often from the LOQ to 120% or 150% of the impurity specification.[3][6] A correlation coefficient (r²) of >0.999 is generally expected.[1][2][3][5]
Q4: What are acceptable criteria for accuracy and precision?
-
Accuracy: This is typically assessed by recovery studies, spiking the placebo with known amounts of pantoprazole and its impurities at different concentration levels (e.g., 50%, 100%, 150%).[4][13] Mean recovery should generally be within 98-102%.[4]
-
Precision: This is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations (different days, different analysts, different equipment).[15] The relative standard deviation (RSD) for precision studies should typically be less than 2%.[3][8][16]
-
Forced Degradation Studies
Q5: Under which conditions does pantoprazole typically degrade?
Pantoprazole is known to degrade significantly under acidic and oxidative conditions.[1][2][5][17] Some degradation may also be observed under photolytic stress.[1][2][5] It is generally found to be stable under alkaline and dry heat conditions.[1][2][5]
Q6: What are the major degradation products of pantoprazole?
Under acidic and oxidative conditions, the major degradation products are often the sulfide and sulfone impurities, respectively.[1][2] Photolytic and oxidative stress can also lead to the formation of N-oxide derivatives.[18]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Data Presentation
Table 1: Typical Chromatographic Conditions for Pantoprazole and Related Substances Analysis
| Parameter | Typical Condition | Reference(s) |
| Column | C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm) | [1][2][5] |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0) | [1][2][5] |
| Mobile Phase B | Acetonitrile | [1][2][5] |
| Elution Mode | Gradient | [1][2][5] |
| Flow Rate | 1.0 mL/min | [1][3][4][5] |
| Detection Wavelength | 290 nm | [1][2][3][4][5] |
| Column Temperature | Ambient or 30-40°C | [4][6][7] |
| Injection Volume | 10-20 µL | [3][4] |
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Reference(s) |
| Specificity | No interference at the retention time of the main peak; Peak purity > 990 | [2][10] |
| Linearity (r²) | ≥ 0.999 | [1][2][3][5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [4] |
| Precision (% RSD) | ≤ 2.0% | [3][8][16] |
| LOD / LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ | [10] |
| Robustness (% RSD) | ≤ 2.0% for variations in flow rate, pH, temperature, etc. | [14] |
| System Suitability (Resolution) | > 2.0 between critical peak pairs | [6] |
| System Suitability (Tailing Factor) | ≤ 2.0 | [4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Pantoprazole Related Substances
This protocol provides a generalized methodology based on commonly cited procedures.[1][2][3][4][5]
1. Materials and Reagents
-
Pantoprazole Sodium Reference Standard
-
Known Impurity Standards (e.g., Sulfone, Sulfide)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Chromatographic System
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
3. Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare a 0.01 M solution of potassium dihydrogen phosphate in water. Adjust the pH to 7.0 with a dilute solution of orthophosphoric acid or a suitable base. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is often suitable.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample (from bulk drug or formulation) in the diluent to achieve a similar target concentration as the Standard Solution.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-10 min: 80% A, 20% B
-
10-30 min: Linear gradient to 40% A, 60% B
-
30-35 min: Hold at 40% A, 60% B
-
35-36 min: Linear gradient back to 80% A, 20% B
-
36-45 min: Re-equilibration at 80% A, 20% B
-
5. System Suitability
-
Before starting the analysis, inject the standard solution six times.
-
Calculate the %RSD for the peak area and retention time (should be ≤ 2.0%).
-
Verify the tailing factor (should be ≤ 2.0) and the theoretical plates.
-
If a system suitability solution containing impurities is used, confirm the resolution between pantoprazole and the critical impurity is > 2.0.[6]
6. Procedure
-
Inject the blank (diluent), followed by the standard solution and then the sample solutions.
-
Identify the peaks based on the retention times of the reference standards.
-
Calculate the amount of related substances in the sample using appropriate formulas (e.g., external standard method).
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. jcdronline.org [jcdronline.org]
- 5. [PDF] A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations | Semantic Scholar [semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. iomcworld.org [iomcworld.org]
- 15. ijaerd.org [ijaerd.org]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
- 18. akjournals.com [akjournals.com]
Technical Support Center: Minimizing Degradation of Pantoprazole During Analytical Sample Preparation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analytical sample preparation of pantoprazole (B1678409), with a focus on minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pantoprazole?
A1: Pantoprazole is a chemically unstable compound susceptible to degradation under several conditions.[1] The main degradation pathways include:
-
Acidic Hydrolysis: Pantoprazole is highly unstable in acidic environments (low pH).[2][3] This is the most significant factor leading to its degradation, often causing a yellow discoloration of the solution.[2][3] Complete degradation can occur within minutes in strong acidic conditions.[3][4]
-
Oxidation: The molecule is susceptible to oxidation, leading to the formation of sulfone and other related impurities.[5][6][7]
-
Photolysis: Exposure to light, particularly UV radiation and sunlight, can cause significant degradation.[3][5][8][9]
-
Thermal Stress: While more stable under dry heat, pantoprazole in solution can degrade when exposed to high temperatures.[3][5][7]
Pantoprazole is relatively stable under alkaline (basic) and dry heat conditions.[3][5][7]
Q2: How does pH influence the stability of pantoprazole in solution?
A2: The stability of pantoprazole is highly dependent on pH.[2] It is a weak base that is very unstable in acidic solutions with a pH below 4.[1][2][10] As the pH increases above 7, pantoprazole becomes significantly more stable.[1][2] Therefore, maintaining a neutral to alkaline pH is crucial during sample preparation to prevent degradation.[6] For analytical purposes, using a diluent with a pH greater than 7, such as 0.1M sodium hydroxide (B78521) mixed with an organic solvent, is often recommended.[6][7]
Q3: What is the most suitable analytical technique for analyzing pantoprazole and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the separation and quantification of pantoprazole and its degradation products.[5] This method, typically coupled with a UV detector set around 290 nm, can be optimized to resolve the parent drug from its various degradants.[3][6] For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[5]
Q4: Why are forced degradation studies necessary for pantoprazole analysis?
A4: Forced degradation, or stress testing, is a critical component of drug development as mandated by the International Conference on Harmonisation (ICH) guidelines.[5][8] These studies involve intentionally exposing the drug to harsh conditions (acid, base, oxidation, light, heat) to produce its degradation products.[5][8] The primary goals of these studies are to:
-
Understand the degradation pathways and establish the intrinsic stability of the molecule.[6]
-
Develop and validate a stability-indicating analytical method that can accurately measure the active ingredient in the presence of its degradants.[5][6]
-
Identify potential degradation products that could form under various storage conditions.[6]
Troubleshooting Guide
This guide addresses specific problems that may arise during the analysis of pantoprazole, providing potential causes and solutions.
Problem 1: Rapid degradation of pantoprazole is observed immediately after dissolving the sample.
-
Possible Cause: The diluent or solvent used for sample preparation is acidic. Pantoprazole is extremely labile in acidic conditions.[2][3]
-
Solution: Ensure all solutions, including sample diluents and mobile phases, are maintained at a neutral to alkaline pH (pH > 7.0).[6] Use buffers to stabilize the pH. A recommended diluent is a mixture of 0.1M sodium hydroxide and acetonitrile (B52724) (50:50 v/v).[6][7]
Problem 2: Poor separation between the pantoprazole peak and its degradation products in the HPLC chromatogram.
-
Possible Cause 1: The mobile phase composition is not optimal for resolving all compounds.
-
Solution 1: Adjust the pH of the aqueous component of the mobile phase; this can significantly impact the retention and resolution of ionizable compounds like pantoprazole.[5] Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or adjust the gradient slope in a gradient elution method.
-
Possible Cause 2: The HPLC column is not providing adequate separation.
-
Solution 2: A C18 column is commonly used and preferred for its hydrophobicity.[6][7] If separation is still poor, consider a different C18 column from another manufacturer, a C8 column, or a column with a smaller particle size for higher efficiency.[5]
Problem 3: The appearance of unexpected peaks or a high baseline noise in the chromatogram.
-
Possible Cause: Oxidative degradation due to the presence of dissolved oxygen in the mobile phase or sample diluent.[6]
-
Solution: Thoroughly degas all solvents and the mobile phase before use to remove dissolved oxygen.[6] While not standard, adding a small amount of an antioxidant to the sample solutions could be considered if oxidative degradation is highly suspected.[6] Also, protect samples from light, as photolytic degradation can produce numerous impurities.[8][9]
Problem 4: Inconsistent retention times and poor peak shape (e.g., tailing).
-
Possible Cause: Inadequate chromatographic conditions or column degradation.
-
Solution: Ensure the HPLC system is properly equilibrated with the mobile phase before injection. Verify that the mobile phase pH is stable and the composition is accurate. Poor peak shape can also result from interactions between the analyte and the stationary phase; adjusting the mobile phase pH or ionic strength may help. If the problem persists, the column's performance may have deteriorated, and it may need to be washed or replaced.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis to Minimize Degradation
This protocol outlines the steps for preparing pantoprazole solutions for HPLC analysis while minimizing degradation.
-
Reagent Preparation:
-
Prepare a 0.1 M sodium hydroxide solution in HPLC-grade water.
-
Ensure all organic solvents (e.g., acetonitrile, methanol) are HPLC grade.
-
-
Diluent Preparation:
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh a suitable amount of pantoprazole reference standard.
-
Dissolve the standard in the prepared diluent in a volumetric flask.
-
Store this stock solution in an amber volumetric flask at 2-8°C to protect it from light and heat.[6]
-
-
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Dilute the standard stock solution with the diluent to achieve the desired concentration for analysis.
-
-
Sample Preparation (from a solid formulation):
-
Accurately weigh and finely powder the formulation (e.g., tablets).[3]
-
Transfer an amount of powder equivalent to a known quantity of pantoprazole into a volumetric flask.[3]
-
Add a portion of the diluent, sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to volume with the diluent.[3]
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[6]
-
Protocol 2: Forced Degradation of Pantoprazole
This protocol provides a general procedure for subjecting pantoprazole to various stress conditions as recommended by ICH guidelines.[5][8] The goal is to achieve partial degradation (typically 10-20%).[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of pantoprazole in a suitable solvent like methanol.[5][8]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.01 M HCl.[4]
-
Keep the solution at room temperature and monitor the degradation over time (e.g., 10 to 60 minutes).[4]
-
After the desired degradation is achieved, neutralize the solution with an equivalent amount of 0.01 M NaOH.[5]
-
Dilute to the final concentration with the mobile phase.[5]
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Data Summary Tables
Table 1: Summary of Pantoprazole Stability Under Forced Degradation Conditions
| Stress Condition | Stability Profile | Major Degradation Products | Reference |
| Acidic (e.g., HCl) | Highly Unstable | Sulfide impurities | [3][4][5][7] |
| Alkaline (e.g., NaOH) | Relatively Stable | Minimal degradation | [3][5][7] |
| Oxidative (e.g., H₂O₂) | Substantial Degradation | Sulfone impurities | [5][6][7] |
| Thermal (Heat) | Stable (dry), Unstable (solution) | Various degradants | [3][5][7] |
| Photolytic (Light) | Unstable | N-oxide, N-oxide sulfone | [3][5][9] |
Table 2: Example of a Stability-Indicating RP-HPLC Method for Pantoprazole
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [5][6] |
| Mobile Phase | Acetonitrile and 10 mM KH₂PO₄ buffer (pH 7.4) (25:75 v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3][6] |
| Detection Wavelength | 290 nm | [3][6] |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient (~25°C) |
Visualizations
Caption: Workflow for minimizing pantoprazole degradation during sample preparation.
Caption: Decision tree for troubleshooting common HPLC issues with pantoprazole.
Caption: Workflow for a pantoprazole forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. ajrconline.org [ajrconline.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. actascientific.com [actascientific.com]
- 9. akjournals.com [akjournals.com]
- 10. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elucidation of Pantoprazole Degradation Pathways using LC-MS
Welcome to the Technical Support Center for the analysis of pantoprazole (B1678409) degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the elucidation of pantoprazole degradation pathways using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of pantoprazole?
A1: Pantoprazole is susceptible to degradation under several conditions. The main degradation pathways are hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1] It is particularly unstable in acidic environments, while showing greater stability under alkaline and dry heat conditions.[1][2] Under acidic and oxidative stress, key degradation products include sulfide (B99878) and sulfone impurities.[1]
Q2: What is the first step in investigating pantoprazole's stability?
A2: The initial step is to perform a forced degradation study, also known as stress testing.[1][3] This involves subjecting a pantoprazole solution to a variety of stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines, such as acid and base hydrolysis, oxidation, thermal stress, and photolysis, with the goal of inducing partial degradation.[1][4][5]
Q3: Which analytical technique is best suited for analyzing pantoprazole and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for separating and quantifying pantoprazole and its degradation products.[1] For the structural elucidation and identification of these degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is the most effective method.[1][4][5]
Q4: How can I confirm that my HPLC method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To ensure your method is stability-indicating, you must demonstrate that all degradation product peaks are well-resolved from the main pantoprazole peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the parent drug peak is not co-eluting with any other components.[1]
Troubleshooting Guides
Problem 1: Poor chromatographic separation between pantoprazole and its degradation products.
-
Possible Cause: The mobile phase composition is not optimal for resolution.
-
Solution:
-
Adjust pH: The pH of the aqueous portion of the mobile phase can significantly affect the retention and resolution of ionizable compounds like pantoprazole and its degradants. Experiment with different buffer pH values.
-
Modify Organic Solvent Ratio: Alter the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Employing a gradient elution, where the solvent composition changes over the run, can often achieve better separation for complex mixtures.[1]
-
Change Column: If mobile phase optimization is insufficient, consider using a different HPLC column with an alternative stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for improved efficiency.[1]
-
Problem 2: Unidentified peaks are present in the chromatogram of a stressed sample.
-
Possible Cause: Formation of new, uncharacterized degradation products.
-
Solution:
-
LC-MS Analysis: The most direct approach to identify unknown peaks is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, and MS/MS fragmentation can help in elucidating its structure.[1]
-
Peak Purity Analysis: Utilize a PDA detector to assess the spectral purity of the unknown peak to determine if it is a single component.[1]
-
Literature Review: Consult scientific literature for known degradation products of pantoprazole under the specific stress conditions you have applied.[1]
-
Problem 3: The extent of degradation is either too high or too low.
-
Possible Cause: The stress conditions (e.g., concentration of the stressing agent, temperature, duration) are not appropriate.
-
Solution:
-
For excessive degradation: Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. For instance, if pantoprazole completely degrades in 1 M HCl within minutes, try using 0.05 M or 0.01 M HCl.[6]
-
For insufficient degradation: Increase the intensity of the stress condition. This could involve using a higher concentration of the stressing agent, elevating the temperature, or extending the duration of exposure. The goal is to achieve a target degradation of 5-20%.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Pantoprazole
| Stress Condition | Reagent and Conditions | Percentage Degradation | Major Degradation Products' m/z | Reference |
| Acid Hydrolysis | 0.01 M HCl, Room Temp, 60 min | ~92% | Not specified | |
| 0.05 M HCl, Room Temp, 30 min | ~86% | Not specified | [6] | |
| Alkaline Hydrolysis | 1M NaOH, 80°C, 8 hours | Significant degradation | Not specified | [1] |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 3 h | ~67% | m/z 400.0775, 416.0717, 400.0778 | [6] |
| Azobisisobutyronitrile | Not specified | 11 impurities identified | [2][7] | |
| Thermal Degradation | Dry Heat, 95°C, 24 h | ~54% | Not specified | [6] |
| Photolytic Degradation | UV light on solution, 60 h | ~64% | Not specified | [6] |
| Sunlight on solution, 15 days | Not specified | 7 impurities identified | [1][7] |
Experimental Protocols
Protocol 1: Forced Degradation of Pantoprazole
This protocol provides a general procedure for subjecting pantoprazole to various stress conditions in accordance with ICH guidelines.[1][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of pantoprazole in methanol (B129727) at a concentration of approximately 1 mg/mL.[1]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl.
-
Heat the solution, for example, at 80°C for 8 hours.
-
After cooling, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute to the final concentration with the mobile phase.[1]
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M NaOH.
-
Heat the solution, for instance, at 80°C for 8 hours.
-
After cooling, neutralize with an equivalent amount of 1 M HCl.
-
Dilute to the final concentration.[1]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).
-
Dilute to the final concentration.[1]
-
-
Thermal Degradation:
-
Keep the solid drug powder in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).
-
Alternatively, heat a solution of the drug.
-
Dissolve and dilute the stressed sample to the final concentration.[1]
-
-
Photolytic Degradation:
-
Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight for a specified duration (e.g., 15 days).[1]
-
Protocol 2: LC-MS Analysis of Pantoprazole and its Degradation Products
This protocol outlines a general method for the analysis of stressed pantoprazole samples.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]
-
Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate) is typical. A common starting point is a 70:30 (v/v) ratio of methanol to buffer.[4][5]
-
Flow Rate: A flow rate of 0.8-1.0 mL/min is generally employed.[4][5]
-
Detection Wavelength: UV detection is typically performed at 290 nm.[2]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[3]
-
MS Scan: Perform a full scan to detect all ions.
-
MS/MS Scan: For structural elucidation, perform fragmentation of the parent ions of interest.
-
-
Sample Analysis:
-
Inject the prepared stressed samples into the LC-MS system.
-
Record the chromatograms and mass spectra.
-
Identify the degradation products by comparing the retention times and mass spectra of the stressed samples with those of the unstressed drug and control samples.
-
Visualizations
Caption: Pantoprazole degradation under various stress conditions.
Caption: Experimental workflow for LC-MS analysis.
Caption: Troubleshooting logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ajrconline.org [ajrconline.org]
- 7. akjournals.com [akjournals.com]
Validation & Comparative
Comparative Stability Analysis: Pantoprazole Magnesium vs. Pantoprazole Sodium
A comprehensive guide for researchers and drug development professionals on the relative stability of two common salt forms of the proton pump inhibitor, pantoprazole (B1678409).
This guide provides an objective comparison of the chemical stability of pantoprazole magnesium and pantoprazole sodium, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding formulation development, storage, and handling of these active pharmaceutical ingredients (APIs). While extensive stability data is available for pantoprazole sodium, direct comparative studies with pantoprazole magnesium are limited in publicly accessible literature. However, existing information, particularly regarding thermal stability, reveals significant differences between the two salts.
Executive Summary
Pantoprazole, a proton pump inhibitor, is inherently unstable in acidic conditions and susceptible to degradation under various environmental stresses. The choice of salt form can significantly impact the stability profile of the drug substance. This guide consolidates available data on the stability of pantoprazole magnesium and pantoprazole sodium under forced degradation conditions, including thermal, hydrolytic, oxidative, and photolytic stress.
A key finding from the available data is the superior thermal stability of pantoprazole magnesium dihydrate when compared to pantoprazole sodium sesquihydrate. While comprehensive quantitative data for pantoprazole magnesium under all stress conditions is not widely published, the existing evidence points towards it being a more robust salt form, particularly in solid-state at elevated temperatures.
Comparative Stability Data
The following tables summarize the available quantitative and qualitative data on the stability of pantoprazole magnesium and pantoprazole sodium under various stress conditions.
Table 1: Thermal Stability Comparison
| Salt Form | Condition | Observation | Reference |
| This compound | 90°C for 4 days | Completely stable, no discoloration or decomposition. | [1] |
| Pantoprazole Sodium Sesquihydrate | 90°C for 4 days | Turns brown-red with considerable formation of decomposition products. | [1] |
| Pantoprazole Sodium | Dry heat at 70°C for 24 hours | ~10% degradation. | [2] |
| Pantoprazole Sodium | Dry heat at 95°C for 24 hours | ~54% degradation. | [2] |
Table 2: Forced Degradation Profile of Pantoprazole Sodium
| Stress Condition | Reagent/Method | % Degradation | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.01 M HCl, Room Temp, 10 min | ~35% | Sulfide (B99878) and Sulfone impurities | [2] |
| 0.01 M HCl, Room Temp, 60 min | ~92% | [2] | ||
| 0.05 M HCl, Room Temp, 30 min | ~86% | [2] | ||
| 1 M HCl, 80°C, 8 hours | Significant | [3] | ||
| Alkaline Hydrolysis | 1 M NaOH, Reflux, 1 hour | ~18% | [2] | |
| 1 M NaOH, Reflux, 4 hours | ~69% | [2] | ||
| 1 M NaOH, 80°C, 8 hours | Stable | [4] | ||
| Oxidative Degradation | 3% H₂O₂, Room Temp, 2 hours | ~53% | Sulfone impurity | [2][4] |
| 3% H₂O₂, Room Temp, 3 hours | ~67% | [2] | ||
| Photolytic Degradation (Solution) | UV light, 24 hours | ~36% | N-oxide impurity | [2][5] |
| UV light, 60 hours | ~64% | [2] | ||
| Photolytic Degradation (Solid) | UV light, 3 days | ~10% | [2] | |
| Visible light, 5 days | <1% | [2] |
Degradation Pathways and Mechanisms
Pantoprazole is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The acidic environment of the stomach is particularly detrimental to the molecule, necessitating enteric-coated formulations for oral delivery.
-
Acid-Catalyzed Degradation: In acidic conditions, pantoprazole undergoes a rearrangement to form a reactive sulfenamide (B3320178) intermediate, which can then react with nucleophiles or further degrade. This degradation is a key factor in the drug's mechanism of action at the proton pump but is undesirable during storage and formulation. The degradation in acidic solution is often accompanied by a color change to yellow.[2]
-
Oxidative Degradation: The sulfide linkage in the pantoprazole molecule is prone to oxidation, leading to the formation of sulfone and N-oxide impurities.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of pantoprazole, leading to the formation of various photoproducts.[2][5]
The following diagram illustrates the general degradation pathways of pantoprazole.
Caption: General degradation pathways of pantoprazole under various stress conditions.
Experimental Protocols
Detailed methodologies for the forced degradation studies of pantoprazole sodium are provided below. These protocols can serve as a basis for comparative studies involving pantoprazole magnesium.
Forced Degradation of Pantoprazole Sodium
This protocol outlines the general procedure for subjecting pantoprazole sodium to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Pantoprazole Sodium in methanol (B129727) at a concentration of approximately 1 mg/mL.[3]
2. Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1M HCl.
-
Heat the solution, for example, at 80°C for 8 hours.
-
After cooling, neutralize the solution with an equivalent amount of 1M NaOH.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.[3]
3. Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 1M NaOH.
-
Heat the solution, for instance, at 80°C for 8 hours.
-
After cooling, neutralize with an equivalent amount of 1M HCl.
-
Dilute to the final concentration with the mobile phase.[3]
4. Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).
-
Dilute to the final concentration with the mobile phase.[3]
5. Thermal Degradation (Dry Heat):
-
Keep the solid drug powder in an oven at a high temperature (e.g., 70°C or 95°C) for an extended period (e.g., 24 hours).
-
Dissolve and dilute the stressed sample to the final concentration for analysis.[2]
6. Photolytic Degradation:
-
Expose a solution of Pantoprazole (e.g., 1 mg/mL in methanol) to UV light or direct sunlight for a specified duration.
-
Prepare a control sample stored in the dark.
-
Dilute the exposed sample to the final concentration for analysis.[3]
The following diagram illustrates the experimental workflow for a typical forced degradation study.
Caption: Experimental workflow for forced degradation studies of pantoprazole.
Conclusion
Based on the available data, this compound exhibits significantly greater thermal stability in the solid state compared to pantoprazole sodium sesquihydrate. This suggests that pantoprazole magnesium may offer advantages in terms of shelf-life and stability during manufacturing processes that involve heat.
Pantoprazole sodium, for which extensive stability data exists, is susceptible to degradation under acidic, oxidative, and photolytic conditions. The primary degradation products are well-characterized as sulfide and sulfone impurities.
For a comprehensive understanding of the comparative stability, further forced degradation studies on pantoprazole magnesium under hydrolytic, oxidative, and photolytic conditions are warranted. The experimental protocols provided for pantoprazole sodium can be adapted for such investigations. The choice between pantoprazole magnesium and pantoprazole sodium in drug development should consider the specific formulation requirements and the anticipated environmental stresses throughout the product lifecycle.
References
A Comparative Guide to the Dissolution Profiles of Pantoprazole Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dissolution profiles of different salt forms of pantoprazole (B1678409), primarily focusing on pantoprazole sodium and offering insights into pantoprazole magnesium. The information presented herein is intended to assist researchers and formulation scientists in understanding the in vitro release characteristics of this widely used proton pump inhibitor.
Executive Summary
Pantoprazole is a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy is critically dependent on its formulation, which must protect the acid-labile drug from the gastric environment and allow for its dissolution and absorption in the small intestine. This guide delves into the comparative dissolution profiles of pantoprazole sodium and pantoprazole magnesium, highlighting the influence of the salt form on the drug's release characteristics. While extensive quantitative data is available for pantoprazole sodium, the dissolution of pantoprazole magnesium is more qualitatively described in the existing literature as being slower, contributing to a longer pharmacokinetic half-life.
Comparative Dissolution Data
Table 1: In Vitro Dissolution Profile of Enteric-Coated Pantoprazole Sodium Tablets (40 mg)
| Time (minutes) | Percentage of Drug Dissolved (%) |
| Acid Stage (0.1 N HCl for 120 minutes) | |
| 120 | < 10% |
| Buffer Stage (pH 6.8 Phosphate (B84403) Buffer) | |
| 10 | 45 - 60 |
| 20 | 70 - 85 |
| 30 | > 85 |
| 45 | > 90 |
| 60 | > 95 |
Note: The data presented is a representative compilation from multiple sources and may vary between different formulations and studies.
Insights into Pantoprazole Magnesium Dissolution
While a direct quantitative comparison is challenging without side-by-side studies, existing research indicates that pantoprazole magnesium exhibits a slower dissolution rate compared to pantoprazole sodium. This characteristic is believed to contribute to its prolonged absorption and longer plasma half-life. The slower dissolution is an inherent property of the magnesium salt of pantoprazole.
Experimental Protocols for Dissolution Testing
The following is a detailed methodology for conducting dissolution profile studies on enteric-coated pantoprazole tablets, based on established pharmacopeial methods.[1][2]
1. Dissolution Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) is commonly used.[2]
2. Dissolution Media:
-
Acid Stage: 750 mL of 0.1 N Hydrochloric Acid (HCl), maintained at 37 ± 0.5°C.[2]
-
Buffer Stage: After the acid stage, 250 mL of 0.2 M tribasic sodium phosphate is added to the vessel, adjusting the pH to 6.8. The temperature is maintained at 37 ± 0.5°C.[2]
3. Experimental Procedure:
-
Acid Stage:
-
Place one tablet in each dissolution vessel containing 750 mL of 0.1 N HCl.
-
Operate the apparatus at a paddle speed of 75 rpm for 120 minutes.[2]
-
At the end of 120 minutes, withdraw a sample for analysis to ensure the enteric coating's integrity (typically less than 10% drug release).
-
-
Buffer Stage:
-
Add 250 mL of 0.2 M tribasic sodium phosphate to each vessel to achieve a pH of 6.8.[2]
-
Continue the dissolution testing at the same paddle speed.
-
Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh buffer medium to maintain a constant volume.
-
4. Sample Analysis:
-
The amount of dissolved pantoprazole in the collected samples is typically determined using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 290 nm or High-Performance Liquid Chromatography (HPLC).[2]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a two-stage dissolution study of enteric-coated pantoprazole tablets.
Caption: Workflow for the two-stage dissolution testing of enteric-coated pantoprazole tablets.
References
A Comparative Analysis of Pantoprazole Magnesium Dihydrate and Esomeprazole Magnesium
In the landscape of acid-suppressive therapies, proton pump inhibitors (PPIs) stand as a cornerstone for managing acid-related gastrointestinal disorders. Among these, pantoprazole (B1678409) and esomeprazole (B1671258) are widely prescribed. This guide provides a detailed comparative analysis of their magnesium salt forms, pantoprazole magnesium dihydrate and esomeprazole magnesium, tailored for researchers, scientists, and drug development professionals. The comparison encompasses their chemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by experimental data.
Chemical Structure and Properties
Pantoprazole and esomeprazole are both substituted benzimidazole (B57391) derivatives. Esomeprazole is the S-enantiomer of omeprazole, whereas pantoprazole is a racemic mixture. The magnesium salt formulations are intended to improve stability.
| Feature | This compound | Esomeprazole Magnesium |
| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | C₃₄H₃₆MgN₆O₆S₂ |
| Molecular Weight | 827.1 g/mol | 713.12 g/mol (anhydrous) |
| Chirality | Racemic mixture | S-enantiomer of omeprazole |
Mechanism of Action: Proton Pump Inhibition
Both pantoprazole and esomeprazole are prodrugs that, in the acidic environment of the parietal cell secretory canaliculi, are converted to their active sulfenamide (B3320178) forms. This active form then irreversibly binds to the H+/K+-ATPase (proton pump) via disulfide bonds with cysteine residues, inhibiting the final step of gastric acid secretion.[1]
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of pantoprazole and esomeprazole, while broadly similar, exhibit key differences that can influence their clinical application. Both are rapidly absorbed, extensively metabolized by the hepatic cytochrome P450 (CYP) system (primarily CYP2C19 and CYP3A4), and have short plasma half-lives.
| Parameter | Pantoprazole Magnesium (40 mg) | Esomeprazole Magnesium (40 mg) |
| Tmax (Time to Peak Plasma Concentration) | ~2.5 - 6 hours | ~1.5 hours |
| Cmax (Peak Plasma Concentration) | ~1.3 - 2.5 µg/mL | Varies, generally higher than pantoprazole |
| AUC (Area Under the Curve) | ~4 - 5 µg·h/mL | Generally higher than pantoprazole |
| Absolute Bioavailability | ~77% | ~64% (single dose), ~89% (repeated dose) |
| Plasma Protein Binding | ~98% | ~97% |
| Elimination Half-life | ~1 hour | ~1.5 hours |
| Primary Metabolic Enzymes | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 |
Data compiled from multiple sources.[2][3][4][5]
Pharmacodynamics: Intragastric Acid Control
A critical measure of PPI efficacy is the duration for which intragastric pH is maintained above 4, a threshold associated with the healing of acid-related mucosal damage. Comparative studies have consistently shown that esomeprazole provides more potent and sustained acid suppression than pantoprazole at equivalent doses.
| Study Parameter | Pantoprazole 40 mg | Esomeprazole 40 mg | p-value |
| Mean % time intragastric pH > 4 (Day 1) | 23.7% - 29.1% | 38.8% - 50.3% | <0.001 |
| Mean % time intragastric pH > 4 (Day 5) | 33.9% - 44.8% | 59.2% - 69.8% | <0.001 |
Data from studies comparing intravenous and oral formulations have shown similar trends in superior acid control with esomeprazole.[6][7]
Clinical Efficacy: Head-to-Head Trials in GERD
The clinical implications of these pharmacokinetic and pharmacodynamic differences have been investigated in numerous head-to-head trials, particularly in the context of Gastroesophageal Reflux Disease (GERD).
The PAMES Study (NCT01132638)
A notable multicenter, double-blind study compared the efficacy of pantoprazole magnesium 40 mg and esomeprazole 40 mg in patients with erosive GERD (Los Angeles grades A-D).[4]
| Outcome | Pantoprazole Magnesium 40 mg (n=290) | Esomeprazole 40 mg (n=288) | p-value |
| Complete Remission at Week 4 | 61% | 61% | Not Significant |
| Complete Remission at Week 8 | 81% | 79% | Not Significant |
| Symptom Relief at Week 8 | 91.6% | 86.0% | 0.0370 |
While both drugs showed comparable rates of complete remission (a composite of endoscopic healing and symptom relief), pantoprazole magnesium demonstrated a statistically significant advantage in symptom relief at 8 weeks.[4]
Other Comparative Studies
Other studies have reported that esomeprazole may offer faster symptom relief and higher healing rates in erosive esophagitis compared to pantoprazole.[8][9] For instance, one study found that esomeprazole 40 mg provided significantly greater healing than pantoprazole 40 mg after 4 weeks of treatment in patients with erosive esophagitis (56.36% vs. 49.09%).[5]
Experimental Protocols
Clinical Trial Methodology (Adapted from NCT01132638)
-
Study Design: Multicenter, prospective, randomized, double-blind, parallel-group, phase III study.[4][10]
-
Patient Population: Adult out-patients (18-70 years) with a diagnosis of erosive esophagitis (Los Angeles grades A-D) and symptoms of heartburn or regurgitation at least twice a week.[4]
-
Intervention: Pantoprazole magnesium 40 mg once daily or esomeprazole 40 mg once daily for 4 weeks. Non-responding patients received an additional 4 weeks of treatment.[4]
-
Primary Endpoint: Proportion of patients in complete remission at week 4, defined as endoscopic healing and a ReQuest™-GI score <1.73 for the last three consecutive days of treatment.[4]
-
Symptom Assessment: The ReQuest™ (Reflux Questionnaire) was used for daily self-assessment of GERD symptoms. It comprises two sub-scales: ReQuest™-GI (gastrointestinal symptoms) and ReQuest™-WSO (general well-being, sleep disturbances, and other complaints).[2][3][11]
24-Hour Intragastric pH Monitoring
-
Objective: To assess the pharmacodynamic effect of the PPIs on gastric acid secretion.
-
Procedure:
-
A pH-sensitive electrode is passed through the nose into the stomach of the study participant.[12][13]
-
The probe is positioned correctly, often confirmed by radiological imaging.[14]
-
Intragastric pH is continuously recorded for 24 hours.[12]
-
Standardized meals and activities are maintained to ensure comparability between measurements.[12]
-
Data is analyzed to determine parameters such as the percentage of time the intragastric pH remains above 4.0.
-
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion profiles of the drugs.
-
Procedure:
-
Following drug administration, serial blood samples are collected at predefined time points.[7][15]
-
Plasma is separated and stored frozen until analysis.
-
Drug concentrations in plasma are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7]
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.[15]
-
Metabolism and Potential for Drug Interactions
Both pantoprazole and esomeprazole are primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4. Genetic polymorphisms in CYP2C19 can lead to inter-individual variability in metabolism, affecting drug exposure and efficacy.[9] Esomeprazole metabolism is reportedly less affected by CYP2C19 polymorphism compared to omeprazole. The potential for drug-drug interactions exists for both compounds with drugs that are also metabolized by these enzymes.
Conclusion
Both this compound and esomeprazole magnesium are effective proton pump inhibitors for the management of acid-related disorders. Esomeprazole generally demonstrates a more potent and sustained suppression of gastric acid, which in some studies translates to faster symptom relief and higher healing rates in erosive esophagitis. However, clinical trials have also shown that pantoprazole magnesium is non-inferior in achieving complete remission in GERD and may offer advantages in symptom relief over a longer treatment period. The choice between these agents may be guided by specific clinical scenarios, patient characteristics, and consideration of their pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational overview to aid researchers and clinicians in their understanding and evaluation of these two important therapeutic agents.
References
- 1. ReQuest: a new questionnaire for the simultaneous evaluation of symptoms and well-being in patients with gastro-oesophageal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Randomised clinical trial: daily pantoprazole magnesium 40 mg vs. esomeprazole 40 mg for gastro-oesophageal reflux disease, assessed by endoscopy and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. researchgate.net [researchgate.net]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. Docvidya Articles [docvidya.com]
- 8. scispace.com [scispace.com]
- 9. A clinical trial comparing pantoprazole and esomeprazole to explore the concept of achieving 'complete remission' in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indianjgastroenterol.org [indianjgastroenterol.org]
- 11. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. westernsydney.edu.au [westernsydney.edu.au]
- 13. psh.myprintdesk.net [psh.myprintdesk.net]
- 14. Pharmacokinetics, Bioequivalence, and Safety Studies of Pantoprazole Sodium Enteric-Coated Tablets in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medi-guide.meditool.cn [medi-guide.meditool.cn]
A Comparative Guide to the Pharmacokinetic Profiles of Pantoprazole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the two enantiomers of pantoprazole (B1678409): S-pantoprazole (levo-pantoprazole) and R-pantoprazole (dextro-pantoprazole). The data presented herein is compiled from published experimental studies to support research and development in gastroenterology and pharmacology.
Pantoprazole, a widely used proton pump inhibitor (PPI), is a chiral molecule and is typically administered as a racemic mixture. However, the two enantiomers, S- and R-pantoprazole, exhibit distinct pharmacokinetic behaviors, primarily due to stereoselective metabolism. This guide elucidates these differences through quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflow.
Pharmacokinetic Data Comparison
The pharmacokinetic parameters of S- and R-pantoprazole are significantly influenced by the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme. The following table summarizes the key pharmacokinetic parameters for each enantiomer in both extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2C19 after a single oral dose of 40 mg racemic pantoprazole.
| Pharmacokinetic Parameter | Enantiomer | Extensive Metabolizers (EMs) (n=7) | Poor Metabolizers (PMs) (n=7) |
| Cmax (μg/mL) | S-(-)-pantoprazole | 1.34 ± 0.38 | 2.86 ± 0.44 |
| R-(+)-pantoprazole | 1.25 ± 0.34 | 3.75 ± 0.58 | |
| AUC (μg·h/mL) | S-(-)-pantoprazole | 2.58 ± 0.88 | 13.5 ± 2.6 |
| R-(+)-pantoprazole | 2.11 ± 0.72 | 48.5 ± 9.2 | |
| t1/2 (h) | S-(-)-pantoprazole | 1.03 ± 0.16 | 3.16 ± 0.55 |
| R-(+)-pantoprazole | 0.93 ± 0.14 | 11.2 ± 1.8 | |
| CL/F (L/h) | S-(-)-pantoprazole | 8.8 ± 2.9 | 1.6 ± 0.3 |
| R-(+)-pantoprazole | 10.7 ± 3.5 | 0.4 ± 0.1 |
Data adapted from Tanaka M, et al. Clin Pharmacol Ther. 2001.[1]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. A representative protocol for a clinical pharmacokinetic study of pantoprazole enantiomers is detailed below.
Study Design
A typical study involves a single-dose, open-label, parallel-group design comparing the pharmacokinetics of pantoprazole enantiomers in healthy adult volunteers, who are genotyped for their CYP2C19 metabolic status (Extensive Metabolizers vs. Poor Metabolizers).
Subject Selection
Healthy male and female volunteers aged 18-45 years are recruited. Subjects undergo a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis) to ensure they are in good health. Exclusion criteria typically include a history of significant gastrointestinal, hepatic, or renal disease, hypersensitivity to PPIs, and the use of any medication that could interfere with the pharmacokinetics of pantoprazole. All subjects provide written informed consent before participation.
Drug Administration and Blood Sampling
After an overnight fast of at least 10 hours, subjects receive a single oral dose of 40 mg racemic pantoprazole with 240 mL of water. Food is withheld for at least 4 hours post-dose. Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose. Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -20°C until analysis.
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
The concentrations of S- and R-pantoprazole in plasma samples are determined using a validated stereoselective high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The supernatant is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.
-
Chromatographic Conditions:
-
Chiral Column: A cellulose-based chiral stationary phase, such as a Chiralcel OD-R column, is used to achieve enantiomeric separation.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is used as the mobile phase. The exact composition is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.
-
Detection: The eluent is monitored by a UV detector at a wavelength of approximately 290 nm.
-
-
Quantification: The peak areas of the S- and R-pantoprazole enantiomers are used to calculate their respective concentrations in the plasma samples, based on a calibration curve constructed using standard solutions of known concentrations.
Pharmacokinetic Analysis
The pharmacokinetic parameters are calculated from the plasma concentration-time data for each enantiomer using non-compartmental methods.
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are obtained directly from the observed data.
-
AUC (Area Under the Curve) from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (Ct/λz), where Ct is the last measurable concentration and λz is the terminal elimination rate constant.
-
t1/2 (Elimination Half-life) is calculated as 0.693/λz.
-
CL/F (Apparent Oral Clearance) is calculated as Dose/AUC0-∞.
Visualizing Metabolic and Experimental Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the metabolic fate of pantoprazole enantiomers and the typical workflow of a pharmacokinetic study.
Caption: Metabolic pathways of pantoprazole enantiomers.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of S- and R-pantoprazole are markedly different, with the variations being most pronounced in individuals with different CYP2C19 metabolic capacities. S-pantoprazole generally exhibits a higher area under the curve (AUC) and a more consistent pharmacokinetic profile across different metabolizer groups compared to R-pantoprazole. This is primarily attributed to the stereoselective metabolism, where R-pantoprazole is more extensively metabolized by the polymorphic CYP2C19 enzyme. These differences are critical for drug development professionals to consider when designing clinical trials and developing new formulations, as they can have significant implications for the efficacy and safety of pantoprazole-based therapies. The provided experimental protocols and visualizations serve as a foundational reference for researchers in this field.
References
A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) for Pantoprazole Formulations
For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical objective in the formulation of generic and novel drug products. This guide provides a comparative analysis of pantoprazole (B1678409) formulations, focusing on the relationship between in vitro drug dissolution and in vivo bioavailability, supported by experimental data and detailed methodologies. Pantoprazole, a proton pump inhibitor, is formulated in delayed-release dosage forms to protect the acid-labile drug from degradation in the stomach.[1][2]
Performance Comparison of Pantoprazole Formulations
The primary goal of developing different pantoprazole formulations is to ensure they are bioequivalent to a reference product. This is demonstrated by comparing their release profiles and key pharmacokinetic parameters. An IVIVC can serve as a surrogate for in vivo bioequivalence studies, potentially reducing the need for extensive human trials.[3]
In Vitro Dissolution Data
The in vitro dissolution test is designed to mimic the conditions of the gastrointestinal tract. For enteric-coated tablets like pantoprazole, this involves an initial acid stage followed by a buffer stage.[1][4] The similarity factor (f2) is often used to compare the dissolution profiles between test and reference formulations.[5][6]
The following table presents representative dissolution data for two 40 mg delayed-release pantoprazole tablet formulations.
| Time (minutes) | Average Dissolution of Reference Formulation (%) | Average Dissolution of Test Formulation (%) |
| Acid Stage (0.1 N HCl, 120 min) | < 10% | < 10% |
| Buffer Stage (pH 6.8) | ||
| 10 | 30 | 35 |
| 20 | 60 | 65 |
| 30 | 85 | 88 |
| 45 | 96 | 98 |
| 60 | 99 | 100 |
Note: Data is synthesized based on typical dissolution profiles for enteric-coated pantoprazole tablets as described in USP monographs and research studies. According to USP standards, not more than 10% of pantoprazole should dissolve in the acid stage.[4]
In Vivo Pharmacokinetic Data
Bioequivalence is established when the rate and extent of absorption of the test drug are not significantly different from the reference drug.[7] Studies are typically conducted in healthy volunteers under fasting and sometimes fed conditions.[2][7] The key pharmacokinetic parameters—Cmax, AUC(0-t), and AUC(0-∞)—are compared, with the 90% confidence intervals for their ratios expected to fall within the 80-125% range for bioequivalence.[7]
The table below summarizes typical pharmacokinetic parameters obtained from a bioequivalence study of a 40 mg pantoprazole test formulation against a reference formulation.
| Pharmacokinetic Parameter | Reference Formulation (Mean) | Test Formulation (Mean) | 90% Confidence Interval for Ratio (Test/Ref) |
| Cmax (ng/mL) | 2150 | 2250 | 90.9% - 109.8% |
| AUC(0-t) (ng·hr/mL) | 7500 | 7150 | 83.6% - 95.4% |
| AUC(0-∞) (ng·hr/mL) | 7700 | 7300 | 84.0% - 96.0% |
| Tmax (hr) | 2.5 | 2.7 | N/A |
Note: Data is representative of values reported in bioequivalence studies.[2][7] For instance, one study concluded bioequivalence as the 90% CI for Cmax and AUC ratios were within the 80-125% interval.[7]
Experimental Protocols
Standardized and validated methodologies are fundamental to generating reliable data for IVIVC.
In Vitro Dissolution Testing Protocol
This protocol is based on standard USP methods for delayed-release pantoprazole tablets.
-
Dissolution Medium & Procedure:
-
Acid Stage: 750 mL of 0.1 N HCl. Operate the apparatus for 120 minutes.
-
Buffer Stage: After 120 minutes, add 250 mL of 0.20 M tribasic sodium phosphate (B84403) and adjust pH to 6.8.
-
-
Paddle Speed: 75 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times (Buffer Stage): 10, 20, 30, 45, and 60 minutes.
-
Analytical Method: UV-Vis Spectrophotometry at a specified wavelength (e.g., 288 nm) or High-Performance Liquid Chromatography (HPLC).[3]
In Vivo Bioavailability Study Protocol
This protocol outlines a typical design for a bioequivalence study of pantoprazole.
-
Study Design: A single-dose, randomized, two-period, two-sequence crossover study.[7]
-
Subjects: Healthy adult human volunteers under fasting conditions. A fed-state study may also be conducted to assess food effects.[2][7]
-
Procedure: Subjects receive a single 40 mg dose of either the test or reference formulation. After a washout period of at least one week, subjects receive the alternate formulation.[7]
-
Blood Sampling: Serial blood samples are collected at pre-defined intervals (e.g., pre-dose and up to 24 or 36 hours post-dose).[2][7]
-
Bioanalysis: Plasma concentrations of pantoprazole are determined using a validated LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC(0-t), and AUC(0-∞) are calculated from the plasma concentration-time profiles using non-compartmental methods.
IVIVC Framework and Logical Models
Visual diagrams help clarify the complex processes and relationships in IVIVC development.
Caption: A workflow diagram illustrating the key stages of IVIVC development.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. annexpublishers.com [annexpublishers.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of pantoprazole formulations in different dissolution apparatus using biorelevant medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative bioavailability study with two pantoprazole delayed-released tablet formulations administered with and without food in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pantoprazole Magnesium Polymorphic Forms for Researchers
An in-depth analysis of the physicochemical properties and characterization of various solid-state forms of pantoprazole (B1678409) magnesium, offering crucial data for drug development and formulation.
Pantoprazole, a proton pump inhibitor, is widely used in the management of acid-related gastrointestinal disorders. The magnesium salt of pantoprazole exists in various solid forms, including amorphous and several crystalline polymorphs. These different forms can exhibit distinct physicochemical properties, which in turn can influence the drug's stability, dissolution, and bioavailability.[1] This guide provides a comparative overview of the key characteristics of different polymorphic forms of pantoprazole magnesium, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties of Pantoprazole Magnesium Polymorphs
The selection of a specific polymorphic form for development into a final dosage form is a critical decision in the pharmaceutical industry. Properties such as solubility, stability, and particle morphology can significantly impact the manufacturing process and the therapeutic efficacy of the drug. Below is a summary of the key physicochemical data for various identified forms of pantoprazole magnesium.
| Property | Amorphous | Form A | Form C | Form E | Form F | Form G |
| Appearance | Disordered arrangement of molecules | Crystalline, plate-shaped particles | Crystalline | Crystalline, smaller particle size than Form A | Crystalline, spherical particles | Crystalline |
| Solubility (mg/mL) | ~1.3[2] | ~0.2[2] | - | - | - | - |
| Melting Point (°C) | - | - | ~185[1][2] | ~175[2] | ~160[2] | ~155[2] |
| Water Content (% w/w) | - | 4.4 - 4.7 (Dihydrate)[1][2] | 4.4 - 4.7 (Dihydrate)[1] | 5.1 - 6.2 (Hemipentahydrate)[2] | - | 5.1 - 6.2 (Hemipentahydrate)[1] |
| Methanol Content (% w/w) | - | - | - | - | ~7.0 (Dimethanolate)[1] | - |
| Stability | Less thermodynamically stable, may recrystallize[3] | - | More stable to polymorphic transformation under heating than Form A[1] | - | - | - |
| Powder X-Ray Diffraction (PXRD) Characteristic Peaks (2θ) | Broad halo | 5.8, 14.9, 16.0, 16.6, 18.3 (±0.2)[1][2] | 6.0, 16.0, 19.0, 19.6 (±0.2)[1][2] | 5.6, 13.1, 16.6 (±0.2)[1][2] | 6.9, 8.9, 9.7, 12.4, 14.0 (±0.2)[1][2] | 7.2, 12.9, 13.8, 17.0 (±0.2)[2] |
| Infrared (IR) Spectroscopy Characteristic Bands (cm⁻¹) | - | 3270, 2990, 1592, 1427, 1073, 1037, 825 (±2)[2] | 3275, 2991, 1593, 1428, 1074, 1035, 827 (±2)[1][2] | 3532, 1664, 1412, 1388, 1002, 883 (±2)[1][2] | 3657, 2982, 1587, 1408, 1176, 1156, 1069 (±2)[1][2] | 3657, 2976, 1647, 1420, 1405, 1179, 1066 (±2)[2] |
Key Insights from Comparative Data
The amorphous form of pantoprazole magnesium exhibits significantly higher solubility compared to the crystalline Form A.[2] This enhanced solubility can be attributed to the higher energy state and disordered molecular arrangement of the amorphous form, which may lead to faster dissolution rates and potentially improved bioavailability.[3] Studies have suggested that the dissolution rate of amorphous pantoprazole can be almost three times higher than that of its crystalline counterpart.[3]
Among the crystalline forms, Form C is noted for its higher thermal stability compared to Form A.[1] Form E is characterized by a smaller particle size, which could be advantageous in formulation by eliminating the need for milling.[1][2] Form F is composed of spherical particles, a morphology that often leads to better flowability, a desirable property in solid dosage form manufacturing.[1]
Experimental Protocols
Detailed and accurate characterization of polymorphic forms is essential. Below are the standard methodologies for the key experiments cited in the comparison.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline form and determine the degree of crystallinity.
Methodology:
-
A small amount of the pantoprazole magnesium sample is gently packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to a specific crystalline form.
-
Characteristic peaks are reported at specific 2θ angles with a typical experimental error of ±0.2°.[2]
Infrared (IR) Spectroscopy
Objective: To identify the solid form based on its unique vibrational spectrum.
Methodology:
-
A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is exposed to infrared radiation over a range of wavelengths.
-
The absorption of radiation at specific wavenumbers (cm⁻¹) is recorded.
-
The resulting IR spectrum provides a fingerprint of the molecule's functional groups and solid-state environment.
Solubility Studies
Objective: To determine the equilibrium solubility of the different forms in a specific solvent.
Methodology:
-
An excess amount of the pantoprazole magnesium polymorph is added to a known volume of a solvent (e.g., water) in a sealed container.
-
The suspension is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of pantoprazole magnesium in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)
Objective: To characterize the thermal properties, such as melting point, and to determine the water or solvent content.
Methodology:
-
DSC: A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate. The difference in heat flow to the sample and a reference pan is measured as a function of temperature. Endothermic events like melting or desolvation, and exothermic events like crystallization are recorded.
-
TGA: A sample is heated at a constant rate in a controlled atmosphere. The change in mass is continuously measured as a function of temperature. Weight loss at specific temperatures can indicate the loss of water or other solvents.
Visualizing the Polymorph Characterization Workflow
The process of identifying and characterizing a new polymorphic form of an active pharmaceutical ingredient (API) like pantoprazole magnesium follows a structured workflow.
References
A Comparative Guide to Analytical Method Validation for the Quantification of Pantoprazole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of pantoprazole (B1678409) in biological matrices. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines and compares different methodologies, presenting supporting data to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Analytical Methods
The quantification of pantoprazole in biological fluids is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and, more commonly, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The latter offers superior sensitivity and selectivity. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
The following tables summarize the performance of different analytical methods for pantoprazole quantification based on published validation studies.
Table 1: Comparison of Method Validation Parameters for Pantoprazole Quantification
| Method | Biological Matrix | Sample Preparation | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| LC-MS/MS [1][2] | Human Plasma | Protein Precipitation (Methanol) | Omeprazole (B731) | 5 - 5,000 | 5 | 0.79 - 5.36 | 0.91 - 12.67 | 92.19 - 98.2 | > 77.58 |
| LC-MS/MS [3] | Human Plasma | Liquid-Liquid Extraction (Diethyl ether/Dichloromethane) | Lansoprazole (B1674482) | 5 - 5,000 | 5 | 4.2 | 3.2 | 95 - 102 | Not Reported |
| LC-MS/MS [4] | Human Plasma | Protein Precipitation (Acetonitrile) | Pantoprazole-d6 | 5 - 10,000 | 5 | < 10.0 | < 10.0 | 94.4 - 100.6 | Not Reported |
| LC-MS/MS [5] | Human Plasma | Protein Precipitation (Acetonitrile) | R-(+)-pantoprazole-d6 | 5 - 10,000 | 5 | < 10.0 | < 10.0 | 94.4 - 100.6 | Not Reported |
| HPLC-UV [6] | Human Plasma | Liquid-Liquid Extraction | Omeprazole | 25 - 5,000 | 25 | < 14.4 | < 15.8 | Not Reported | ~85 |
| HPLC-UV [7] | Goat Plasma | Chloroform Extraction | Tinidazole | 10 - 50,000 | 10 | 3.4 - 10.0 | 2.3 - 9.8 | 100 - 113 | > 95 |
| UPLC-MS/MS [8] | Rat Plasma | Protein Precipitation | Omeprazole | 20 - 5,000 | 20 | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Pantoprazole Transition (m/z) | Internal Standard Transition (m/z) |
| LC-MS/MS [1][2] | RP-HPLC | Not Specified | Not Specified | 384.1 → 200.0 | 346.1 → 198.0 (Omeprazole) |
| LC-MS/MS [3] | C8 | Acetonitrile (B52724)/Water/Methanol (B129727) (57:25:18, v/v/v) + 10 mmol/L Acetic Acid + 20 mmol/L Ammonium Acetate | Not Specified | Not Specified | Not Specified |
| LC-MS/MS [4][5] | Chiralpak IE or C18 | 10 mM Ammonium Acetate (0.1% Acetic Acid) and Acetonitrile (28:72, v/v) | 0.6 | 384.1 → 200.1 | 390.1 → 206.0 (Pantoprazole-d6) |
| HPLC-UV [6] | µ-Bondapak C18 | 0.01 M Sodium Hydrogen Phosphate / Acetonitrile (60/40, v/v), pH 7.4 | 1.5 | UV at 290 nm | UV at 290 nm |
| HPLC-UV [7] | Symmetry C18 | 0.1 M Sodium Phosphate Dibasic (pH 7.5) / Acetonitrile (64:36, v/v) | 1.0 | UV at 290 nm | UV at 290 nm |
| UPLC-MS/MS [8] | C18 | Not Specified | Not Specified | 384 → 200 | Not Specified |
Experimental Protocol: LC-MS/MS Method
This section details a representative experimental protocol for the validation of an analytical method for pantoprazole in human plasma using LC-MS/MS with protein precipitation, a widely used and robust technique.[1][2]
1. Materials and Reagents
-
Pantoprazole reference standard
-
Omeprazole (Internal Standard) reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Deionized Water
-
Human Plasma (with K2EDTA as anticoagulant)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of pantoprazole and omeprazole in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the omeprazole stock solution with the same diluent to a final concentration of 500 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Omeprazole, 500 ng/mL).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for analytical method validation and a conceptual representation of the analytical process.
Caption: General workflow for analytical method validation.
Caption: Pantoprazole quantification workflow.
References
- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. benthamdirect.com [benthamdirect.com]
A Comparative Guide to HPLC and UPLC Methods for Pantoprazole Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of pantoprazole (B1678409). The information, supported by experimental data from various validated methods, is intended to assist researchers in selecting the most suitable analytical technique for their specific needs, such as quality control, formulation analysis, or pharmacokinetic studies.
Executive Summary
Both HPLC and UPLC are robust chromatographic techniques for the separation and quantification of pantoprazole.[1][2] The primary distinction lies in the operational parameters, with UPLC utilizing sub-2 µm stationary phase particles and significantly higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[2][3] This fundamental difference results in UPLC offering faster analysis times, improved resolution, and higher sensitivity, albeit with potentially higher initial instrumentation costs.[1][3][4] The choice between HPLC and UPLC will ultimately depend on the specific analytical requirements, desired throughput, and available resources.[1]
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the key performance characteristics of various HPLC and UPLC methods developed for the analysis of pantoprazole. These parameters are crucial for evaluating the suitability of a method for a particular application.
Table 1: HPLC Method Parameters for Pantoprazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS (25 cm x 4.6 mm)[5] | Xterra RP 18 (150 mm x 4.6 mm, 5 µm)[6] | Hypersil BDS C-8 (250mm x 4.6mm, 5µm)[7] |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 7.4) (32:68 v/v)[5] | Acetonitrile:Phosphate Buffer (pH 8.0) (65:35 v/v)[6] | Phosphate Buffer (pH 3.0):Acetonitrile (70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 2.0 mL/min[7] |
| Detection Wavelength | 280 nm[5] | 290 nm[6] | 290 nm[7] |
| Retention Time | 11.38 min[5] | 3.94 min[6] | Not Specified |
| Linearity Range | 0.5 - 50 µg/mL[5] | 50 - 300 µg/mL[6] | 50% - 150% of target concentration[7] |
| Accuracy (% Recovery) | 99.85%[5] | 99.70% - 101.1%[6] | Not Specified |
| Precision (%RSD) | Low coefficient of variation[5] | < 2%[6] | Not Specified |
Table 2: UPLC Method Parameters for Pantoprazole Analysis
| Parameter | Method 1 |
| Column | Restek Ultra Biphenyl (100 x 2.1 mm, 3.0 µm)[8] |
| Mobile Phase | Potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40):Acetonitrile (65:35 v/v)[8] |
| Flow Rate | 0.25 mL/min[8] |
| Detection Wavelength | 290 nm[8] |
| Analysis Time | Significantly shorter than the corresponding HPLC method[8] |
| Linearity Range | 0.03 - 2.27 µg/mL[8] |
| Accuracy (% Recovery) | 95.0% - 105.0%[8] |
| Precision (%RSD) | < 2% (intra- and inter-day)[8] |
Experimental Protocols
This section provides a detailed overview of the methodologies for the HPLC and UPLC analysis of pantoprazole based on published literature.
HPLC Method Protocol (General)
A common approach for the HPLC analysis of pantoprazole involves the following steps:
-
Standard and Sample Preparation:
-
A standard stock solution of pantoprazole is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, often the mobile phase itself.[5][7]
-
For tablet dosage forms, a number of tablets are weighed, and the average weight is determined. The tablets are then crushed into a fine powder. A quantity of the powder equivalent to a specific amount of pantoprazole is weighed and dissolved in the mobile phase, followed by sonication and filtration.[5]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as an ODS (C18) or C8, is typically employed.[5][6][7]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer and the ratio of the solvents are optimized to achieve good separation.[5][6][7]
-
Detection: UV detection is commonly used, with the wavelength set at the maximum absorbance of pantoprazole, which is around 280-290 nm.[5][6][7]
-
-
Analysis:
UPLC Method Protocol (General)
The UPLC method for pantoprazole analysis follows a similar principle to the HPLC method but with adjustments to accommodate the smaller particle size columns and higher operating pressures.
-
Standard and Sample Preparation:
-
Preparation of standard and sample solutions is analogous to the HPLC method, ensuring the final concentrations are within the linear range of the UPLC method.
-
-
Chromatographic Conditions:
-
Column: A UPLC column with a particle size of less than 2 µm is used.[8]
-
Mobile Phase: The mobile phase composition is similar to that used in HPLC but may require further optimization for the UPLC system.[8]
-
Flow Rate: The flow rate is significantly lower than in HPLC, typically in the range of 0.2-0.5 mL/min.[8][9]
-
Detection: UV detection is employed at a wavelength of around 290 nm.[8]
-
-
Analysis:
-
A smaller injection volume is used compared to HPLC.[8]
-
The data acquisition and processing are performed using the UPLC system's software.
-
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that a new or modified method provides results that are equivalent to an established method. The following diagram illustrates a logical workflow for the cross-validation of HPLC and UPLC methods for pantoprazole analysis.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
The cross-validation of HPLC and UPLC methods for pantoprazole analysis demonstrates that both techniques are suitable for its quantification. UPLC methods generally offer significant advantages in terms of speed, sensitivity, and resolution, which can lead to higher sample throughput and reduced solvent consumption.[1][3][4] However, HPLC remains a reliable and widely accessible technique that provides accurate and precise results.[5][6][7] The selection of the most appropriate method will be guided by the specific needs of the laboratory, including the required sample throughput, sensitivity, and available instrumentation.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. rjptonline.org [rjptonline.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.org [iomcworld.org]
- 8. academic.oup.com [academic.oup.com]
- 9. gmpinsiders.com [gmpinsiders.com]
A Comparative Analysis of Pantoprazole Impurity Profiles from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the impurity profiles of pantoprazole (B1678409), a widely used proton pump inhibitor, when synthesized via two different routes: a traditional method and a more recent, environmentally benign approach. The choice of synthetic pathway can significantly impact the types and quantities of impurities present in the final active pharmaceutical ingredient (API), which is a critical consideration for drug safety and regulatory compliance. This document outlines the synthetic routes, presents comparative quantitative data on key impurities, details the analytical methodologies used for their detection, and provides visual representations of the synthetic pathways and impurity formation.
Introduction to Pantoprazole Synthesis and Impurities
The synthesis of pantoprazole typically involves two main stages: the condensation of a substituted benzimidazole (B57391) with a pyridine (B92270) derivative to form a thioether intermediate, followed by the oxidation of this intermediate to the active sulfoxide (B87167) form, pantoprazole. The oxidation step is particularly critical as it can lead to the formation of several process-related impurities.[1] Common impurities include the over-oxidized sulfone (Impurity A), the unreacted sulfide (B99878) (Impurity B), and various degradation and side-reaction products.[2][3] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for several of these impurities.[4][5]
This guide will compare the following two synthetic routes:
-
Route 1: Traditional Synthesis utilizing an organic solvent and a conventional oxidizing agent.
-
Route 2: Green Synthesis employing an aqueous medium and a milder, more selective oxidizing agent.
Comparative Impurity Profiles
The choice of solvent and oxidizing agent in the synthesis of pantoprazole has a demonstrable effect on the resulting impurity profile. The following table summarizes the quantitative data on key impurities observed in the two synthetic routes, based on findings from published studies.
| Impurity | Synthetic Route 1 (Traditional) | Synthetic Route 2 (Green) | Acceptance Criteria (Typical) |
| Pantoprazole Sulfone (Impurity A) | Can be a significant impurity, difficult to remove.[6] | Below quantification limits.[6] | ≤ 0.15% |
| Pantoprazole Sulfide (Impurity B) | Present if oxidation is incomplete. | Below quantification limits.[6] | ≤ 0.15% |
| Pantoprazole Dimer (Impurity E) | Lower levels observed in organic solvents.[6] | Slightly higher levels (e.g., ~0.45%) observed in aqueous media.[6] | ≤ 0.10% |
| Total Impurities | Variable, dependent on purification. | Not more than 0.2% (w/w by HPLC).[6] | ≤ 0.50% |
| Pantoprazole Purity (by HPLC) | Typically >99.5% after purification. | >99.85%.[1] | ≥ 99.5% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes and the stages at which major impurities are formed.
Caption: Traditional Synthesis Route of Pantoprazole.
Caption: Green Synthesis Route of Pantoprazole.
Experimental Protocols
Synthesis Route 1: Traditional Synthesis (Illustrative)
-
Condensation: 5-(difluoromethoxy)-1H-benzimidazole-2-thiol and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride are reacted in an organic solvent such as dichloromethane, in the presence of a base, to yield the pantoprazole sulfide intermediate.
-
Oxidation: The pantoprazole sulfide intermediate is then oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.[6] This step is critical, as over-oxidation can lead to the formation of the sulfone impurity.[6]
-
Isolation: The resulting pantoprazole is isolated and purified, often through crystallization, to remove unreacted starting materials and impurities.
Synthesis Route 2: Green Synthesis
-
Aqueous Condensation: The condensation reaction is carried out in water using sodium hydroxide (B78521) as the base. The resulting pantoprazole sulfide precipitates and can be filtered.[6]
-
Aqueous Oxidation: The isolated pantoprazole sulfide is dissolved in an aqueous sodium hydroxide solution and cooled to 0-5°C. A solution of sodium hypochlorite (B82951) (NaOCl) is added slowly to control the oxidation and minimize the formation of the sulfone impurity.[1][6]
-
Work-up and Isolation: After the reaction is complete, the pH is adjusted, and the pantoprazole free base is extracted with a solvent like dichloromethane. The final product is then typically converted to its sodium salt and isolated with high purity.[6]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The impurity profiles of the pantoprazole batches are typically determined using a stability-indicating reverse-phase HPLC method. A general procedure is outlined below.[7]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[7]
-
Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 7.0).[7]
-
Mobile Phase B: Acetonitrile (B52724).[7]
-
Gradient Program: A time-based gradient program is employed to ensure adequate separation of pantoprazole from all known impurities.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 290 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v).[7]
The workflow for impurity profiling is visualized below.
References
- 1. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 2. CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Bioequivalence of Generic Pantoprazole Magnesium Dihydrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of generic pantoprazole (B1678409) magnesium dihydrate formulations with the reference product. The information presented herein is synthesized from publicly available bioequivalence studies and established scientific methodologies, offering a comprehensive resource for professionals in drug development and research.
Pantoprazole, a proton pump inhibitor (PPI), is widely prescribed for the treatment of acid-related gastrointestinal disorders. The availability of generic formulations enhances accessibility to this important medication. Ensuring the therapeutic equivalence of these generics to the innovator product is paramount, and this is primarily established through rigorous bioequivalence studies.
Pharmacokinetic Bioequivalence Data
Bioequivalence is determined by comparing the rate and extent of absorption of the active pharmaceutical ingredient from the generic (test) product to that of the reference product. The key pharmacokinetic parameters used for this assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The acceptance criteria for bioequivalence, as set by regulatory agencies such as the U.S. Food and Drug Administration (FDA), stipulate that the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of AUC and Cmax should fall within the range of 80.00% to 125.00%.[1][2]
The following tables summarize the quantitative data from representative bioequivalence studies comparing generic pantoprazole magnesium dihydrate 40 mg delayed-release tablets with the reference product under both fasting and fed conditions.
Table 1: Pharmacokinetic Parameters of Generic vs. Reference Pantoprazole (40 mg) Under Fasting Conditions
| Parameter | Test Formulation (Generic) | Reference Formulation | Ratio (Test/Reference) Geometric Mean | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 23907.75 ± 5745.31 | 26369.31 ± 5965.38 | 90.21% | 83.69% - 97.24% |
| AUC0-∞ (ng·h/mL) | Data Not Consistently Reported | Data Not Consistently Reported | - | - |
| Cmax (ng/mL) | 4057.04 ± 914.97 | 3708.00 ± 720.75 | 108.68% | 100.21% - 117.86% |
| Tmax (h) | 2.0 - 3.0 | 2.0 - 3.0 | - | - |
| t1/2 (h) | ~1.1 | ~1.1 | - | - |
Data synthesized from multiple sources.[3][4] Values are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Generic vs. Reference Pantoprazole (40 mg) Under Fed Conditions
| Parameter | Test Formulation (Generic) | Reference Formulation | Ratio (Test/Reference) Geometric Mean | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | Variable | Variable | Not consistently bioequivalent in some studies | May fall outside 80-125% |
| AUC0-∞ (ng·h/mL) | Data Not Consistently Reported | Data Not Consistently Reported | - | - |
| Cmax (ng/mL) | Variable | Variable | Not consistently bioequivalent in some studies | May fall outside 80-125% |
| Tmax (h) | Delayed (e.g., 4.0 - 6.0) | Delayed (e.g., 4.0 - 6.0) | - | - |
| t1/2 (h) | ~1.1 | ~1.1 | - | - |
Note: Bioequivalence under fed conditions can be more challenging to achieve due to the complex interplay of food effects on drug absorption. Some studies have shown that while fasting bioequivalence is met, fed bioequivalence may not be, highlighting the importance of conducting studies under both conditions.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in bioequivalence studies of this compound.
Bioequivalence Study Design
A standard bioequivalence study for pantoprazole is typically designed as a randomized, single-dose, two-period, two-sequence, crossover study.[3][5]
1. Subject Enrollment:
-
Healthy adult volunteers are recruited.
-
Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population and to minimize variability.[1]
-
Informed consent is obtained from all participants.
2. Study Periods:
-
Period 1: Subjects are randomly assigned to receive either the test or the reference formulation. Blood samples are collected at predefined time points over a period of up to 30-48 hours.[3][5]
-
Washout Period: A sufficient washout period (e.g., one month) is implemented between the two periods to ensure complete elimination of the drug from the body.[3]
-
Period 2: Subjects who received the test product in Period 1 now receive the reference product, and vice versa (crossover). The same blood sampling schedule is followed.
3. Blood Sampling:
-
Blood samples are typically collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 30 hours).[3]
-
Plasma is separated by centrifugation and stored frozen until analysis.
Quantification of Pantoprazole in Plasma by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying pantoprazole in plasma due to its high sensitivity and selectivity.[6][7][8]
1. Sample Preparation:
-
A simple protein precipitation method is commonly used.[6]
-
To a plasma sample, a precipitating agent (e.g., methanol (B129727) or acetonitrile) is added, often containing an internal standard (e.g., omeprazole).[7][9]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and injected into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., WATERS XTerra® RP18) is typically used.[7][9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used for isocratic or gradient elution.[7]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
-
Column Temperature: The column is maintained at a constant temperature (e.g., 35°C).[7]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for pantoprazole and the internal standard. For pantoprazole, a common transition is m/z 384.1 → 200.1.[7]
In Vitro Dissolution Testing
Dissolution testing is a critical quality control parameter for enteric-coated formulations like pantoprazole, ensuring that the drug is protected from the acidic environment of the stomach and released in the intestine. The USP provides a standardized two-stage dissolution method.[10][11]
Stage 1: Acid Stage (Simulated Gastric Fluid)
-
Purpose: To assess the integrity of the enteric coating.
-
Medium: 0.1 N Hydrochloric Acid (pH ~1.2).
-
Apparatus: USP Apparatus 2 (Paddle).
-
Time: 120 minutes.[10]
-
Acceptance Criteria: Not more than 10% of the labeled amount of pantoprazole should be dissolved.
Stage 2: Buffer Stage (Simulated Intestinal Fluid)
-
Purpose: To evaluate the release of the drug in a simulated intestinal environment.
-
Medium: pH 6.8 phosphate (B84403) buffer.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Time: Typically 30-60 minutes.[10]
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of pantoprazole should be dissolved.[10]
Preparation of Dissolution Media:
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.[13]
-
Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N sodium hydroxide (B78521) and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid, and dilute to 1000 mL with water.
Statistical Analysis
The statistical analysis of bioequivalence data is based on the 90% confidence interval of the ratio of the geometric means for the pharmacokinetic parameters (AUC and Cmax) after logarithmic transformation.[14][15][16][17]
Mechanism of Action of Pantoprazole
Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[15][18]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Bioequivalence Study of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Bioequivalence Study of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablet Formulations | Semantic Scholar [semanticscholar.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
- 8. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. Pantoprazole Sodium Delayed-Release Tablets [drugfuture.com]
- 12. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. canada.ca [canada.ca]
- 14. Statistical Approaches to Establishing Bioequivalence | FDA [fda.gov]
- 15. New FDA guidance on statistical approaches to establishing bioequivalence [gabionline.net]
- 16. regulatoryaffairsnews.com [regulatoryaffairsnews.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pantoprazole Magnesium Dihydrate: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of pantoprazole (B1678409) magnesium dihydrate are critical for ensuring laboratory safety and minimizing environmental impact. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
Pantoprazole and its various salt forms, including pantoprazole magnesium dihydrate, are classified as potentially hazardous materials. Safety Data Sheets (SDS) for closely related compounds like pantoprazole and pantoprazole sodium sesquihydrate consistently include the GHS hazard statement H350, indicating it "May cause cancer"[1][2]. Consequently, this compound and any materials contaminated with it must be treated as hazardous waste. Proper disposal is not only a matter of regulatory compliance but also a crucial step in preventing environmental contamination and ensuring personnel safety.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention[1][2].
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following steps provide a general framework for its proper disposal in a laboratory setting:
-
Waste Identification and Segregation: All materials that have come into contact with this compound, including unused compounds, contaminated labware (e.g., vials, pipette tips), and used PPE, must be considered hazardous waste. This waste stream should be segregated from non-hazardous and other types of chemical waste to prevent accidental reactions.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical. The label should prominently display the words "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazard symbols.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not attempt to dispose of this material through standard trash or down the drain.
-
Spill Management: In the event of a spill, contain the material to prevent it from spreading. For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. For liquid spills, use an absorbent material to contain the spill, and then decontaminate the area. Report all spills to your EHS department.
Environmental Fate and Ecotoxicity
Understanding the environmental impact of pharmaceuticals is crucial. While specific data for this compound is limited, information on pantoprazole provides valuable insights into its environmental persistence and toxicity.
| Parameter | Value | Species | Reference |
| Aquatic Toxicity (LC50) | >95 mg/L (96 hours) | Pimephales promelas (Fathead Minnow) | [1] |
| Aquatic Toxicity (EC50) | >95 mg/L (48 hours) | Daphnia magna (Water Flea) | [2] |
| Aquatic Toxicity (EC50) | 48 mg/L (72 hours) | Pseudokirchneriella subcapitata (Green Alga) | [2] |
| Biodegradation | Potentially persistent (5.5% in 28 days) | - | [3] |
| Bioconcentration Factor (BCF) | Estimated at 10 (low potential) | - | [4] |
| Degradation Half-life in Aqueous Solution | ~2.8 hours (pH 5.0), ~220 hours (pH 7.8) | - | [5] |
A study on the environmental presence of pantoprazole found that its metabolite, 4'-O-demethyl-PPZ sulfide (B99878) (M1), was ubiquitously present in wastewater treatment plant effluents at a maximum concentration of 3,000 ng/L[6]. This highlights the importance of preventing the release of pantoprazole and its metabolites into the environment through proper disposal.
Experimental Protocols for Degradation Studies
For researchers investigating the stability and degradation of pantoprazole, forced degradation studies are essential. The following are generalized protocols adapted from published research.
Protocol 1: Acid and Alkaline Hydrolysis
-
Preparation: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1M hydrochloric acid (HCl). Heat the solution at 80°C for a specified period (e.g., 8 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1M sodium hydroxide (B78521) (NaOH). Heat the solution at 80°C for a specified period (e.g., 8 hours).
-
Neutralization and Analysis: After cooling, neutralize the solutions and dilute them to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of pantoprazole.
-
Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 48 hours).
-
Analysis: Dilute the sample to a suitable concentration for analysis.
Protocol 3: Photolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution of pantoprazole in a suitable solvent (e.g., methanol).
-
Exposure: Expose the solution to direct sunlight or a photostability chamber for a specified duration (e.g., 15 days). A control sample should be kept in the dark.
-
Analysis: Analyze the exposed and control samples at various time points to determine the extent of degradation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. medline.com [medline.com]
- 3. Pantoprazole - Janusinfo.se [janusinfo.se]
- 4. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metabolites are overlooked in environmental risk assessments and monitoring of pharmaceuticals: The case study of pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Pantoprazole Magnesium Dihydrate
For laboratory professionals engaged in drug development, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pantoprazole magnesium dihydrate, a compound that may pose health risks if not managed correctly. Adherence to these procedural steps is critical for minimizing exposure and ensuring compliant disposal.
Hazard Identification: this compound is classified with several hazards. It is suspected of causing cancer and genetic defects. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as potential respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale | Standards |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[1] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[2][3] | To prevent skin contact, as the compound is harmful.[1] | EN374, ASTM F1001 or international equivalent[4] |
| Eye and Face Protection | Safety glasses or goggles. A face shield should be used if there is a risk of splashing.[1][2][4] | To protect eyes from dust and splashes. | EN166, ANSI Z87.1 or international equivalent[4] |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs.[5] It should close in the back.[2] | To protect skin and clothing from contamination.[1] | EN13982, ANSI 103 or international equivalent[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid dust and aerosol generation.[1][6] If there is a risk of exposure to particulates outside of a fume hood, a surgical N95 respirator should be used. For large spills, a Powered Air-Purifying Respirator (PAPR) may be necessary.[2] | To prevent inhalation of the harmful compound.[1] | OSHA Respiratory Standard |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Obtain and review the Safety Data Sheet (SDS) for this compound before handling.[4][6]
-
Ensure a certified chemical fume hood is operational.[1]
-
Prepare all necessary equipment and materials, including a designated hazardous waste container, within the fume hood to minimize movement of the compound.
-
Verify that an eyewash station and safety shower are accessible.
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and manipulations of this compound powder within the chemical fume hood to control dust.[1][6]
-
Use tools such as spatulas and weigh boats to avoid direct contact.
-
In case of accidental contact, follow the first aid measures outlined in the SDS. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4] For skin contact, remove contaminated clothing and flush the area with large amounts of water, using soap.[4]
3. Spill and Emergency Procedures:
-
Small Spills (less than 5 mL):
-
Large Spills (greater than 5 mL):
4. Disposal Plan:
-
All materials contaminated with this compound, including unused compound, contaminated labware (vials, pipette tips), and PPE, must be treated as hazardous waste.[6]
-
Segregate this waste from other waste streams.[6]
-
Collect all waste in a chemically compatible, leak-proof, and clearly labeled hazardous waste container with a secure lid.[4][6]
-
Store the sealed waste container in a designated, secure, and well-ventilated area.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup.[6] Do not dispose of this material in the regular trash or down the drain.[7]
Experimental Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. epcc.edu [epcc.edu]
- 3. pppmag.com [pppmag.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
